NT1-O12B
Description
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Properties
Molecular Formula |
C36H60N2O4S4 |
|---|---|
Molecular Weight |
713.1 g/mol |
IUPAC Name |
2-(octyldisulfanyl)ethyl 3-[2-(1H-indol-3-yl)ethyl-[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate |
InChI |
InChI=1S/C36H60N2O4S4/c1-3-5-7-9-11-15-27-43-45-29-25-41-35(39)20-23-38(22-19-32-31-37-34-18-14-13-17-33(32)34)24-21-36(40)42-26-30-46-44-28-16-12-10-8-6-4-2/h13-14,17-18,31,37H,3-12,15-16,19-30H2,1-2H3 |
InChI Key |
CUQWZMJHMHGHEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSSCCOC(=O)CCN(CCC1=CNC2=CC=CC=C21)CCC(=O)OCCSSCCCCCCCC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the NT1-O12B Mechanism of Action for Brain Delivery
Audience: Researchers, scientists, and drug development professionals.
Abstract: The blood-brain barrier (BBB) presents a formidable challenge in the treatment of central nervous system (CNS) diseases. NT1-O12B, a novel neurotransmitter-derived lipidoid, has emerged as a promising carrier for enhancing the delivery of various therapeutic cargos across the BBB. This technical guide elucidates the core mechanism of action of this compound, details its application in lipid nanoparticle formulations, and provides a summary of key experimental findings and protocols.
Introduction to this compound
This compound is a synthetic, neurotransmitter-derived lipidoid (NT-lipidoid) designed to facilitate the transport of therapeutic agents into the brain.[1][2] It is characterized by a tryptamine (B22526) head group and a 12-carbon hydrophobic tail.[1][3] This unique amphiphilic structure allows this compound to self-assemble and be incorporated into lipid nanoparticles (LNPs), which can encapsulate and transport BBB-impermeable cargos.[1] The tryptamine-derived lipidoids, specifically the NT1 series, have demonstrated a unique capability to cross the BBB, a feature not observed in lipidoids derived from other neurotransmitters like phenethylamine (B48288) (NT2) or dopamine (B1211576) (NT3).
Proposed Mechanism of Action: Crossing the Blood-Brain Barrier
The precise mechanism by which this compound facilitates brain delivery is still under investigation; however, current evidence points towards a receptor-mediated transcytosis pathway. The tryptamine head group of this compound is structurally similar to the neurotransmitter dimethyltryptamine, which is known to be actively transported across the endothelial plasma membrane of the BBB.
It is hypothesized that LNPs containing this compound interact with specific, yet-to-be-identified receptors on the surface of brain endothelial cells. This interaction triggers an endocytic process, allowing the LNP and its cargo to be transported across the cell and released into the brain parenchyma. This process effectively bypasses the tight junctions of the BBB that restrict paracellular transport.
Formulation and Delivery Strategy
This compound can be used as the sole lipid component for formulating nanoparticles, but it has shown significantly enhanced efficacy when doped into formulations with other BBB-impermeable lipidoids. This "doping" strategy allows this compound to act as a BBB-penetrating moiety for a variety of LNP systems, making it a versatile platform for brain delivery.
The general workflow for utilizing this compound involves:
-
Synthesis and Formulation: The therapeutic cargo is encapsulated within LNPs that include this compound in their lipid composition.
-
Systemic Administration: The formulated LNPs are administered intravenously.
-
BBB Transcytosis: The this compound component of the LNP facilitates transport across the BBB.
-
Intracellular Delivery: Once in the brain, the LNPs deliver their cargo to target cells, such as neurons, for a functional effect like gene silencing or recombination.
Quantitative Data Summary
This compound formulations have been successfully used to deliver a fluorescent dye (DiR), a small-molecule antifungal drug (Amphotericin B, AmB), antisense oligonucleotides (ASOs), and a genome-editing protein (GFP-Cre).
Table 1: In Vivo Brain Delivery of Amphotericin B (AmB)
| Formulation (this compound : PBA-Q76-O16B ratio) | AmB Concentration in Brain (ng/g tissue) | Delivery Efficiency (% of Injected Dose) | Timepoint |
|---|---|---|---|
| Pure this compound | ~150 | Not specified | 24 hours |
| 3:7 | ~300 | ~0.135% | 24 hours |
| Pure PBA-Q76-O16B | Nearly undetectable | Not specified | 24 hours |
Data synthesized from Ma et al., 2020. The 3:7 doping ratio showed a roughly twofold increase in brain AmB concentration compared to pure this compound.
Table 2: Physicochemical Properties of NT1-derived Lipidoids
| Lipidoid | Hydrodynamic Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
|---|---|---|---|
| This compound | ~800 (pure) to ~100 (doped) | Not specified | Not specified |
The hydrodynamic size of the nanoparticles decreased significantly when this compound was doped with PBA-Q76-O16B.
Key Experimental Protocols
The following are summarized methodologies based on the foundational study by Ma et al., 2020.
5.1. Formulation of DiR-loaded NT-lipidoids
-
Stock Preparation: Dissolve the NT-lipidoid (e.g., this compound) and the fluorescent dye DiR in ethanol (B145695) at a 10:1 weight-to-weight ratio.
-
Nanoparticle Formation: Add the ethanol mixture dropwise into a sodium acetate (B1210297) buffer (25 mM, pH 5.2) while stirring.
-
Purification: Remove the ethanol from the resulting nanoparticle solution via dialysis.
-
Administration: The purified DiR-loaded NT-lipidoid nanoparticle solution is injected into mice via the tail vein.
5.2. Formulation of Amphotericin B (AmB) with Doped Lipidoids
-
Lipid Preparation: Prepare solutions of this compound and a BBB-impermeable lipidoid (e.g., PBA-Q76-O16B) in ethanol.
-
Doping: Mix the lipid solutions at a desired weight ratio (e.g., 3:7 of this compound to PBA-Q76-O16B).
-
Encapsulation: Incorporate Amphotericin B into the mixed lipid solution. The exact procedure is similar to that of DiR encapsulation.
-
Administration: Administer the formulation intravenously to mice at a specified dosage (e.g., 5 mg/kg AmB).
5.3. In Vivo Brain Delivery Evaluation
-
Animal Model: Utilize appropriate mouse models (e.g., standard lab mice or transgenic lines like Ai14 for Cre recombinase studies).
-
Administration: Inject the formulated LNPs intravenously via the tail vein.
-
Perfusion: After a set time (e.g., 1 hour for DiR, 24 hours for AmB), sacrifice the animals and perfuse thoroughly with saline to remove residual formulation from the blood vessels.
-
Analysis:
-
Imaging: For fluorescent cargos like DiR, remove the skull and image the whole brain using an IVIS imaging system at the appropriate excitation wavelength (e.g., 750 nm for DiR).
-
Quantification: For small molecules like AmB, homogenize the brain tissue and determine the drug concentration using analytical methods such as liquid chromatography-mass spectrometry (LC-MS).
-
Functional Assessment: For cargos like ASOs or Cre protein, analyze brain tissue for target mRNA knockdown or reporter gene expression, respectively, to confirm functional delivery.
-
Conclusion
This compound represents a significant advancement in brain drug delivery technology. Its unique ability to enable LNPs to cross the BBB opens up new therapeutic possibilities for a wide range of CNS disorders, including neurodegenerative diseases and brain tumors. The versatility of the NT1-lipidoid doping system suggests it could be a powerful and universal platform for delivering diverse therapeutic cargos to the brain. Further research is needed to fully elucidate the specific receptors and pathways involved in its BBB transport, which will enable further optimization of this promising delivery system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Neurotransmitter-derived lipidoids (NT-lipidoids) for enhanced brain delivery through intravenous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurotransmitter-derived lipidoids (NT-lipidoids) for enhanced brain delivery through intravenous injection - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Synthesis of NT1-O12B Lipidoid for Brain Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the neurotransmitter-derived lipidoid, NT1-O12B, a novel biomaterial designed for enhanced delivery of therapeutic payloads across the blood-brain barrier (BBB). This document details its molecular structure, a step-by-step synthesis protocol, and methods for its formulation into lipid nanoparticles (LNPs) for drug delivery. Furthermore, it presents key quantitative data on the physicochemical properties of this compound-containing nanoparticles and explores the proposed mechanism of action for BBB penetration.
Structure of this compound
This compound is a cationic lipidoid specifically engineered to facilitate the transport of therapeutic agents into the brain.[1] Its unique amphiphilic structure is comprised of two key moieties: a hydrophilic headgroup derived from the neurotransmitter tryptamine (B22526) and a hydrophobic tail.[1]
-
Headgroup: The tryptamine headgroup is crucial for the molecule's ability to interact with and traverse the BBB. Tryptamine is a monoamine alkaloid that is known to be actively transported across the endothelial cells of the BBB.[1]
-
Tail Group: The hydrophobic tail consists of a 12-carbon alkyl chain, designated as "O12B".[1] This lipid tail allows for the self-assembly of the lipidoid into nanoparticles and the encapsulation of hydrophobic drug molecules.
The nomenclature "this compound" systematically identifies its components: "NT1" refers to the tryptamine headgroup, and "O12B" denotes the 12-carbon hydrophobic tail.[1]
Synthesis of this compound
The synthesis of this compound is achieved through a Michael addition reaction, a well-established method for the formation of carbon-carbon bonds. This reaction involves the addition of a nucleophile—in this case, the primary amine of tryptamine—to an α,β-unsaturated carbonyl compound, the acrylate-containing hydrophobic tail.
Experimental Protocol: Synthesis of NT-Lipidoids
This protocol describes the general procedure for synthesizing the library of neurotransmitter-derived lipidoids, including this compound.
Materials:
-
Tryptamine (Head amine)
-
Acrylate (B77674) with a 12-carbon chain (Hydrophobic tail precursor)
-
Teflon-lined glass screw-top vials
-
Silica (B1680970) gel for flash chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a Teflon-lined glass screw-top vial, combine the head amine (tryptamine) and the acrylate tail precursor. The typical molar ratio of amine to acrylate is 1:2.4.
-
Seal the vial and heat the reaction mixture at a controlled temperature for 48 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The crude product is then purified using flash chromatography on a silica gel column to isolate the desired this compound lipidoid.
-
The structure and purity of the synthesized lipidoid are confirmed using electrospray ionization mass spectrometry (ESI-MS).
Formulation of this compound Lipid Nanoparticles (LNPs)
This compound is formulated into LNPs to encapsulate and deliver therapeutic cargo. These nanoparticles can be engineered to carry a variety of payloads, including small molecule drugs and biologics. A common application is the co-formulation of this compound with other lipids to optimize drug delivery. For instance, this compound has been successfully used as a "dopant" lipid to enhance the BBB permeability of other LNP formulations.
Experimental Protocol: Formulation of Amphotericin B-loaded LNPs
This protocol details the formulation of LNPs co-loaded with the antifungal drug Amphotericin B (AmB) using this compound and the helper lipid PBA-Q76-O16B.
Materials:
-
This compound lipidoid
-
PBA-Q76-O16B lipidoid
-
Amphotericin B (AmB)
-
Sodium acetate (B1210297) buffer (25 mM, pH 5.2)
-
Dialysis tubing
Procedure:
-
Dissolve this compound, PBA-Q76-O16B, and AmB in ethanol. The lipidoids are mixed at specific weight ratios (e.g., 7:3, 5:5, 3:7, 1:9 of this compound to PBA-Q76-O16B).
-
The resulting lipid-drug solution is added dropwise to a sodium acetate buffer (25 mM, pH 5.2) while stirring.
-
The ethanol is subsequently removed from the nanoparticle suspension through dialysis against the same buffer.
-
The final LNP suspension is characterized for its physicochemical properties.
Physicochemical Properties and In Vivo Performance
The physicochemical characteristics of this compound LNPs are critical determinants of their stability, drug loading capacity, and in vivo efficacy. Dynamic light scattering (DLS) and transmission electron microscopy (TEM) are used to characterize the size, polydispersity, and morphology of the nanoparticles.
Quantitative Data Summary
| Formulation (this compound:PBA-Q76-O16B w/w) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | AmB Concentration in Brain (ng/g tissue) |
| Pure this compound/AmB | ~800 | High | - |
| 7:3 | - | - | - |
| 5:5 | - | - | ~150 |
| 3:7 | ~100 | Low | ~300 |
| 1:9 | - | - | - |
| Pure PBA-Q76-O16B | - | - | <50 |
Data extracted from studies on AmB delivery to the brain 24 hours after intravenous injection of a 5 mg/kg dose.
The data indicates that doping with this compound significantly enhances the delivery of AmB across the BBB, with the 3:7 formulation showing the highest brain accumulation. The pure this compound formulation resulted in large, polydisperse particles, while the addition of PBA-Q76-O16B led to smaller, more uniform nanoparticles.
Mechanism of Blood-Brain Barrier Penetration
The ability of this compound to cross the BBB is attributed to the tryptamine headgroup, which is thought to engage with endogenous transport mechanisms at the brain endothelium. The proposed mechanism is receptor-mediated transcytosis, a process by which molecules are transported across the cell in vesicles.
Visualizing the Proposed Workflow and Mechanism
References
An In-depth Technical Guide to NT1-O12B Lipid Nanoparticle Formulation: Core Principles and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The development of effective drug delivery systems capable of crossing the blood-brain barrier (BBB) is a significant challenge in the treatment of central nervous system (CNS) diseases. NT1-O12B, a novel neurotransmitter-derived lipidoid, has emerged as a promising component in lipid nanoparticle (LNP) formulations designed to overcome this barrier. This technical guide provides a comprehensive overview of the basic principles, formulation strategies, and experimental protocols associated with this compound LNPs, intended for researchers and professionals in the field of drug development.
Core Principle: Overcoming the Blood-Brain Barrier
This compound is an endogenous chemical-like, neurotransmitter-derived lipidoid that acts as a carrier to enhance the delivery of various therapeutic cargos across the BBB.[1][2][3] The fundamental principle behind this compound LNP formulation is the concept of "doping." Standard, BBB-impermeable LNPs can be modified by incorporating this compound, which imparts the ability to traverse the BBB.[1][4] This approach not only facilitates the passage of the cargo into the brain but also aids in its delivery to neuronal cells, enabling functional applications such as gene silencing or recombination.
The this compound lipidoid itself contains a tryptamine (B22526) head group, derived from a neurotransmitter, and a hydrophobic tail group with 12 carbon atoms. This unique amphiphilic structure allows for self-assembly into liposome-like spherical structures in aqueous solutions.
Formulation Composition and Optimization
The composition of this compound LNPs can be tailored to the specific cargo being delivered, which can range from small molecules to large biomacromolecules like antisense oligonucleotides (ASOs) and proteins. A common strategy involves combining this compound with other synthetic lipidoids to optimize the physicochemical properties and delivery efficiency of the final LNP formulation.
A key example is the co-formulation of this compound with the phenylboronic acid quaternized lipidoid, PBA-Q76-O16B, for the delivery of the antifungal drug Amphotericin B (AmB). While pure this compound can encapsulate AmB, the resulting particles are large (around 750-800 nm in diameter) and form an opaque suspension. By doping this compound with increasing ratios of PBA-Q76-O16B, the formulation's appearance changes to a transparent yellow solution, and the hydrodynamic size of the LNPs is significantly reduced to approximately 100 nm.
The weight ratio of this compound to the co-lipid is a critical parameter that influences both the physical characteristics of the LNPs and their in vivo performance. For instance, in the this compound/PBA-Q76-O16B system, a 3:7 weight ratio was found to provide the highest fluorescent signal in the mouse brain when delivering a fluorescent dye (DiR), indicating optimal BBB penetration. This same ratio also resulted in a significant concentration of AmB in the brain tissue.
Similarly, for the delivery of Tau-ASOs, NT1-O14B (a related neurotransmitter-lipidoid) was doped into a 306-O12B-3 LNP formulation. This doping was essential for achieving gene silencing in vitro.
The general composition of these advanced LNPs often includes:
-
An ionizable cationic lipid (e.g., this compound, PBA-Q76-O16B, 306-O12B-3)
-
Cholesterol
-
A phospholipid (helper lipid), such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE)
-
A polyethylene (B3416737) glycol (PEG)-conjugated lipid (PEGylated lipid), like DSPE-PEG2000, to improve stability and circulation time
Quantitative Data on Formulation Parameters
The following tables summarize the quantitative data from studies on this compound LNP formulations.
Table 1: Physicochemical Properties of this compound/PBA-Q76-O16B LNP Formulations for Amphotericin B Delivery
| This compound:PBA-Q76-O16B (w/w Ratio) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Appearance |
| 10:0 (Pure this compound) | ~800 | High | Opaque Suspension |
| 7:3 | Decreasing | Decreasing | Translucent to Transparent |
| 5:5 | Decreasing | Decreasing | Transparent Yellow Solution |
| 3:7 | ~100 | Low (<0.2) | Homogeneous Transparent Yellow Solution |
| 1:9 | ~100 | Low (<0.2) | Homogeneous Transparent Yellow Solution |
| 0:10 (Pure PBA-Q76-O16B) | ~100 | Low (<0.2) | Homogeneous Transparent Yellow Solution |
Data compiled from multiple sources referencing the same primary research.
Table 2: In Vivo Performance of this compound/PBA-Q76-O16B LNP Formulations in Mice
| Formulation (this compound:PBA-Q76-O16B Ratio) | Cargo | Brain Concentration of Cargo (24h post-injection) | Relative Fluorescence Intensity in Brain (1h post-injection) |
| Pure this compound | AmB | ~150 ng/g | - |
| 7:3 | AmB | Increased | - |
| 5:5 | AmB | Increased | - |
| 3:7 | AmB | ~300 ng/g | Highest (4.5-fold higher than pure this compound) |
| 1:9 | AmB | Lower than 3:7 | - |
| Pure PBA-Q76-O16B | AmB | Undetectable | - |
Data is based on intravenous injection of AmB at 5 mg/kg and DiR at 1 mg/kg.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of LNP formulations. The following sections outline the key experimental protocols.
The manufacturing of this compound LNPs typically employs a rapid mixing technique, often facilitated by a microfluidic device, which allows for precise control over particle size and distribution. This is a "bottom-up" nanoprecipitation process.
-
Preparation of Lipid Stock Solution (Organic Phase):
-
The ionizable lipids (e.g., this compound and PBA-Q76-O16B), cholesterol, and a PEGylated lipid (e.g., DSPE-PEG2000) are dissolved in an organic solvent, typically ethanol.
-
The desired weight ratios of the lipid components are carefully measured. For example, for ASO delivery, DSPE-PEG2000 was mixed with the synthetic lipids at a 1:24 weight ratio.
-
-
Preparation of Aqueous Phase:
-
The therapeutic cargo (e.g., small molecule drug, ASO, or protein) is dissolved in an aqueous buffer. The pH of this buffer is a critical parameter that can affect encapsulation efficiency and particle size.
-
-
Microfluidic Mixing:
-
The organic phase and the aqueous phase are driven through a microfluidic mixing chip (e.g., using syringe pumps).
-
The rapid mixing of the two phases causes a drop in the solubility of the lipids, leading to their self-assembly and the formation of LNPs with the cargo encapsulated.
-
Key process parameters to control include the total flow rate and the flow rate ratio of the aqueous to organic phase.
-
-
Downstream Processing (Purification):
-
The resulting LNP solution is dialyzed against a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove the organic solvent and any unencapsulated cargo.
-
Tangential flow filtration is another common method for purification and buffer exchange.
-
-
Particle Size and Polydispersity Index (PDI) Measurement:
-
Dynamic Light Scattering (DLS) is the standard technique used to measure the hydrodynamic diameter and PDI of the LNPs.
-
-
Zeta Potential Measurement:
-
The surface charge of the LNPs is determined by measuring the zeta potential, which can influence their stability and interaction with biological membranes.
-
-
Encapsulation Efficiency:
-
The amount of cargo successfully encapsulated within the LNPs is quantified. For nucleic acids, a common method is the RiboGreen assay. For small molecules like AmB, High-Performance Liquid Chromatography (HPLC) is used after lysing the nanoparticles.
-
-
Morphology:
-
Transmission Electron Microscopy (TEM) can be used to visualize the morphology of the LNPs and confirm their spherical structure.
-
-
Animal Model:
-
Studies typically use mice for in vivo experiments.
-
-
Administration:
-
The LNP formulation is administered via intravenous injection (e.g., tail vein injection).
-
-
Tissue Harvesting and Analysis:
-
At a predetermined time point (e.g., 1, 2, or 24 hours) after injection, the animals are euthanized.
-
The mice are perfused with saline to remove blood from the organs.
-
The brain is dissected, and for fluorescently labeled LNPs, ex vivo imaging is performed.
-
For drug quantification, the brain tissue is homogenized, and the concentration of the cargo is measured using a suitable analytical technique like HPLC.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound LNP formulation and characterization.
Caption: Logical relationship of this compound in overcoming the blood-brain barrier.
References
NT1-O12B for central nervous system drug delivery
An In-depth Technical Guide to NT1-O12B Mediated Central Nervous System Drug Delivery
Authored for: Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. This compound, a novel neurotransmitter-derived lipidoid, has emerged as a promising tool to overcome this barrier. This technical guide provides a comprehensive overview of the this compound platform for CNS drug delivery. We will delve into the core technology, its mechanism of action, and its demonstrated applications in delivering a range of therapeutic cargo. This document synthesizes preclinical data, outlines experimental methodologies, and presents visualizations of key processes to facilitate a deeper understanding and application of this innovative delivery system.
Introduction: The Challenge of CNS Drug Delivery
The treatment of a wide array of CNS diseases, including neurodegenerative disorders, brain tumors, and infections, is significantly hampered by the BBB.[1] This highly selective barrier protects the brain's microenvironment but also prevents the passage of most therapeutic agents, including small molecules and biologics.[1] Various strategies have been explored to enhance brain drug delivery, but many face challenges related to invasiveness, transient BBB disruption, and off-target effects. Lipid-based nanoparticles (LNPs) have shown promise as drug carriers; however, most standard LNP formulations are unable to efficiently cross the BBB.[2]
This compound: A Novel Brain Delivery Enhancer
This compound is an endogenous chemical-derived lipidoid, specifically a tryptamine-derived lipidoid (NT1-lipidoid).[1][3] It is characterized by a tryptamine (B22526) head group and a 12-carbon hydrophobic tail. The foundational principle of the this compound technology is its ability to act as a "dopant" for BBB-impermeable LNPs. By incorporating this compound into otherwise non-penetrating LNP formulations, the resulting nanoparticles gain the ability to traverse the BBB and deliver their cargo to the brain parenchyma.
Mechanism of Action: Facilitating BBB Traversal
The precise mechanism by which this compound facilitates BBB crossing is still under investigation; however, it is hypothesized to involve receptor-mediated transcytosis. The tryptamine headgroup of this compound is based on the neurotransmitter dimethyltryptamine, which is known to be actively transported across the endothelial cells of the BBB. It is proposed that LNPs doped with this compound leverage this or a similar active transport pathway to be shuttled across the barrier. Further research is required to identify the specific receptors involved in this process.
Figure 1: Proposed mechanism of this compound LNP transport across the BBB.
Preclinical Efficacy of this compound Formulations
The this compound platform has been successfully utilized to deliver a variety of therapeutic cargos to the mouse brain via systemic intravenous administration.
Small Molecule Delivery: Amphotericin B
Amphotericin B (AmB), an antifungal drug that cannot typically cross the BBB, was successfully delivered to the brain using an this compound doped LNP system. The optimal formulation was found to be a mixture of this compound and a novel phenylboronic acid quaternized lipidoid, PBA-Q76-O16B.
| Parameter | Value | Reference |
| Optimal Lipid Ratio (this compound:PBA-Q76-O16B) | 3:7 (w/w) | |
| Hydrodynamic Diameter | ~100 nm | |
| AmB Concentration in Brain (24h post-injection) | ~300 ng/g | |
| Delivery Efficiency (% of injected dose) | ~0.135% |
Nucleic Acid Delivery: Antisense Oligonucleotides (ASOs)
NT1-lipidoid doped LNPs have been shown to functionally deliver antisense oligonucleotides (ASOs) against tau protein, a key target in Alzheimer's disease, to neuronal cells, resulting in gene silencing. While the original study demonstrated a clear knockdown effect, specific quantitative data on the percentage of tau mRNA or protein reduction in the brain from this specific delivery system is not detailed in the primary publication.
| Cargo | Target | Outcome | Quantitative Data | Reference |
| Tau ASO | Tau mRNA | Gene Silencing | Specific % reduction not reported |
Protein Delivery: Cre Recombinase
The delivery of genome-editing proteins to the brain represents a significant therapeutic opportunity. The this compound platform has been used to deliver GFP-Cre recombinase protein to the brains of Ai14 reporter mice. Successful delivery and intracellular uptake of Cre protein leads to gene recombination and the expression of the tdTomato fluorescent protein. Widespread tdTomato expression was observed in the cerebral cortex, hippocampus, and cerebellum, indicating successful Cre-mediated recombination.
| Cargo | Reporter System | Outcome | Quantitative Data | Reference |
| (-27)GFP-Cre Protein | Ai14 mouse (flox-stop-flox tdTomato) | Gene Recombination | Specific recombination efficiency not reported |
Experimental Methodologies
Detailed, step-by-step protocols for the in-vivo formulation of this compound LNPs are not fully available in the published literature. However, based on the provided information and standard LNP formulation techniques, a general workflow can be outlined.
Synthesis of this compound Lipidoid
This compound is synthesized via a Michael addition reaction between the primary amine in tryptamine and an alkyl acrylate. The crude product is then purified using flash chromatography on silica (B1680970) gel.
Figure 2: General workflow for the synthesis of this compound.
Formulation of Cargo-Loaded LNPs
The formulation of cargo-loaded LNPs generally involves the rapid mixing of a lipid solution in a water-miscible organic solvent (e.g., ethanol) with an aqueous solution containing the cargo.
General Protocol Outline:
-
Lipid Preparation: Dissolve this compound and any co-lipids (e.g., PBA-Q76-O16B, cholesterol, phospholipids, PEG-lipids) in ethanol (B145695) to create a lipid stock solution.
-
Cargo Preparation: Dissolve the cargo (e.g., AmB, ASOs, protein) in an appropriate aqueous buffer (e.g., sodium acetate (B1210297) buffer for nucleic acids).
-
Mixing: Rapidly mix the lipid/ethanol solution with the aqueous cargo solution. This can be achieved using various methods, including microfluidic mixing devices, to ensure the formation of uniform nanoparticles.
-
Maturation: Allow the newly formed LNPs to self-assemble and stabilize.
-
Purification/Buffer Exchange: Remove the organic solvent and unencapsulated cargo, typically through dialysis or tangential flow filtration, exchanging the buffer to a physiologically compatible one (e.g., PBS).
-
Characterization: Analyze the LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
References
An In-depth Technical Guide to NT1-O12B Mediated Receptor Transcytosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. This highly selective barrier restricts the passage of most molecules from the bloodstream into the brain, protecting it from toxins and pathogens but also hindering the delivery of potentially life-saving drugs. One promising strategy to overcome this obstacle is to harness the natural process of receptor-mediated transcytosis (RMT), a cellular transport mechanism that shuttles specific molecules across the endothelial cells of the BBB.
This technical guide delves into the core of a novel approach that leverages a neurotransmitter-derived lipidoid, NT1-O12B , to facilitate the transport of therapeutic cargo across the BBB. While the precise receptor and signaling cascade remains an active area of investigation, current evidence strongly suggests that lipid nanoparticles (LNPs) incorporating this compound traverse the BBB via a receptor-mediated transcytosis pathway. This document provides a comprehensive overview of the current understanding of this compound's mechanism, quantitative data from key experiments, detailed experimental protocols, and visualizations of the proposed pathways and workflows.
Core Mechanism: The Hypothesis of this compound Mediated Transcytosis
This compound is a synthetic lipidoid featuring a tryptamine (B22526) head group, derived from the neurotransmitter serotonin, and a 12-carbon hydrophobic tail.[1][2] When incorporated into lipid nanoparticles, this compound appears to act as a molecular key, enabling the entire nanoparticle to engage with specific, yet currently unidentified, receptors on the surface of brain microvascular endothelial cells (BMECs). This interaction is hypothesized to trigger the following cascade of events, consistent with the general mechanism of receptor-mediated transcytosis:
-
Binding: The this compound-containing LNP binds to a specific receptor on the luminal (blood-facing) side of the BMECs.
-
Endocytosis: This binding event initiates the internalization of the LNP-receptor complex into the endothelial cell via endocytosis, likely through the formation of clathrin-coated vesicles.
-
Intracellular Trafficking: The endocytic vesicle transports the LNP across the cytoplasm of the endothelial cell.
-
Exocytosis: The vesicle fuses with the abluminal (brain-facing) membrane, releasing the LNP into the brain parenchyma.
The chemical structure of the tryptamine head group in this compound is thought to be crucial for this process, as lipidoids with different head groups have not shown the same efficacy in crossing the BBB.[1]
Quantitative Data Summary
The efficacy of this compound in enhancing drug delivery to the brain has been quantified in several preclinical studies. The following tables summarize key findings.
| Cargo | Delivery Vehicle | Animal Model | Dose | Time Point | Brain Concentration | Delivery Efficiency (% of Injected Dose) | Reference |
| Amphotericin B (AmB) | This compound doped PBA-Q76-O16B LNP | Mouse | 5 mg/kg (AmB) | 24 hours | ~300 ng/g of tissue | ~0.135% | [1][2] |
| DiR (fluorescent probe) | This compound LNP | Mouse | 1 mg/kg (DiR) | 1 hour | Highest fluorescence intensity among tested NT-lipidoids | Not specified |
Table 1: In Vivo Delivery Efficiency of this compound Formulations
| Lipidoid Composition | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Reference |
| Pure this compound/AmB | ~750-800 | Not specified | |
| This compound:PBA-Q76-O16B (7:3)/AmB | Not specified | Not specified | |
| This compound:PBA-Q76-O16B (5:5)/AmB | Not specified | Not specified | |
| This compound:PBA-Q76-O16B (3:7)/AmB | Homogeneous transparent solution | Not specified | |
| This compound:PBA-Q76-O16B (1:9)/AmB | Homogeneous transparent solution | Not specified |
Table 2: Physicochemical Properties of this compound Formulations
Experimental Protocols
Protocol 1: Formulation of this compound Lipid Nanoparticles
This protocol describes a general method for preparing this compound containing LNPs for in vivo studies, based on procedures for similar lipid nanoparticles.
Materials:
-
This compound lipidoid
-
Helper lipids (e.g., DSPC, cholesterol, PEG-lipid)
-
Cargo (e.g., mRNA, siRNA, small molecule drug)
-
Aqueous buffer (e.g., sodium acetate (B1210297) buffer, pH 4.0-5.0)
-
Dialysis cassettes or tangential flow filtration system
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Lipid Stock Preparation:
-
Dissolve this compound, helper lipids (DSPC, cholesterol), and PEG-lipid in ethanol to achieve the desired molar ratios. A common starting ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).
-
The total lipid concentration in the ethanol phase is typically in the range of 10-25 mM.
-
-
Aqueous Phase Preparation:
-
Dissolve the cargo (e.g., mRNA) in an aqueous buffer (e.g., sodium acetate buffer).
-
-
LNP Formation (Microfluidic Mixing):
-
Utilize a microfluidic mixing device to rapidly mix the lipid-ethanol phase with the aqueous cargo phase at a defined flow rate ratio (e.g., 3:1 aqueous:ethanolic). This rapid mixing leads to the self-assembly of LNPs.
-
-
Purification and Buffer Exchange:
-
Dilute the resulting LNP solution with PBS.
-
Remove residual ethanol and unencapsulated cargo by dialysis against PBS or by using a tangential flow filtration system.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency of the cargo using appropriate assays (e.g., RiboGreen assay for RNA).
-
Visualize the LNP morphology using transmission electron microscopy (TEM).
-
Protocol 2: In Vivo Transcytosis Assay in a Mouse Model
This protocol outlines a general procedure to assess the brain delivery of this compound LNPs in mice.
Materials:
-
This compound LNPs encapsulating a fluorescent probe (e.g., DiR) or a therapeutic cargo.
-
Control LNPs (without this compound).
-
Male C57BL/6 mice (or other appropriate strain).
-
Anesthesia.
-
Saline solution.
-
IVIS imaging system (for fluorescent probes).
-
Homogenizer.
-
Analytical equipment for cargo quantification (e.g., HPLC, LC-MS/MS).
Procedure:
-
Animal Preparation:
-
Acclimate mice to the housing conditions for at least one week before the experiment.
-
-
Administration:
-
Administer the this compound LNPs or control LNPs to the mice via intravenous (tail vein) injection. The dose will depend on the cargo and the specific experimental question.
-
-
Tissue Collection:
-
At predetermined time points (e.g., 1, 4, 24 hours) post-injection, euthanize the mice.
-
Perfuse the circulatory system with saline to remove blood from the organs.
-
Dissect the brain and other organs of interest (e.g., liver, spleen, kidneys).
-
-
Quantification:
-
For fluorescent probes: Image the whole brain and other organs using an IVIS imaging system to visualize the biodistribution. Homogenize the tissues and measure the fluorescence intensity using a plate reader.
-
For therapeutic cargo: Homogenize the brain tissue. Extract the cargo from the homogenate using an appropriate method. Quantify the concentration of the cargo using a validated analytical method such as HPLC or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the amount of cargo delivered to the brain per gram of tissue.
-
Express the brain delivery efficiency as a percentage of the total injected dose.
-
Compare the brain uptake of this compound LNPs to that of control LNPs.
-
Visualizations
Caption: Proposed mechanism of this compound LNP transcytosis across the BBB.
Caption: General experimental workflow for this compound LNP studies.
Conclusion and Future Directions
This compound represents a significant advancement in the quest to deliver therapeutics across the blood-brain barrier. The existing data strongly support its ability to enhance the brain uptake of various cargos when formulated into lipid nanoparticles, likely through a receptor-mediated transcytosis mechanism. However, the full potential of this technology can only be realized through a deeper understanding of its core mechanism.
Future research should prioritize the identification of the specific receptor(s) on the brain microvascular endothelial cells that this compound interacts with. This will be a critical step in elucidating the downstream signaling pathways involved in the endocytosis and transcytosis of these nanoparticles. Techniques such as affinity purification-mass spectrometry, yeast two-hybrid screening, and CRISPR-based genetic screens could be employed to identify the binding partners of this compound.
A comprehensive understanding of the this compound mediated transcytosis pathway will not only enable the rational design of more efficient and targeted drug delivery systems for a wide range of neurological disorders but also open new avenues for CNS drug development.
References
Technical Guide: Applications of NT1-O12B for Enhanced Blood-Brain Barrier Delivery
This technical guide provides an in-depth overview of NT1-O12B, a neurotransmitter-derived lipidoid designed to enhance the delivery of therapeutic and diagnostic agents across the blood-brain barrier (BBB). The document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.
Core Concept: this compound
This compound is a synthetic, neurotransmitter-derived lipidoid (NT-lipidoid) that functions as a highly effective carrier for delivering various BBB-impermeable cargos into the brain.[1][2] Structurally, it is an amphiphilic molecule composed of a tryptamine (B22526) head group and a 12-carbon hydrophobic tail.[3] Its primary application involves its incorporation, or "doping," into lipid nanoparticles (LNPs), which are otherwise unable to cross the BBB. This process confers upon the LNP system the ability to traverse the BBB and deliver its contents into neuronal cells, making it a versatile platform for central nervous system (CNS) therapeutics.[1][4]
The proposed mechanism involves facilitating transport across the endothelial plasma membrane, potentially through receptor-mediated transcytosis, although the specific receptors have not yet been fully identified. This approach has been successfully demonstrated for various cargo types, including small-molecule drugs, nucleic acids (e.g., antisense oligonucleotides), and genome-editing proteins.
Application: Delivery of Amphotericin B to the Brain
A primary application demonstrated for this compound is the delivery of the antifungal drug Amphotericin B (AmB) for the treatment of fungal infections in the brain. AmB is typically unable to cross the BBB. By formulating AmB into LNPs containing this compound and a quaternized lipidoid (PBA-Q76-O16B), efficient delivery into mouse brain tissue was achieved.
The following tables summarize the key quantitative outcomes from in vivo studies delivering AmB using this compound-doped LNPs.
Table 1: Brain Tissue Concentration of Amphotericin B
| Formulation | AmB Dose (Intravenous) | Time Point | AmB Concentration in Brain (ng/g tissue) | Delivery Efficiency (% of Injected Dose) |
|---|---|---|---|---|
| This compound / PBA-Q76-O16B (3:7 ratio) LNPs | 5 mg/kg | 24 hours | ~300 ng/g | ~0.135% |
| Pure NT1-lipidoid Formulations | 5 mg/kg | 24 hours | ~150 ng/g | Not Specified |
Data sourced from Ma F, et al. Sci Adv. 2020.
Table 2: Effect of this compound / PBA-Q76-O16B Ratio on LNP Properties and Delivery
| This compound : PBA-Q76-O16B (Weight Ratio) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Relative Delivery Efficiency (Fluorescence) |
|---|---|---|---|
| 10 : 0 (Pure this compound) | ~750 - 800 nm | Not Specified | 1.0x (Baseline) |
| 7 : 3 | ~200 nm | ~0.3 | Not Specified |
| 5 : 5 | ~120 nm | ~0.2 | Not Specified |
| 3 : 7 | ~100 nm | ~0.15 | ~4.5x (vs. Pure this compound) |
| 1 : 9 | ~80 nm | ~0.1 | Not Specified |
Data compiled from descriptions in Ma F, et al. Sci Adv. 2020. The combination with the quaternized lipidoid PBA-Q76-O16B was shown to reduce particle size and improve delivery efficiency.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
This protocol describes the formulation of AmB-loaded LNPs using a mixture of this compound and PBA-Q76-O16B.
-
Stock Preparation: Prepare stock solutions of this compound, PBA-Q76-O16B, and Amphotericin B in a suitable organic solvent (e.g., methanol).
-
Lipid Mixing: Combine this compound and PBA-Q76-O16B stock solutions in the desired weight ratio (e.g., 3:7 for optimal delivery).
-
Cargo Encapsulation: Add the Amphotericin B stock solution to the lipid mixture. The procedure is similar to that used for DiR encapsulation as described in the source literature.
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator or a stream of nitrogen gas to form a thin lipid film.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) with vortexing to form a suspension of LNPs.
-
Particle Size Reduction (Optional but Recommended): To achieve a smaller and more uniform particle size, sonicate the LNP suspension or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Characterization: Measure the hydrodynamic diameter and polydispersity index (PDI) of the resulting LNP formulation using Dynamic Light Scattering (DLS).
This protocol outlines the procedure for administering this compound-doped LNPs to mice and quantifying the delivered cargo in the brain tissue.
-
Animal Model: Use appropriate mouse models (e.g., C57BL/6 mice).
-
Administration: Administer the AmB-loaded LNP formulation via intravenous (tail vein) injection at a specified dose (e.g., 5 mg/kg of AmB).
-
Time Course: Maintain the animals for a predetermined period (e.g., 24 hours) post-injection.
-
Tissue Harvesting: At the study endpoint, euthanize the animals. Perfuse the circulatory system thoroughly with saline to remove blood from the brain tissue.
-
Brain Homogenization: Dissect and harvest the brain. Homogenize the tissue in a suitable lysis buffer.
-
Cargo Extraction: Extract the Amphotericin B from the brain homogenate using an appropriate organic solvent (e.g., methanol).
-
Quantification: Quantify the concentration of AmB in the extract using High-Performance Liquid Chromatography (HPLC) with detection at 415 nm. A standard calibration curve for AmB should be used for accurate quantification.
Visualizations: Pathways and Workflows
The following diagrams illustrate the mechanism and experimental logic for this compound applications.
Caption: Proposed mechanism for this compound-mediated LNP delivery across the BBB.
Caption: Experimental workflow for evaluating this compound-enhanced cargo delivery.
References
NT1-O12B: A Neurotransmitter-Derived Lipidoid for Enhanced Brain Delivery
An In-depth Technical Guide on the Discovery and Development of NT1-O12B for Neuroscience Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the novel neurotransmitter-derived lipidoid, this compound, a promising agent for enhancing the delivery of therapeutics across the blood-brain barrier (BBB). This document details the synthesis, formulation, and preclinical evaluation of this compound, presenting key quantitative data, in-depth experimental protocols, and visualizations of its proposed mechanism of action and experimental workflows.
Introduction to this compound
This compound is a synthetic lipidoid molecule designed to facilitate the transport of various therapeutic payloads into the brain.[1] Structurally, it is characterized by a tryptamine (B22526) headgroup, a neurotransmitter known to be actively transported across the BBB, and a 12-carbon hydrophobic tail.[1] This unique amphiphilic nature allows this compound to self-assemble into liposome-like structures and to be incorporated into other lipid nanoparticle (LNP) formulations.[1] By doping BBB-impermeable LNPs with this compound, these nanoparticles gain the ability to traverse the BBB, enabling the delivery of a wide range of molecules, including small drugs, nucleic acids, and proteins, to the central nervous system.[1]
Core Attributes and Efficacy
This compound has demonstrated significant potential in preclinical studies for enhancing the brain delivery of various therapeutic agents. Its efficacy is highlighted by its ability to significantly increase the brain concentration of otherwise BBB-impermeable molecules.
Quantitative Data Summary
The following table summarizes the key quantitative findings from preclinical evaluations of this compound--formulations.
| Cargo Molecule | Formulation Details | Animal Model | Dosage | Time Point | Brain Concentration | Delivery Efficiency (% of Injected Dose) | Reference |
| Amphotericin B (AmB) | Pure this compound LNPs | Mouse | 5 mg/kg | 24 hours | ~150 ng/g of tissue | Not Specified | [1] |
| Amphotericin B (AmB) | This compound doped with PBA-Q76-O16B | Mouse | 5 mg/kg | 24 hours | 300 ng/g of tissue | ~0.135% | |
| Tau Antisense Oligonucleotides (ASOs) | NT1-O14B doped with 306-O12B-3 | Mouse | Not Specified | Not Specified | Functional gene silencing observed | Not Specified | |
| GFP-Cre Protein | Not Specified | Mouse | Not Specified | Not Specified | Functional gene recombination observed | Not Specified |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its formulation and in vivo evaluation, based on published research.
Synthesis of this compound via Michael Addition
This compound is synthesized through a Michael addition reaction between the primary amine of tryptamine and an alkyl acrylate (B77674).
Materials:
-
Tryptamine
-
Alkyl acrylate with a 12-carbon tail
-
Reaction vessel (e.g., glass vial)
-
Heating apparatus
-
Flash chromatography system for purification
-
Electrospray ionization mass spectrometry (ESI-MS) for characterization
Procedure:
-
Combine tryptamine and the 12-carbon alkyl acrylate in a reaction vessel.
-
The reaction mixture is heated to facilitate the Michael addition.
-
The reaction is allowed to proceed for a specified time to ensure completion.
-
The crude product is then purified using flash chromatography on a silica (B1680970) gel column to isolate this compound.
-
The final product is characterized by ESI-MS to confirm its molecular weight and purity.
Formulation of this compound Lipid Nanoparticles (LNPs)
This compound is typically formulated into LNPs by doping it into a formulation containing other lipidoids, such as the phenylboronic acid quaternized lipidoid, PBA-Q76-O16B, for the delivery of small molecules like Amphotericin B.
Materials:
-
This compound
-
PBA-Q76-O16B
-
Cargo molecule (e.g., Amphotericin B)
-
Aqueous buffer (e.g., citrate (B86180) buffer)
-
Microfluidic mixing device
-
Dynamic light scattering (DLS) instrument for size and polydispersity index (PDI) measurement
-
Transmission electron microscope (TEM) for morphology analysis
Procedure:
-
Dissolve this compound, PBA-Q76-O16B, and the cargo molecule in ethanol to create the lipid phase. The weight ratio of this compound to PBA-Q76-O16B can be varied to optimize delivery.
-
Prepare the aqueous phase using a suitable buffer.
-
The lipid and aqueous phases are rapidly mixed using a microfluidic device to induce the self-assembly of the LNPs.
-
The resulting LNP solution is then dialyzed to remove ethanol and any unencapsulated cargo.
-
The formulated LNPs are characterized for their size, PDI, and morphology using DLS and TEM, respectively.
In Vivo Brain Delivery Studies in Mice
The efficacy of this compound-formulated LNPs in delivering cargo to the brain is assessed through in vivo studies in mice.
Materials:
-
This compound formulated LNPs with encapsulated cargo
-
Female BALB/c mice (or other appropriate strain)
-
Intravenous injection equipment
-
Anesthesia
-
Perfusion solution (e.g., saline)
-
Brain homogenization equipment
-
Analytical instrumentation for cargo quantification (e.g., High-Performance Liquid Chromatography - HPLC)
Procedure:
-
The this compound formulated LNPs are administered to mice via intravenous tail vein injection.
-
At a predetermined time point (e.g., 24 hours) post-injection, the mice are anesthetized.
-
The mice are then perfused with saline to remove blood from the brain tissue.
-
The brains are harvested and homogenized.
-
The concentration of the cargo molecule in the brain homogenate is quantified using a validated analytical method, such as HPLC.
Visualizing Pathways and Processes
The following diagrams illustrate the key processes involved in the development and proposed mechanism of action of this compound.
Caption: Experimental workflow for this compound synthesis and LNP formulation.
Caption: Proposed mechanism of this compound mediated BBB transport.
Conclusion
This compound represents a significant advancement in the field of neuroscience drug delivery. Its ability to be readily synthesized and incorporated into various LNP formulations provides a versatile platform for delivering a wide range of therapeutic agents to the brain. The data presented in this guide underscore its potential to overcome the challenge of the blood-brain barrier, opening new avenues for the treatment of central nervous system disorders. Further research into the specific transport mechanisms and optimization of formulations will continue to unlock the full therapeutic potential of this innovative technology.
References
In-Depth Technical Guide to NT1-O12B Nanoparticles: Biophysical Properties and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biophysical properties of NT1-O12B nanoparticles, a novel class of neurotransmitter-derived lipidoids designed to enhance the delivery of therapeutic agents across the blood-brain barrier (BBB). This document details the core characteristics of these nanoparticles, experimental protocols for their formulation and analysis, and the hypothesized mechanism of action.
Core Concepts and Biophysical Properties
This compound is a synthetic lipidoid molecule engineered for advanced drug delivery applications, particularly for central nervous system (CNS) therapies. It is composed of a tryptamine (B22526) head group, derived from the neurotransmitter serotonin, and a 12-carbon hydrophobic tail.[1] This unique amphiphilic structure allows this compound to self-assemble into liposome-like nanoparticles in aqueous solutions.[1]
The primary function of this compound is to act as a "dopant" in lipid nanoparticle (LNP) formulations. When incorporated into LNPs that are otherwise impermeable to the BBB, this compound confers the ability to traverse this critical biological barrier, enabling the delivery of various therapeutic payloads to the brain.[1] Payloads successfully delivered using this compound-containing nanoparticles include small molecules like Amphotericin B, antisense oligonucleotides (ASOs), and proteins.
Quantitative Biophysical Data
The biophysical characteristics of nanoparticles are critical determinants of their in vivo behavior, including stability, circulation time, and cellular uptake. The following tables summarize the key quantitative properties of this compound nanoparticles, both in their pure form and when incorporated into a delivery formulation with the lipidoid PBA-Q76-O16B.
| Formulation | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Pure this compound Nanoparticles | 750 - 800 | Not Specified | Not Specified |
| This compound:PBA-Q76-O16B (3:7 w/w) Nanoparticles | ~100 | Not Specified | Not Specified |
Note: Specific values for PDI and Zeta Potential are not detailed in the primary literature but are measured using a ZetaPALS particle size analyzer. Generally, a PDI value below 0.3 is considered acceptable for nanoparticle drug delivery systems, indicating a relatively narrow size distribution. The zeta potential provides insight into the surface charge and stability of the nanoparticle dispersion.
Experimental Protocols
This section outlines the detailed methodologies for the synthesis of the this compound lipidoid and the subsequent formulation and characterization of the nanoparticles.
Synthesis of this compound Lipidoid
The synthesis of this compound is achieved through a Michael addition reaction.
Materials:
-
Tryptamine
-
Acrylate-containing hydrophobic tail with a 12-carbon chain
-
Reaction vial (e.g., glass screw-top vial)
-
Heating apparatus (e.g., heating block or oil bath)
-
Silica (B1680970) gel for flash chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Electrospray ionization mass spectrometer (ESI-MS)
Procedure:
-
Combine tryptamine and the 12-carbon acrylate-containing tail in a reaction vial.
-
Heat the mixture at 70°C for 48 hours.
-
After the reaction is complete, purify the crude product using flash chromatography on silica gel.
-
Elute the product with an appropriate solvent system to isolate the pure this compound lipidoid.
-
Confirm the chemical structure and purity of the synthesized this compound using ESI-MS.
Formulation of this compound Nanoparticles (Ethanol Injection Method)
This protocol describes the formulation of this compound nanoparticles encapsulating a model hydrophobic cargo (e.g., DiR dye).
Materials:
-
This compound lipidoid
-
Cargo (e.g., DiR)
-
Ethanol (B145695), 200 proof
-
Sodium acetate (B1210297) buffer (25 mM, pH 5.2)
-
Dialysis membrane (e.g., MWCO 10 kDa)
-
Stir plate and stir bar
Procedure:
-
Dissolve the this compound lipidoid and the cargo in ethanol at a specified weight ratio (e.g., 10:1 lipidoid to cargo).
-
In a separate container, place the sodium acetate buffer and stir at a constant rate.
-
Dropwise, add the lipid-cargo-ethanol solution to the stirring aqueous buffer.
-
Once the addition is complete, continue stirring for a defined period to allow for nanoparticle self-assembly.
-
Transfer the nanoparticle suspension to a dialysis membrane and dialyze against the sodium acetate buffer to remove the ethanol.
-
The resulting solution contains the formulated this compound nanoparticles.
Characterization of Nanoparticles
2.3.1. Size and Polydispersity Index (PDI) Measurement
-
Technique: Dynamic Light Scattering (DLS)
-
Instrument: A particle size analyzer (e.g., ZetaPALS)
-
Procedure:
-
Dilute the nanoparticle suspension in the appropriate buffer to a suitable concentration for DLS analysis.
-
Transfer the diluted sample to a cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Perform the measurement to obtain the hydrodynamic diameter and the PDI of the nanoparticles.
-
2.3.2. Zeta Potential Measurement
-
Technique: Electrophoretic Light Scattering (ELS)
-
Instrument: A particle size analyzer with zeta potential measurement capabilities (e.g., ZetaPALS)
-
Procedure:
-
Prepare the sample in an appropriate buffer, typically one with low ionic strength (e.g., deionized water or a low molarity buffer).
-
Inject the sample into the specialized zeta potential cell.
-
Perform the measurement to determine the surface charge of the nanoparticles.
-
2.3.3. Morphological Analysis
-
Technique: Transmission Electron Microscopy (TEM)
-
Procedure:
-
Place a drop of the nanoparticle suspension onto a TEM grid (e.g., carbon-coated copper grid).
-
Allow the sample to adhere for a few minutes.
-
Wick off the excess liquid using filter paper.
-
(Optional) Negatively stain the sample with a contrast agent (e.g., uranyl acetate) to enhance visualization.
-
Allow the grid to dry completely before imaging under the transmission electron microscope.
-
Visualizations: Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate key processes related to this compound nanoparticles.
References
Methodological & Application
Application Notes and Protocols for NT1-O12B Lipid Nanoparticle Formulation for Brain-Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of a wide range of therapeutic agents. However, their use for treating central nervous system (CNS) disorders has been limited by the formidable blood-brain barrier (BBB). The neurotransmitter-derived lipidoid, NT1-O12B , offers a promising solution to this challenge. This compound is an endogenous chemical-like lipidoid that, when incorporated into LNP formulations, enhances their ability to cross the BBB and deliver cargo to neuronal cells.[1][] This document provides detailed protocols for the formulation of this compound-containing LNPs for the delivery of small molecule drugs and nucleic acids to the brain.
This compound acts as a "dopant," meaning it is added to an existing lipid nanoparticle formulation that would otherwise not be able to cross the BBB.[1][3] This approach has been successfully demonstrated for the delivery of the antifungal drug Amphotericin B (AmB), as well as for antisense oligonucleotides (ASOs) for gene silencing in the brain.[3]
Principle of this compound Enhanced Brain Delivery
The precise mechanism by which this compound facilitates BBB transport is still under investigation, but it is hypothesized that its structural similarity to endogenous neurotransmitters allows it to interact with specific transporters or receptors at the BBB, enabling the transit of the entire LNP. Once in the brain, the LNPs can be taken up by neuronal cells, where they release their therapeutic payload.
Caption: Workflow of this compound LNP crossing the blood-brain barrier.
Materials and Equipment
Lipids and Reagents
-
This compound lipidoid
-
BBB-impermeable ionizable lipid (e.g., PBA-Q76-O16B for small molecules, 306-O12B-3 for ASOs)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Cholesterol
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Therapeutic cargo (e.g., Amphotericin B, antisense oligonucleotides)
-
Ethanol (B145695) (200 proof, molecular biology grade)
-
Sodium Acetate Buffer (25 mM, pH 5.2)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Nuclease-free water
-
RiboGreen reagent (for RNA quantification)
-
Triton X-100
Equipment
-
Microfluidic mixing system (e.g., NanoAssemblr)
-
Dynamic Light Scattering (DLS) instrument for size and polydispersity measurement
-
Zeta potential analyzer
-
High-Performance Liquid Chromatography (HPLC) system (for small molecule quantification)
-
Fluorescence plate reader
-
Dialysis tubing (e.g., 3.5 kDa MWCO)
-
Sterile, nuclease-free microcentrifuge tubes and syringes
Experimental Protocols
Protocol 1: Formulation of this compound LNPs for Small Molecule Delivery (Example: Amphotericin B)
This protocol is based on the formulation used for delivering Amphotericin B (AmB) to the brain. The key is doping a BBB-impermeable lipidoid, PBA-Q76-O16B, with this compound.
1. Preparation of Lipid Stock Solutions:
-
Prepare individual stock solutions of this compound, PBA-Q76-O16B, and AmB in ethanol. The exact concentration will depend on the desired final formulation.
2. Formulation via Microfluidic Mixing:
-
Prepare the lipid mixture in ethanol. The optimal ratio of this compound to PBA-Q76-O16B for AmB delivery was found to be 3:7 (w/w).
-
The AmB is mixed with the lipids in the ethanol phase.
-
Prepare the aqueous phase consisting of 25 mM Sodium Acetate Buffer (pH 5.2).
-
Set the microfluidic mixer to a 3:1 aqueous to organic phase flow rate ratio.
-
Mix the lipid/AmB solution with the aqueous buffer using the microfluidic system.
3. Dialysis and Concentration:
-
Dialyze the resulting LNP suspension against PBS (pH 7.4) for at least 12 hours using a 3.5 kDa MWCO dialysis membrane to remove ethanol and non-encapsulated drug.
-
Concentrate the LNPs if necessary using a centrifugal filtration device.
4. Sterilization:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.
5. Storage:
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
| Component | Role | Recommended Ratio (w/w) |
| This compound | BBB-crossing agent | 3 |
| PBA-Q76-O16B | Ionizable lipid | 7 |
| Amphotericin B | Therapeutic cargo | Varies by application |
Table 1: Lipid composition for this compound LNPs for Amphotericin B delivery.
| Formulation (this compound:PBA-Q76-O16B, w/w) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Brain AmB Concentration (ng/g) |
| 10:0 (Pure this compound) | ~800 | >0.3 | ~150 |
| 3:7 | ~100 | <0.2 | ~300 |
| 1:9 | <100 | <0.2 | Slightly lower than 3:7 |
| 0:10 (Pure PBA-Q76-O16B) | <100 | <0.2 | Nearly undetectable |
Table 2: Characterization of this compound/PBA-Q76-O16B LNPs for Amphotericin B delivery.
Caption: Workflow for formulating Amphotericin B-loaded this compound LNPs.
Protocol 2: Formulation of this compound LNPs for Antisense Oligonucleotide (ASO) Delivery
This protocol is adapted for the delivery of ASOs to the brain for gene silencing, using a combination of NT1-O14B and the bioreducible lipid 306-O12B-3. For in vivo applications, a PEGylated lipid is included to improve circulation time.
1. Preparation of Lipid and ASO Stock Solutions:
-
Prepare individual stock solutions of NT1-O14B, 306-O12B-3, and DSPE-PEG2000 in ethanol.
-
Dissolve the ASO in nuclease-free 25 mM Sodium Acetate Buffer (pH 5.2).
2. Formulation via Microfluidic Mixing:
-
Prepare the lipid mixture in ethanol. For in vivo studies, a weight ratio of 1:24 [DSPE-PEG2000:(NT1-O14B + 306-O12B-3)] is recommended. The ratio between NT1-O14B and 306-O12B-3 can be varied to optimize for delivery and efficacy.
-
Prepare the aqueous ASO solution.
-
Set the microfluidic mixer to a 3:1 aqueous to organic phase flow rate ratio.
-
Mix the lipid solution with the aqueous ASO solution.
3. Dialysis and Concentration:
-
Dialyze the resulting LNP suspension against nuclease-free PBS (pH 7.4) for at least 12 hours.
-
Concentrate as needed.
4. Sterilization and Storage:
-
Sterilize through a 0.22 µm filter and store at 4°C or -80°C.
| Component | Role | Recommended Ratio (w/w) |
| NT1-O14B | BBB-crossing agent | Varies (e.g., 3:7 with 306-O12B-3) |
| 306-O12B-3 | Bioreducible ionizable lipid | Varies (e.g., 7:3 with NT1-O14B) |
| DSPE-PEG2000 | PEGylated lipid (for in vivo) | 1:24 with (NT1-O14B + 306-O12B-3) |
| ASO | Therapeutic cargo | Varies by application |
Table 3: Lipid composition for this compound LNPs for ASO delivery.
LNP Characterization
1. Size and Polydispersity Index (PDI) Measurement:
-
Dilute the LNP suspension in PBS (pH 7.4).
-
Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.
-
Aim for a particle size of ~100 nm and a PDI of <0.2 for optimal in vivo performance.
2. Zeta Potential Measurement:
-
Dilute the LNPs in water or a low ionic strength buffer.
-
Measure the surface charge using a zeta potential analyzer.
3. Encapsulation Efficiency (for ASOs):
-
Use a RiboGreen assay to determine the amount of encapsulated ASO.
-
Measure the fluorescence of the LNP sample before and after lysis with a detergent like Triton X-100.
-
Encapsulation Efficiency (%) = [(Total ASO - Free ASO) / Total ASO] x 100.
4. Drug Loading (for Small Molecules):
-
Disrupt the LNPs with a suitable solvent (e.g., methanol).
-
Quantify the amount of encapsulated drug using HPLC.
In Vivo Application
For in vivo studies, this compound doped LNPs are typically administered via intravenous (tail vein) injection in animal models. The dosage will depend on the specific cargo and experimental design. For example, AmB has been administered at 5 mg/kg, and ASOs at 1 mg/kg.
Conclusion
The this compound lipidoid represents a significant advancement in the field of brain-targeted drug delivery. By incorporating this compound into LNP formulations, researchers can overcome the challenge of the blood-brain barrier and deliver a variety of therapeutic agents directly to the CNS. The protocols outlined in this document provide a starting point for the development and optimization of this compound-based LNPs for preclinical research and therapeutic applications. Further optimization of lipid ratios and components may be necessary for specific drugs and disease models.
References
Application Notes and Protocols for NT1-O12B-Mediated Antisense Oligonucleotide Delivery to the Brain
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of antisense oligonucleotides (ASOs) to the central nervous system (CNS) presents a significant challenge due to the restrictive nature of the blood-brain barrier (BBB). NT1-O12B, a novel neurotransmitter-derived lipidoid, offers a promising solution for overcoming this obstacle. By incorporating this compound into lipid nanoparticles (LNPs), it is possible to facilitate the transport of ASOs across the BBB and into neuronal cells, enabling functional gene silencing.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound for the systemic delivery of ASOs to the brain.
This compound is an endogenous chemical-like lipidoid featuring a tryptamine (B22526) head group, derived from the neurotransmitter dimethyltryptamine, and a 12-carbon hydrophobic tail.[1][2] This unique structure is believed to enable the crossing of the BBB, potentially through receptor-mediated transcytosis. While this compound can be used as a single agent, its efficacy in delivering macromolecules like ASOs is significantly enhanced when co-formulated with other lipidoids to form stable LNPs.
Data Presentation
The following table summarizes quantitative data from preclinical studies demonstrating the efficacy of neurotransmitter-derived lipidoid (NT-lipidoid) formulations for brain delivery.
| Cargo | Formulation Details | Animal Model | Administration Route | Key Quantitative Outcome | Reference |
| Tau-ASO | NT1-O14B doped with 306-O12B-3 | C57BL/6J Mice | Intravenous | Significant knockdown of total tau mRNA levels in the brain. | Ma et al., 2020 |
| Amphotericin B | This compound doped with PBA-Q76-O16B (3:7 w/w) | Mice | Intravenous | Brain concentration of ~300 ng/g; Delivery efficiency of ~0.135% of injected dose. | Ma et al., 2020 |
| DiR (Lipophilic Dye) | This compound doped with PBA-Q76-O16B (3:7 w/w) | Mice | Intravenous | 4.5-fold higher fluorescence intensity in the brain compared to pure this compound formulation. | Ma et al., 2020 |
Signaling Pathway and Delivery Mechanism
The precise mechanism by which this compound facilitates BBB transport is still under investigation. The prevailing hypothesis involves receptor-mediated transcytosis, leveraging the structural similarity of the tryptamine head group to endogenous neurotransmitters that actively cross the BBB.
Hypothesized mechanism of this compound mediated ASO delivery across the BBB.
Experimental Protocols
Protocol 1: Formulation of ASO-Loaded this compound Lipid Nanoparticles
This protocol describes the preparation of ASO-loaded LNPs using a mixed lipidoid system, adapted from methodologies for similar compounds. For ASO delivery, it is recommended to use this compound in conjunction with a helper lipidoid to enhance intracellular delivery, such as 306-O12B-3.
Materials:
-
This compound
-
Helper lipidoid (e.g., 306-O12B-3)
-
Antisense oligonucleotide (ASO) with appropriate chemical modifications (e.g., phosphorothioate (B77711) backbone, 2'-O-methoxyethyl)
-
Ethanol (B145695), 200 proof
-
Sodium Acetate Buffer (25 mM, pH 5.2)
-
Phosphate-Buffered Saline (PBS), sterile
-
Microfluidic mixing device (e.g., NanoAssemblr) or manual mixing setup
-
Dialysis tubing (e.g., 10 kDa MWCO)
Procedure:
-
Lipid Stock Preparation:
-
Dissolve this compound and the helper lipidoid (e.g., 306-O12B-3) in ethanol to prepare individual stock solutions (e.g., 1 mg/mL).
-
Combine the lipid stock solutions to achieve the desired molar ratio. Based on related studies, a range of ratios should be tested, starting with a 1:1 weight ratio of this compound to the helper lipid.
-
-
ASO Solution Preparation:
-
Dissolve the ASO in the Sodium Acetate Buffer to the desired concentration.
-
-
LNP Formulation (Microfluidic Method):
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the mixed lipid solution (in ethanol) into one syringe and the ASO solution (in aqueous buffer) into another.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to alcoholic phase).
-
-
LNP Formulation (Manual Method):
-
While vortexing the ASO solution, add the lipid/ethanol solution dropwise.
-
Continue vortexing for a specified period to allow for self-assembly of the LNPs.
-
-
Purification:
-
Dialyze the resulting LNP suspension against sterile PBS overnight at 4°C to remove ethanol and unencapsulated ASO.
-
Change the PBS buffer at least twice during dialysis.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the formulated LNPs using dynamic light scattering (DLS).
-
Quantify ASO encapsulation efficiency using a nucleic acid quantification assay (e.g., RiboGreen assay) after lysing the LNPs with a detergent.
-
Workflow for the formulation of ASO-loaded this compound LNPs.
Protocol 2: In Vivo Administration of ASO-LNPs for Brain Delivery
This protocol outlines the systemic administration of the formulated ASO-LNPs to mice for evaluating brain delivery and gene knockdown.
Materials:
-
ASO-LNP formulation from Protocol 1
-
Sterile saline
-
C57BL/6J mice (or other appropriate strain)
-
Insulin syringes (or other suitable syringes for intravenous injection)
Procedure:
-
Dose Preparation:
-
Dilute the ASO-LNP formulation in sterile saline to the desired final concentration. ASO to total lipid weight ratio of 1:15 has been reported to be effective.
-
-
Administration:
-
Administer the ASO-LNP solution to the mice via tail vein injection.
-
The injection volume should be appropriate for the mouse weight (e.g., 100-200 µL).
-
A multi-dosing regimen may be required to achieve significant gene knockdown. For example, five intravenous injections can be administered over a set period.
-
-
Tissue Collection and Analysis:
-
At the desired time point post-injection, euthanize the mice and perfuse with saline to remove blood from the brain.
-
Harvest the brain and other relevant organs.
-
For gene knockdown analysis, isolate RNA from the brain tissue and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene.
-
For protein level analysis, perform a Western blot or ELISA on brain tissue lysates.
-
Logical Relationship Diagram
References
- 1. Neurotransmitter-derived lipidoids (NT-lipidoids) for enhanced brain delivery through intravenous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurotransmitter-derived lipidoids (NT-lipidoids) for enhanced brain delivery through intravenous injection | Semantic Scholar [semanticscholar.org]
- 3. m.youtube.com [m.youtube.com]
Application Notes & Protocols: NT1-O12B for Small Molecule Drug Encapsulation
These application notes provide a detailed overview and experimental protocols for the use of NT1-O12B, a neurotransmitter-derived lipidoid, in the formulation of lipid nanoparticles (LNPs) for the enhanced delivery of small molecule drugs across the blood-brain barrier (BBB).
Introduction
This compound is an effective carrier for enhancing the brain delivery of various cargos that are typically impermeable to the BBB.[1] When incorporated into lipid nanoparticles, this compound facilitates the transport of these nanoparticles and their encapsulated therapeutic agents into the brain.[1][2] This technology has shown promise for delivering small molecule drugs, such as the antifungal agent Amphotericin B (AmB), to the central nervous system.[3][4] The this compound lipidoid contains a tryptamine (B22526) head group and a hydrophobic tail with 12 carbon atoms.
Mechanism of Action
The primary function of this compound is to enable lipid nanoparticles to cross the blood-brain barrier. While the precise mechanism is still under investigation, it is hypothesized that the tryptamine head group of this compound, which is structurally related to the neurotransmitter dimethyltryptamine, may facilitate active transport across the endothelial cells of the BBB. By doping otherwise BBB-impermeable lipid formulations with this compound, the resulting nanoparticles gain the ability to penetrate the brain.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies involving this compound for the encapsulation and delivery of Amphotericin B (AmB).
Table 1: In Vivo Brain Concentration of Amphotericin B
| Formulation | AmB Concentration in Brain (ng/g of tissue) | Delivery Efficiency (% of Injected Dose) |
| Pure this compound LNPs | ~150 | Not Reported |
| This compound doped with PBA-Q76-O16B (3:7 ratio) | ~300 | ~0.135 |
Data obtained 24 hours after intravenous injection of AmB at 5 mg/kg.
Table 2: Physicochemical Properties of AmB-Loaded Lipid Nanoparticles
| Formulation | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Capacity (%) |
| Pure this compound LNPs | 750 - 800 | Not Reported | Not Reported | Not Reported |
| This compound/PBA-Q76-O16B (3:7 ratio) | Data not available in provided snippets | Data not available in provided snippets | Data not available in provided snippets | Data not available in provided snippets |
Pure this compound/AmB formulations result in larger particles, while doping with quaternized lipidoids like PBA-Q76-O16B can lead to smaller and more stable nanoparticles.
Experimental Protocols
Synthesis of this compound Lipidoid
This protocol describes the synthesis of this compound via Michael addition.
Materials:
-
Tryptamine
-
Acrylate-containing hydrophobic tail with a 12-carbon chain
-
Glass vials
-
Flash chromatography system
-
Electrospray ionization mass spectrometer (ESI-MS)
Procedure:
-
Combine tryptamine and the acrylate-containing hydrophobic tail in a glass vial.
-
Heat the reaction mixture at 70°C for 48 hours.
-
After the reaction is complete, purify the crude product using flash chromatography on silica gel.
-
Characterize the purified this compound using ESI-MS to confirm its molecular weight and purity.
Formulation of Small Molecule-Loaded this compound LNPs
This protocol details the encapsulation of a hydrophobic small molecule drug, using Amphotericin B (AmB) as an example.
Materials:
-
This compound lipidoid
-
Amphotericin B (AmB) or other hydrophobic small molecule drug
-
Sodium acetate (B1210297) buffer (25 mM, pH 5.2)
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
Procedure:
-
Dissolve this compound and the small molecule drug (e.g., AmB) in ethanol. A typical weight ratio of lipidoid to drug can be around 10:1.
-
Add the ethanolic mixture dropwise to a sodium acetate buffer (25 mM, pH 5.2) while stirring. This will lead to the self-assembly of the lipidoids into nanoparticles, encapsulating the drug.
-
Characterize the resulting LNP suspension for particle size and morphology using DLS and TEM, respectively.
Formulation of Doped this compound LNPs for Improved Characteristics
This protocol describes the incorporation of a secondary lipid, such as PBA-Q76-O16B, to improve the physicochemical properties of the LNPs.
Materials:
-
This compound lipidoid
-
PBA-Q76-O16B lipidoid (or other suitable lipid)
-
Amphotericin B (AmB)
-
Ethanol
-
Sodium acetate buffer (25 mM, pH 5.2)
Procedure:
-
Co-dissolve this compound, PBA-Q76-O16B, and AmB in ethanol at the desired weight ratio (e.g., 3:7 ratio of this compound to PBA-Q76-O16B).
-
Follow the same procedure as described in Protocol 2 for the formation of LNPs by adding the lipid-drug mixture to the aqueous buffer.
-
The resulting doped LNPs are expected to have a smaller particle size and appear as a more transparent solution compared to pure this compound LNPs.
In Vivo Administration and Analysis
For preclinical evaluation, the formulated LNPs are typically administered to animal models, such as mice, via intravenous injection. Subsequent analysis involves the quantification of the encapsulated drug in the brain and other organs.
Materials:
-
AmB-loaded LNP formulation
-
Animal model (e.g., mice)
-
Saline solution
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Administer the LNP formulation to mice via tail vein injection at the desired dosage (e.g., 5 mg/kg of AmB).
-
At a predetermined time point (e.g., 24 hours), sacrifice the animals.
-
Perfuse the brains with saline to remove blood from the vasculature.
-
Harvest and homogenize the brain tissue.
-
Quantify the concentration of the drug in the brain homogenate using a validated HPLC method.
These protocols provide a foundation for utilizing this compound to encapsulate and deliver small molecule drugs to the brain. Optimization of lipid ratios, drug loading, and other formulation parameters may be necessary depending on the specific drug and application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2739805-63-9 | BroadPharm [broadpharm.com]
- 3. Neurotransmitter-derived lipidoids (NT-lipidoids) for enhanced brain delivery through intravenous injection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurotransmitter-derived lipidoids (NT-lipidoids) for enhanced brain delivery through intravenous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of NT1-O12B in Gene Therapy for Neurological Disorders: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) presents a formidable challenge to the delivery of therapeutic agents to the central nervous system (CNS) for the treatment of a wide range of neurological disorders. Gene therapy, a promising approach for many of these conditions, is often hindered by the inability of delivery vectors to efficiently cross the BBB. NT1-O12B, a novel neurotransmitter-derived lipidoid, has emerged as a key enabling technology to overcome this barrier. It is not a gene therapy in itself, but rather a critical component of advanced drug delivery systems. When incorporated into lipid nanoparticles (LNPs), this compound facilitates the transport of various therapeutic payloads, including those used in gene therapy, across the BBB and into neuronal cells.[1][2] This document provides detailed application notes and protocols for the use of this compound in the context of gene therapy for neurological disorders.
Mechanism of Action
This compound is a synthetic lipid-like molecule, structurally derived from the neurotransmitter dimethyltryptamine, which is known to cross the BBB through active transport mechanisms.[2] By doping LNPs with this compound, the resulting nanoparticles gain the ability to traverse the BBB, likely by hijacking endogenous transport pathways. Once in the brain parenchyma, these this compound-containing LNPs can efficiently deliver their cargo into target neuronal cells, enabling functional gene silencing or gene recombination.[1][2]
The proposed mechanism involves the this compound component of the LNP interacting with receptors on the surface of brain endothelial cells, triggering receptor-mediated transcytosis across the BBB. Following entry into the brain, the LNPs are taken up by neurons, and the therapeutic cargo is released into the cytoplasm to exert its effect.
Applications in Gene Therapy for Neurological Disorders
This compound-formulated LNPs have demonstrated the potential to deliver a variety of gene therapy-related payloads to the brain, opening up therapeutic possibilities for a range of neurological conditions.
-
Antisense Oligonucleotide (ASO) Delivery for Neurodegenerative Diseases: ASOs are short synthetic nucleic acids that can modulate gene expression. This compound LNPs have been successfully used to deliver ASOs targeting the tau protein, which is implicated in Alzheimer's disease and other tauopathies, leading to significant gene knockdown in the brain.
-
Genome Editing Protein Delivery: The delivery of genome-editing proteins, such as Cre recombinase or CRISPR-Cas9 systems, holds immense promise for correcting genetic defects underlying neurological disorders. This compound LNPs have been shown to deliver functional Cre recombinase protein to the brain, demonstrating the potential for in vivo gene editing.
-
Future Applications: The versatility of this compound as a delivery enhancer suggests its potential utility for delivering other gene therapy modalities, such as messenger RNA (mRNA) for protein replacement therapies or small interfering RNAs (siRNAs) for gene silencing, to the CNS.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound-doped LNPs for delivering different payloads to the mouse brain.
| Payload | Target | Animal Model | Dosing | Key Finding | Reference |
| Amphotericin B (Small Molecule) | N/A | Mouse | 5 mg/kg, IV | Brain concentration of ~300 ng/g | |
| Tau Antisense Oligonucleotide (ASO) | Tau mRNA | C57BL/6J Mouse | Not specified | ~50% reduction in total tau mRNA levels in the brain | |
| GFP-Cre Fusion Protein | Reporter Gene | Ai14 Mouse | Not specified | Successful gene recombination in brain cells |
Experimental Protocols
Protocol 1: Formulation of this compound Doped Lipid Nanoparticles
This protocol describes the preparation of LNPs doped with this compound for the encapsulation of a therapeutic cargo (e.g., ASO, protein). This is a general protocol and may require optimization for specific cargos.
Materials:
-
This compound
-
A BBB-impermeable lipidoid (e.g., 306-O12B-3 for ASOs, PBA-Q76-O16B for small molecules)
-
Therapeutic cargo (e.g., ASO, protein)
-
Nuclease-free water or appropriate buffer
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassettes (e.g., 10 kDa MWCO)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Lipid Stock Preparation:
-
Dissolve this compound and the BBB-impermeable lipidoid in ethanol to a final concentration of 10 mg/mL each.
-
Prepare a mixed lipid solution by combining the this compound and the BBB-impermeable lipidoid solutions at the desired weight ratio (e.g., 3:7 ratio of this compound to the other lipidoid).
-
-
Cargo Solution Preparation:
-
Dissolve the therapeutic cargo in nuclease-free water or a suitable buffer at a concentration appropriate for the desired final formulation.
-
-
LNP Formulation using Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the mixed lipid solution into one syringe and the cargo solution into another.
-
Set the flow rate ratio (aqueous:organic) to 3:1.
-
Initiate the mixing process to form the LNPs. The rapid mixing of the aqueous and organic phases leads to the self-assembly of the lipids around the cargo.
-
-
Purification:
-
Transfer the resulting LNP suspension to a dialysis cassette.
-
Dialyze against sterile PBS at 4°C for at least 12 hours, with at least two changes of buffer, to remove the ethanol and unencapsulated cargo.
-
-
Characterization:
-
Determine the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the zeta potential to assess surface charge.
-
Quantify the encapsulation efficiency of the therapeutic cargo using an appropriate assay (e.g., RiboGreen assay for RNA, BCA assay for protein).
-
-
Storage:
-
Store the purified LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: In Vivo Administration and Tissue Analysis
This protocol outlines the general procedure for administering this compound doped LNPs to a mouse model and subsequently analyzing the target gene or protein expression in the brain.
Materials:
-
This compound doped LNPs encapsulating the therapeutic cargo
-
Appropriate mouse model (e.g., wild-type, disease model)
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue harvesting
-
RNA/protein extraction kits
-
RT-qPCR or Western blotting reagents and equipment
Procedure:
-
Animal Preparation:
-
Acclimate the mice to the housing conditions for at least one week prior to the experiment.
-
On the day of injection, weigh each mouse to determine the correct injection volume.
-
-
Administration:
-
Dilute the LNP formulation in sterile saline to the desired final concentration.
-
Administer the LNP suspension to the mice via intravenous (IV) injection into the tail vein.
-
-
Monitoring:
-
Monitor the animals for any adverse reactions following the injection.
-
-
Tissue Harvesting:
-
At the predetermined time point post-injection (e.g., 24 hours, 72 hours), euthanize the mice using an approved method.
-
Perfuse the animals with cold PBS to remove blood from the tissues.
-
Carefully dissect the brain and other relevant organs.
-
-
Sample Processing and Analysis:
-
For Gene Silencing (ASO/siRNA):
-
Homogenize the brain tissue and extract total RNA using a suitable kit.
-
Perform reverse transcription quantitative PCR (RT-qPCR) to measure the mRNA levels of the target gene. Normalize the expression to a housekeeping gene.
-
-
For Gene Editing or Protein Delivery:
-
Homogenize the brain tissue and extract total protein using a suitable kit.
-
Perform Western blotting to detect the expression of the delivered protein or the product of gene editing.
-
Alternatively, for reporter systems (e.g., Cre-Lox), perform fluorescence microscopy on brain sections to visualize the reporter gene expression.
-
-
-
Data Analysis:
-
Calculate the percentage of gene knockdown or the level of protein expression relative to a control group (e.g., animals treated with saline or LNPs containing a scrambled control sequence).
-
Perform statistical analysis to determine the significance of the observed effects.
-
Conclusion
This compound represents a significant advancement in the field of drug delivery to the CNS. Its ability to facilitate the transport of gene therapy agents across the BBB opens up new avenues for the treatment of a wide array of neurological disorders. The protocols and data presented here provide a foundation for researchers and drug developers to explore the potential of this compound in their own therapeutic programs. Further research and optimization will be crucial to translate this promising technology into clinical applications.
References
Application Notes and Protocols for NT1-O12B-Mediated CRISPR/Cas9 Delivery to the Brain
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of therapeutic agents across the blood-brain barrier (BBB) is a primary challenge in the treatment of neurological disorders. Gene editing technologies, such as CRISPR/Cas9, offer immense potential for correcting genetic defects underlying many of these conditions.[1] However, the efficient and safe delivery of CRISPR/Cas9 components to the brain remains a significant hurdle.[1][2] NT1-O12B is a novel neurotransmitter-derived lipidoid designed to enhance the brain delivery of various therapeutic payloads.[3][4] When incorporated into lipid nanoparticles (LNPs), this compound facilitates their transit across the BBB, enabling the delivery of otherwise impermeable molecules into the central nervous system. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound for the delivery of the CRISPR/Cas9 system to the brain for research and therapeutic development.
This compound is a lipidoid containing a tryptamine (B22526) head group, derived from a neurotransmitter, and a 12-carbon hydrophobic tail. This unique structure is hypothesized to leverage active transport mechanisms at the BBB to enable the passage of LNPs from the bloodstream into the brain. Studies have demonstrated that doping this compound into LNP formulations that are otherwise unable to cross the BBB confers upon them the ability to do so. This delivery platform has been successfully used to deliver small molecules, antisense oligonucleotides, and a genome-editing protein into the brains of mice, demonstrating functional outcomes such as gene silencing and gene recombination.
Data Presentation
The following tables summarize the quantitative data available for the brain delivery of various cargos using NT-lipidoid-based formulations. While direct data for CRISPR/Cas9 delivery using this compound is not yet published, the data from analogous macromolecules provide a benchmark for expected delivery efficiencies.
Table 1: Brain Delivery of Amphotericin B using this compound Doped LNPs
| Cargo | Formulation | Dose | Time Point | Brain Concentration (ng/g tissue) | Delivery Efficiency (% of Injected Dose) |
| Amphotericin B | This compound doped with PBA-Q76-O16B (3:7 weight ratio) | 5 mg/kg (intravenous) | 24 hours | ~300 | ~0.135 |
Data extracted from studies on small molecule delivery, serving as a reference for brain penetration capabilities of this compound containing LNPs.
Table 2: Functional Delivery of a Genome-Editing Protein using NT-Lipidoid LNPs
| Cargo | Formulation | Functional Outcome |
| (-27)GFP-Cre recombinase | NT1-O14B doped with PBA-Q76-O16B | Gene recombination in neuronal cells |
This demonstrates the successful delivery of a large protein capable of genome editing to the brain, supporting the potential for CRISPR/Cas9 delivery.
Experimental Protocols
The following protocols are adapted from published methods for the delivery of other nucleic acids and proteins to the brain using NT-lipidoids. These should be optimized for the specific CRISPR/Cas9 components being used.
Protocol 1: Formulation of this compound-Containing LNPs for CRISPR/Cas9 RNP Delivery
This protocol describes the encapsulation of a pre-formed CRISPR/Cas9 ribonucleoprotein (RNP) complex into LNPs doped with this compound.
Materials:
-
This compound
-
A BBB-impermeable lipidoid (e.g., PBA-Q76-O16B)
-
Cas9 protein
-
Single guide RNA (sgRNA)
-
Nuclease-free water
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium acetate (B1210297) buffer (pH 5.0)
-
Dialysis tubing (e.g., 10 kDa MWCO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare the CRISPR/Cas9 RNP Complex:
-
Reconstitute lyophilized Cas9 protein and sgRNA in nuclease-free water to desired concentrations.
-
Combine Cas9 protein and sgRNA at a 1:1.2 molar ratio.
-
Incubate at room temperature for 15-20 minutes to allow for RNP complex formation.
-
-
Prepare the Lipid Mixture:
-
Dissolve this compound and the BBB-impermeable lipidoid (e.g., PBA-Q76-O16B) in DMSO. A weight ratio of 3:7 (this compound:other lipidoid) has been shown to be effective.
-
The total lipid concentration in DMSO should be around 2 mg/mL.
-
-
Formulate the LNPs:
-
In a separate tube, add the prepared CRISPR/Cas9 RNP complex to sodium acetate buffer (pH 5.0).
-
Add the lipid solution dropwise to the RNP solution while vortexing.
-
The final volume ratio of DMSO to aqueous buffer should be approximately 1:2.
-
-
Purification:
-
Transfer the LNP-RNP solution to a dialysis cassette.
-
Dialyze against PBS at 4°C for at least 12 hours, with at least two changes of buffer, to remove DMSO and unencapsulated components.
-
-
Characterization:
-
Measure the hydrodynamic diameter and polydispersity index (PDI) of the LNPs using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency of the RNP complex using a suitable protein quantification assay after lysing the LNPs.
-
Protocol 2: In Vivo Administration of this compound LNPs for Brain Delivery
This protocol outlines the intravenous administration of the formulated LNPs to a mouse model.
Materials:
-
Formulated and purified this compound LNPs encapsulating CRISPR/Cas9
-
Sterile PBS
-
Mouse model
-
Insulin syringes
Procedure:
-
Preparation for Injection:
-
Dilute the LNP suspension to the desired final concentration with sterile PBS.
-
The final injection volume should be appropriate for the animal model (e.g., 100-200 µL for a mouse).
-
-
Intravenous Administration:
-
Warm the LNP solution to room temperature.
-
Administer the LNP suspension via tail vein injection.
-
-
Post-injection Monitoring and Analysis:
-
Monitor the animals for any adverse reactions.
-
At the desired time point post-injection (e.g., 24-72 hours), euthanize the animals and perfuse with saline to remove blood from the brain.
-
Harvest the brain and other organs for downstream analysis, such as quantification of gene editing efficiency (e.g., T7E1 assay or next-generation sequencing) or protein expression (e.g., Western blot or immunohistochemistry).
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Recent advances in lipid nanoparticles for delivery of nucleic acid, mRNA, and gene editing-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Neurotransmitter-derived lipidoids (NT-lipidoids) for enhanced brain delivery through intravenous injection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Preparation of NT1-O12B Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
NT1-O12B is a novel neurotransmitter-derived lipidoid that has demonstrated significant potential in enhancing the delivery of therapeutic payloads across the blood-brain barrier (BBB).[1][2][3][4] When incorporated into lipid nanoparticles (LNPs), this compound facilitates the transport of various molecules, including small drugs and nucleic acids, into the brain.[5] This document provides a detailed experimental guide for the preparation, characterization, and application of this compound-containing LNPs for research purposes.
The protocols outlined below are based on established lipid nanoparticle formulation techniques and specific findings from research involving this compound.
Data Summary
The following tables summarize the key quantitative data regarding the formulation and efficacy of this compound LNPs.
Table 1: Physicochemical Properties of this compound Formulations
| Formulation (this compound:PBA-Q76-O16B weight ratio) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Reference |
| 10:0 (Pure this compound) | ~800 | > 0.3 | |
| 7:3 | ~200 | ~0.2 | |
| 5:5 | ~150 | ~0.15 | |
| 3:7 | ~100 | < 0.1 | |
| 1:9 | ~90 | < 0.1 | |
| 0:10 (Pure PBA-Q76-O16B) | ~80 | < 0.1 |
Table 2: In Vivo Efficacy of this compound LNPs for Amphotericin B Brain Delivery
| Formulation (this compound:PBA-Q76-O16B weight ratio) | Amphotericin B Concentration in Brain (ng/g tissue) 24h post-injection | Delivery Efficiency (% of Injected Dose) | Reference |
| 10:0 | ~150 | Not specified | |
| 7:3 | ~200 | Not specified | |
| 5:5 | ~250 | Not specified | |
| 3:7 | ~300 | ~0.135% | |
| 1:9 | ~180 | Not specified | |
| 0:10 | Undetectable | Not specified |
Experimental Protocols
Protocol 1: Preparation of this compound LNPs using the Ethanol (B145695) Injection Method
This protocol describes the preparation of this compound LNPs by incorporating it with another lipidoid, PBA-Q76-O16B, for the encapsulation of a hydrophobic small molecule drug like Amphotericin B.
Materials:
-
This compound
-
PBA-Q76-O16B (or other suitable ionizable lipid)
-
Amphotericin B (or other cargo)
-
Ethanol, 200 proof, molecular biology grade
-
Citrate (B86180) buffer (50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (e.g., MWCO 10 kDa)
Equipment:
-
Magnetic stirrer and stir bars
-
Syringe pump
-
Glass vials
-
Dynamic Light Scattering (DLS) instrument for size and PDI measurement
-
Zeta potential analyzer
Procedure:
-
Lipid Stock Solution Preparation:
-
Prepare separate stock solutions of this compound and PBA-Q76-O16B in ethanol at a concentration of 10 mg/mL.
-
Prepare a stock solution of Amphotericin B in a suitable solvent like DMSO at 10 mg/mL.
-
-
Lipid Mixture Preparation (Organic Phase):
-
In a sterile glass vial, combine the this compound and PBA-Q76-O16B stock solutions to achieve the desired weight ratio (e.g., 3:7 for optimal brain delivery of Amphotericin B).
-
Add the Amphotericin B stock solution to the lipid mixture. The final lipid-to-drug ratio should be optimized, a common starting point is 10:1 (w/w).
-
Vortex the mixture gently to ensure homogeneity.
-
-
Aqueous Phase Preparation:
-
Prepare a 50 mM citrate buffer at pH 4.0. This acidic pH is crucial for the protonation of the ionizable lipid, facilitating encapsulation.
-
-
LNP Formulation by Ethanol Injection:
-
Place a stir bar in a vial containing the aqueous phase and place it on a magnetic stirrer set to a constant and vigorous stirring speed.
-
Using a syringe pump for a controlled and reproducible injection rate, rapidly inject the lipid-ethanol mixture into the stirring aqueous buffer. A typical volume ratio of the organic to the aqueous phase is 1:3.
-
The solution should turn milky, indicating the formation of nanoparticles.
-
Continue stirring for 30 minutes at room temperature to allow for the stabilization of the LNPs.
-
-
Purification:
-
To remove the ethanol and unencapsulated drug, dialyze the LNP suspension against PBS (pH 7.4) using a dialysis membrane.
-
Perform dialysis overnight at 4°C with at least two changes of the dialysis buffer.
-
-
Sterilization and Storage:
-
Filter the purified LNP suspension through a 0.22 µm sterile filter.
-
Store the final LNP formulation at 4°C. For long-term storage, -20°C or -80°C may be required, but stability should be assessed.
-
Protocol 2: Characterization of this compound LNPs
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and the size distribution of the nanoparticles.
-
Procedure:
-
Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size and PDI using a DLS instrument.
-
Perform measurements in triplicate and report the average values.
-
2. Zeta Potential Measurement:
-
Principle: Zeta potential is a measure of the surface charge of the nanoparticles, which influences their stability and interaction with biological membranes.
-
Procedure:
-
Dilute the LNP suspension in a low ionic strength buffer (e.g., 0.1x PBS or deionized water) to reduce the effect of ionic strength on the measurement.
-
Use a zeta potential analyzer to measure the electrophoretic mobility of the nanoparticles.
-
Perform measurements in triplicate and report the average zeta potential in millivolts (mV).
-
3. Encapsulation Efficiency (%EE):
-
Principle: The percentage of the drug that is successfully encapsulated within the LNPs is determined.
-
Procedure (for small molecules):
-
Separate the unencapsulated drug from the LNPs using methods like ultracentrifugation or size exclusion chromatography.
-
Quantify the amount of free drug in the supernatant or filtrate using a suitable analytical technique (e.g., HPLC for Amphotericin B).
-
The amount of encapsulated drug is calculated by subtracting the amount of free drug from the total amount of drug added initially.
-
Calculate the %EE using the following formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
Visualizations
Caption: Experimental workflow for this compound LNP preparation and characterization.
Caption: Hypothesized mechanism of this compound LNP crossing the blood-brain barrier.
Caption: Logical relationship of doping this compound for enhanced brain delivery.
References
- 1. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Scalable Production of Lipid Nanoparticles Containing Amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing NT1-O12B to Deliver Biologics and Proteins Across the Blood-Brain Barrier
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of NT1-O12B, a neurotransmitter-derived lipidoid, to formulate lipid nanoparticles (LNPs) capable of delivering biologics and proteins across the blood-brain barrier (BBB). The following sections detail the underlying principles, experimental protocols, and data presentation for this novel delivery platform.
Introduction
The blood-brain barrier (BBB) represents a significant obstacle to the delivery of therapeutic agents to the central nervous system (CNS). This compound is an endogenous chemical-derived lipidoid that, when incorporated into lipid nanoparticles, facilitates the transport of various BBB-impermeable cargos into the brain.[1][2] This technology holds immense potential for the treatment of a wide range of neurological disorders.
This compound is a lipidoid composed of a tryptamine (B22526) head group and a 12-carbon hydrophobic tail.[1][2] Its unique structure is believed to enable LNPs to traverse the BBB, potentially through receptor-mediated transcytosis, although the precise receptors have yet to be identified.[2] By doping otherwise BBB-impermeable LNPs with this compound, researchers can achieve enhanced delivery of small molecules, nucleic acids, and proteins to the brain.
Data Presentation
The following tables summarize the quantitative data from key experiments demonstrating the efficacy of this compound-mediated delivery to the brain.
Table 1: Brain Delivery of Amphotericin B using this compound Doped LNPs
| LNP Formulation (this compound:PBA-Q76-O16B weight ratio) | Amphotericin B Concentration in Brain (ng/g tissue) | Delivery Efficiency (% of Injected Dose) |
| Pure this compound | ~100 | ~0.045 |
| 7:3 | ~150 | ~0.068 |
| 5:5 | ~200 | ~0.090 |
| 3:7 | ~300 | ~0.135 |
| 1:9 | ~125 | ~0.056 |
| Pure PBA-Q76-O16B | Not Detected | Not Detected |
Data is approximated from figures in Ma F, et al. Sci Adv. 2020;6(30):eabb4429.
Table 2: In Vivo Delivery of Different Biologic Cargos using this compound Doped LNPs
| Cargo | LNP Composition (in addition to this compound) | Dosage | Outcome |
| DiR (fluorescent dye) | PBA-Q76-O16B (3:7 weight ratio with this compound) | 1 mg/kg (DiR) | Strong fluorescent signal in the brain 1 hour post-injection. |
| Tau Antisense Oligonucleotides (ASOs) | 306-O12B-3, DSPE-PEG2000 | Not specified | Functional gene knockdown in neuronal cells. |
| (-27)GFP-Cre Protein | PBA-Q76-O16B (3:7 weight ratio with NT1-O14B) | 50 µg protein per injection (4 injections) | Successful gene recombination in Ai14 mouse brain. |
Data is extracted from Ma F, et al. Sci Adv. 2020;6(30):eabb4429.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on the procedures described in the primary literature and general laboratory techniques.
Protocol 1: Formulation of this compound Doped Lipid Nanoparticles (LNPs)
This protocol describes the preparation of LNPs for the encapsulation of biologics using a microfluidic mixing method.
Materials:
-
This compound
-
BBB-impermeable lipidoid (e.g., PBA-Q76-O16B for small molecules and proteins, or 306-O12B-3 for ASOs)
-
DSPE-PEG2000 (for ASO formulations)
-
Biologic cargo (e.g., protein, ASO)
-
Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis tubing (e.g., 10 kDa MWCO)
Procedure:
-
Preparation of Lipid Stock Solutions:
-
Dissolve this compound and the BBB-impermeable lipidoid (e.g., PBA-Q76-O16B) in ethanol to a desired stock concentration (e.g., 10 mg/mL).
-
For ASO formulations, prepare a separate stock of DSPE-PEG2000 in ethanol.
-
-
Preparation of Organic Phase:
-
In a sterile microfuge tube, combine the lipid stock solutions in the desired weight ratio (e.g., 3:7 this compound:PBA-Q76-O16B).
-
For ASO formulations, the ratio of DSPE-PEG2000 to the synthetic lipids is typically 1:24 by weight.
-
-
Preparation of Aqueous Phase:
-
Dissolve the biologic cargo (protein or ASO) in the aqueous buffer. The concentration will depend on the desired final formulation.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the organic phase (lipids in ethanol) into one syringe and the aqueous phase (biologic in buffer) into another.
-
Set the desired flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate.
-
Initiate the mixing process to form the LNPs. The rapid mixing of the two phases leads to the self-assembly of the lipid nanoparticles, encapsulating the biologic.
-
-
Purification and Buffer Exchange:
-
Collect the resulting LNP suspension.
-
To remove the ethanol and unencapsulated cargo, dialyze the LNP suspension against PBS (pH 7.4) at 4°C for at least 12 hours, with several buffer changes.
-
-
Characterization:
-
Determine the size, polydispersity index (PDI), and zeta potential of the LNPs using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency of the biologic using an appropriate assay (e.g., RiboGreen for RNA/ASO, BCA or Bradford assay for protein after lysing the LNPs).
-
Protocol 2: In Vivo Administration of this compound LNPs in Mice
This protocol details the intravenous administration of the formulated LNPs to mice.
Materials:
-
This compound LNP formulation
-
Sterile PBS
-
Mouse restrainer
-
27-30 gauge needles and sterile syringes (1 mL)
-
Heat lamp or warming pad
Procedure:
-
Preparation of Injection Solution:
-
Dilute the purified LNP formulation with sterile PBS to the desired final concentration for injection. The final volume for tail vein injection in mice is typically 100-200 µL.
-
The dosage will depend on the specific cargo. For example, for Amphotericin B, a dose of 5 mg/kg was used, and for GFP-Cre protein, 50 µg of protein per injection was administered.
-
-
Animal Preparation:
-
Place the mouse under a heat lamp for a few minutes to dilate the tail veins, making injection easier.
-
Secure the mouse in a restrainer, ensuring the tail is accessible.
-
-
Intravenous Injection:
-
Clean the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the LNP solution. If successful, there should be no resistance, and the vein should blanch.
-
If swelling occurs, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.
-
After successful injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Protocol 3: Quantification of Protein Delivery to the Brain
This protocol outlines the steps for homogenizing brain tissue and quantifying the amount of delivered protein.
Materials:
-
Mouse brain tissue
-
Ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Dounce homogenizer or mechanical homogenizer
-
Microcentrifuge
-
Bradford or BCA protein assay kit
-
Appropriate analytical equipment (e.g., fluorescence microscope for fluorescent proteins, ELISA or Western blot apparatus for other proteins).
Procedure:
-
Brain Tissue Harvesting and Homogenization:
-
Following the desired time point after LNP injection, euthanize the mouse and perfuse with saline to remove blood from the brain.
-
Dissect the brain and place it in an ice-cold tube.
-
Add a measured volume of ice-cold lysis buffer (e.g., 1 mL per 100 mg of tissue).
-
Homogenize the tissue using a Dounce homogenizer on ice until no visible tissue clumps remain. Alternatively, a mechanical bead-beater homogenizer can be used.
-
-
Protein Extraction:
-
Incubate the homogenate on ice for 30 minutes to allow for complete lysis.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification:
-
Determine the total protein concentration in the supernatant using a Bradford or BCA protein assay according to the manufacturer's instructions.
-
-
Analysis of Delivered Protein:
-
For Fluorescent Proteins (e.g., GFP-Cre):
-
Prepare brain sections for fluorescence microscopy.
-
Fix the brain tissue in 4% paraformaldehyde, followed by cryoprotection in sucrose (B13894) solutions.
-
Section the brain using a cryostat.
-
Mount the sections on slides and visualize the fluorescent protein using a fluorescence microscope with the appropriate filter sets.
-
-
For Non-Fluorescent Proteins:
-
Use techniques such as ELISA or Western blotting to quantify the specific protein of interest in the brain lysate. This will require an antibody specific to the delivered protein.
-
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and experimental workflows.
Signaling Pathway
Experimental Workflow: LNP Formulation and In Vivo Testing
Logical Relationship: Doping Strategy
References
Application Notes and Protocols: NT1-O12B for Glioblastoma Research and Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis largely due to the blood-brain barrier (BBB) hindering the delivery of therapeutic agents to the tumor site. NT1-O12B, a novel neurotransmitter-derived lipidoid, presents a promising solution to this challenge. As an effective carrier for enhanced brain delivery, this compound can be incorporated into lipid nanoparticles (LNPs) to facilitate the transport of various therapeutic payloads across the BBB.[1][2][3] This document provides detailed application notes and protocols for the utilization of this compound in glioblastoma research and treatment, focusing on its role in drug delivery.
Principle of Action
This compound is a lipidoid molecule with a tryptamine (B22526) head group and a 12-carbon hydrophobic tail.[1] When formulated into LNPs, this compound enhances their ability to cross the BBB, likely through receptor-mediated transcytosis.[2] This enables the delivery of encapsulated therapeutics, such as chemotherapeutic drugs, directly to the brain tissue and, consequently, to glioblastoma tumors. Research has shown that neurotransmitter-derived lipidoids can be used to deliver drugs like paclitaxel (B517696) to the brain to treat glioma.
Applications in Glioblastoma Research
The primary application of this compound in glioblastoma research is as a component of a sophisticated drug delivery system. Its ability to facilitate BBB penetration opens up avenues for:
-
Enhanced Chemotherapy Delivery: Delivering BBB-impermeable chemotherapeutic agents to glioblastoma tumors to improve their efficacy.
-
Targeted Gene Therapy: Delivering genetic material (e.g., siRNA, shRNA) to modulate oncogenic pathways within glioblastoma cells.
-
Protein-Based Therapeutics: Enabling the delivery of therapeutic proteins and antibodies that are otherwise unable to reach the brain.
-
Preclinical Evaluation: Serving as a platform in animal models of glioblastoma to test the efficacy of novel anti-cancer compounds that suffer from poor brain penetration.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the brain delivery efficiency of this compound-formulated nanoparticles based on preclinical studies.
| Parameter | Cargo | Formulation | Animal Model | Brain Concentration | Delivery Efficiency (% of Injected Dose) | Reference |
| Brain Tissue Concentration | Amphotericin B | This compound doped with PBA-Q76-O16B | Mouse | ~300 ng/g | ~0.135% |
Note: Data for a specific anti-glioblastoma drug delivered by this compound is not yet available in the public domain. The data presented for Amphotericin B demonstrates the brain delivery capability of the this compound platform.
Experimental Protocols
Protocol 1: Formulation of this compound Lipid Nanoparticles for Drug Encapsulation
This protocol describes the preparation of this compound-containing LNPs for the encapsulation of a model chemotherapeutic agent, such as paclitaxel.
Materials:
-
This compound
-
Helper lipid (e.g., DOPE, cholesterol)
-
PEGylated lipid (e.g., DSPE-PEG2000)
-
Chemotherapeutic drug (e.g., paclitaxel)
-
Nuclease-free water or appropriate buffer (e.g., PBS)
-
Dialysis membrane (e.g., 10 kDa MWCO)
-
Microfluidic mixing device (e.g., NanoAssemblr) or sonicator
Procedure:
-
Lipid Stock Preparation:
-
Dissolve this compound, helper lipid, and PEGylated lipid in ethanol at a desired molar ratio (e.g., 50:40:10).
-
Dissolve the chemotherapeutic drug in a suitable solvent (e.g., ethanol).
-
-
Nanoparticle Formulation (Microfluidic Method):
-
Combine the lipid solution and the drug solution.
-
Load the lipid-drug mixture into one syringe of a microfluidic mixing device.
-
Load an aqueous buffer into the second syringe.
-
Set the flow rate ratio (aqueous:ethanolic) to 3:1 or as optimized.
-
Initiate mixing to allow for the self-assembly of LNPs.
-
-
Nanoparticle Formulation (Sonication Method):
-
Add the lipid-drug solution dropwise to the aqueous buffer while vortexing.
-
Sonicate the mixture using a probe sonicator on ice until a translucent suspension is formed.
-
-
Purification:
-
Dialyze the LNP suspension against PBS overnight at 4°C to remove ethanol and unencapsulated drug.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the drug encapsulation efficiency using a suitable method (e.g., HPLC).
-
Visualize the nanoparticle morphology using Transmission Electron Microscopy (TEM).
-
Protocol 2: In Vitro Efficacy Assessment in Glioblastoma Cell Lines
This protocol outlines the steps to evaluate the cytotoxic effects of the drug-loaded this compound LNPs on glioblastoma cells.
Materials:
-
Glioblastoma cell lines (e.g., U87-MG, T98G)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Drug-loaded this compound LNPs
-
Free drug (as a control)
-
Empty this compound LNPs (as a control)
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
96-well plates
Procedure:
-
Cell Seeding: Seed glioblastoma cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of the drug-loaded LNPs, free drug, and empty LNPs in cell culture medium.
-
Remove the old medium from the cells and add the treatment solutions.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C and 5% CO2.
-
Cell Viability Assessment:
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Determine the IC50 (half-maximal inhibitory concentration) values for the drug-loaded LNPs and the free drug.
-
Protocol 3: In Vivo Brain Delivery and Efficacy Study in an Orthotopic Glioblastoma Mouse Model
This protocol provides a framework for assessing the in vivo performance of drug-loaded this compound LNPs.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Luciferase-expressing glioblastoma cells (e.g., U87-MG-luc)
-
Drug-loaded this compound LNPs
-
Vehicle control (e.g., saline)
-
Bioluminescence imaging system
-
Anesthesia
Procedure:
-
Tumor Implantation:
-
Intracranially implant luciferase-expressing glioblastoma cells into the brains of the mice.
-
Monitor tumor growth via bioluminescence imaging.
-
-
Treatment:
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer the drug-loaded LNPs or vehicle control intravenously (e.g., via tail vein injection) at a predetermined dose and schedule.
-
-
Monitoring:
-
Monitor tumor growth regularly using bioluminescence imaging.
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint and Analysis:
-
At the end of the study (or when humane endpoints are reached), euthanize the mice.
-
Excise the brains and quantify the drug concentration in the tumor and surrounding brain tissue using methods like HPLC or LC-MS/MS.
-
Perform histological analysis (e.g., H&E staining, TUNEL assay) on the tumors to assess treatment efficacy.
-
Analyze the survival data.
-
Visualizations
Signaling Pathway: Paclitaxel Mechanism of Action
Caption: Paclitaxel's mechanism of action in glioblastoma cells.
Experimental Workflow: Preclinical Evaluation of this compound-Delivered Drug
Caption: Workflow for preclinical evaluation of this compound formulations.
Logical Relationship: this compound Mediated Drug Delivery to Glioblastoma
Caption: this compound facilitates drug delivery across the BBB to glioblastoma.
References
Application Notes and Protocols: In Vivo Administration of NT1-O12B Formulations in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
NT1-O12B is a neurotransmitter-derived lipidoid that has demonstrated significant potential in enhancing the delivery of therapeutic cargos across the blood-brain barrier (BBB).[1][2] Its unique structure, featuring a tryptamine (B22526) head group, is believed to facilitate transport into the brain. These application notes provide detailed protocols for the formulation and in vivo administration of this compound-containing lipid nanoparticles (LNPs) in mice, summarizing key quantitative data and outlining the proposed mechanism of action. This compound can be used alone or, more commonly, doped into other BBB-impermeable lipidoid formulations to enable brain delivery of various cargos, including small molecules, nucleic acids, and proteins.[3]
Data Presentation
The following tables summarize quantitative data from studies involving the in vivo administration of this compound formulations in mice.
Table 1: Formulation and Administration Parameters for Amphotericin B (AmB) Delivery
| Parameter | Value | Reference |
| Cargo | Amphotericin B (AmB) | |
| Formulation | This compound doped into PBA-Q76-O16B LNPs | |
| This compound:PBA-Q76-O16B Ratio (w/w) | 3:7 | |
| Administration Route | Intravenous (tail vein injection) | |
| Dosage (AmB) | 5 mg/kg | |
| Time to Analysis | 24 hours post-injection | |
| Achieved Brain Concentration of AmB | ~300 ng/g of tissue | |
| Delivery Efficiency (% of injected dose) | ~0.135% |
Table 2: Formulation Parameters for DiR-Labeled LNPs
| Parameter | Value | Reference |
| Cargo | DiR (lipophilic dye) | |
| Formulation | This compound doped into various LNPs | |
| Administration Route | Intravenous (tail vein injection) | |
| Time to Analysis | 1 hour post-injection |
Experimental Protocols
Protocol 1: Preparation of this compound Formulations
This protocol describes the preparation of this compound formulations for in vivo administration. The following examples detail solvent-based preparations for different administration routes.
1.1. Intravenous Administration Formulation (Suspended Solution):
-
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
For a 1 mL final volume, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex the solution thoroughly before use. This formulation results in a suspended solution.
-
1.2. Oral or Intraperitoneal Administration Formulation (Suspended Solution):
-
Materials:
-
This compound
-
DMSO
-
20% Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in Saline
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
For a 1 mL final volume, add 100 µL of the DMSO stock solution to 900 µL of 20% SBE-β-CD in saline.
-
Mix thoroughly to obtain a suspended solution.
-
1.3. Formulation by Doping into other LNPs (for Intravenous Administration):
-
Materials:
-
This compound
-
BBB-impermeable lipidoid (e.g., PBA-Q76-O16B)
-
Cargo (e.g., Amphotericin B)
-
Appropriate buffer system for LNP self-assembly
-
-
Procedure:
-
Co-dissolve this compound and the BBB-impermeable lipidoid in an organic solvent (e.g., ethanol) at the desired weight ratio (e.g., 3:7).
-
Dissolve the cargo in an appropriate solvent or buffer.
-
Mix the lipid solution with the cargo solution under controlled conditions (e.g., microfluidic mixing) to allow for self-assembly into LNPs.
-
Purify and concentrate the resulting LNP suspension using techniques such as dialysis or tangential flow filtration to remove the organic solvent and non-encapsulated cargo.
-
Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.
-
Protocol 2: In Vivo Administration in Mice
This protocol outlines the procedure for the intravenous administration of this compound formulations to mice.
-
Animals:
-
Use appropriate mouse strain, age, and gender as required by the experimental design.
-
Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
-
Materials:
-
Prepared this compound formulation
-
Sterile syringes (e.g., 27-30 gauge insulin (B600854) syringes)
-
Mouse restrainer
-
Heat lamp or warming pad
-
-
Procedure:
-
Warm the mouse's tail using a heat lamp or warming pad to dilate the lateral tail veins, making them more visible and accessible for injection.
-
Place the mouse in a suitable restrainer to minimize movement and stress.
-
Gently swab the tail with an alcohol pad to clean the injection site.
-
Draw the appropriate volume of the this compound formulation into a sterile syringe, ensuring there are no air bubbles. The final injection volume is typically 100-200 µL for a 20-25 g mouse.
-
Position the needle bevel-up and insert it into one of the lateral tail veins at a shallow angle.
-
Slowly inject the formulation. If significant resistance is met or a subcutaneous bleb forms, the needle is not in the vein. In such a case, withdraw the needle and attempt the injection in a more proximal location on the same or opposite vein.
-
After successful injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Continue to monitor the animals according to the experimental timeline for any signs of toxicity or distress.
-
At the designated endpoint (e.g., 24 hours), euthanize the mice according to approved institutional guidelines.
-
Perfuse the animals with saline to remove blood from the organs, particularly the brain, before tissue harvesting for downstream analysis.
-
Visualization of Workflows and Mechanisms
Experimental Workflow
The following diagram illustrates the general workflow for the formulation and in vivo evaluation of this compound-containing LNPs.
Caption: Experimental workflow for this compound LNP formulation and in vivo testing.
Proposed Mechanism of BBB Transport
The exact signaling pathway for this compound-mediated BBB transport is still under investigation. However, it is hypothesized to involve active transport mechanisms, leveraging the structural similarity of its tryptamine headgroup to endogenous neurotransmitters. The diagram below illustrates a conceptual model of this process.
Caption: Proposed mechanism of this compound LNP transport across the BBB.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing NT1-O12B Delivery to the Brain
Disclaimer: The following information is provided for research and informational purposes only. The therapeutic agent "NT1-O12B" is considered a hypothetical large molecule biologic for the purposes of this guide, as no public data exists for a compound with this designation. The strategies and protocols described are based on established methods for improving the brain delivery of large-molecule therapeutics and should be adapted and validated for your specific molecule and experimental model.
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at delivering this compound to the brain.
| Issue/Question | Potential Causes | Troubleshooting Steps & Solutions |
| Why is the brain concentration of this compound below the therapeutic threshold after systemic administration? | 1. Inefficient Blood-Brain Barrier (BBB) Penetration: Large molecules like this compound are generally excluded by the BBB.[1][2][3] 2. Rapid Systemic Clearance: The molecule may be cleared from the bloodstream before it has a chance to cross the BBB. 3. Low Stability: this compound may be degrading in circulation. | 1. Enhance BBB Transport: a. Receptor-Mediated Transcytosis (RMT): Engineer this compound to bind to a receptor on the BBB that facilitates transport, such as the transferrin receptor (TfR) or insulin (B600854) receptor.[1][4] This is a clinically validated strategy. b. Focused Ultrasound (FUS): Use MRI-guided FUS in combination with microbubbles to transiently and locally open the BBB. c. Intranasal Delivery: This non-invasive route can bypass the BBB by utilizing the olfactory and trigeminal nerve pathways. 2. Improve Pharmacokinetics: Modify this compound to increase its half-life in circulation, for example, through PEGylation or fusion to albumin-binding domains. 3. Assess Stability: Perform in vitro and in vivo stability assays to determine the degradation profile of this compound. |
| How can I confirm that my delivery strategy is effectively opening the BBB? | Not applicable | 1. Tracer Extravasation Assays: a. Evans Blue or Sodium Fluorescein: Inject these tracers intravenously. Their presence in the brain parenchyma, quantifiable by spectrophotometry or fluorescence microscopy, indicates BBB disruption. b. FITC-Dextrans: Use fluorescently labeled dextrans of various molecular weights to assess the size-selectivity of the BBB opening. 2. Imaging Techniques: a. Dynamic Contrast-Enhanced MRI (DCE-MRI): This non-invasive method quantifies the leakage of a contrast agent from the blood into the brain tissue, providing a measure of BBB permeability. |
| My this compound construct shows high affinity for the TfR in vitro, but in vivo brain uptake is still low. What could be the problem? | 1. Incorrect Binding Affinity: The affinity for the TfR might be too high, leading to lysosomal degradation within the endothelial cells instead of transcytosis. 2. Steric Hindrance: The therapeutic portion of the molecule may be sterically hindering the interaction with the TfR in the in vivo context. 3. Peripheral Sink Effect: High expression of TfR on peripheral tissues can lead to rapid clearance of the construct from circulation. | 1. Optimize Affinity: Engineer variants of the TfR-binding domain with lower affinity. Studies have shown that reduced affinity can enhance transcytosis efficiency. 2. Modify Linker Region: Adjust the length and flexibility of the linker connecting this compound to the TfR-binding moiety. 3. Saturate Peripheral Receptors: Administer a non-competing TfR antibody prior to the this compound construct to block peripheral uptake, although this can be complex to implement. |
| Intranasal delivery of this compound is not resulting in significant brain concentrations. What can I do to improve this? | 1. Rapid Mucociliary Clearance: The formulation may be cleared from the nasal cavity before significant absorption can occur. 2. Enzymatic Degradation: Proteolytic enzymes in the nasal mucosa can degrade the biologic. 3. Poor Permeability: The formulation may not effectively penetrate the nasal epithelium to reach the olfactory and trigeminal nerves. | 1. Use Mucoadhesive Formulations: Incorporate hydrogels or nanoparticles to increase the residence time of this compound in the nasal cavity. 2. Add Enzyme Inhibitors: Include protease inhibitors in the formulation to protect this compound from degradation. 3. Include Permeation Enhancers: Use agents that transiently open tight junctions in the nasal epithelium. 4. Optimize Nanoparticle Formulation: Encapsulating this compound in lipid nanoparticles can protect it from degradation and enhance transport. |
Frequently Asked Questions (FAQs)
General Strategies for Enhancing Brain Delivery
Q1: What are the primary strategies for delivering large molecules like this compound across the blood-brain barrier?
A1: There are three main approaches to enhance the delivery of large molecules to the brain:
-
Invasive Methods: These include direct intracerebroventricular (ICV) or intraparenchymal (IPa) injections, which bypass the BBB entirely but are highly invasive. Convection-enhanced delivery (CED) can also be used to improve local distribution.
-
Transient BBB Disruption: This involves temporarily opening the BBB to allow systemically administered drugs to enter. The most common method is using MRI-guided focused ultrasound (FUS) with microbubbles. Osmotic agents like mannitol (B672) can also be used, typically in an intra-arterial delivery setting.
-
Physiological Transport Pathways: This strategy leverages the natural transport systems of the BBB. The most prominent is receptor-mediated transcytosis (RMT), where the therapeutic is engineered to bind to a receptor like the transferrin receptor (TfR) or insulin receptor, which then shuttles it across the endothelial cells. Another non-invasive approach is intranasal delivery, which utilizes nerve pathways to bypass the BBB.
Q2: How does Receptor-Mediated Transcytosis (RMT) work?
A2: RMT is a multi-step process used by endogenous macromolecules to cross the BBB.
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Binding: A ligand (or an antibody engineered to act as one) binds to a specific receptor on the surface of brain endothelial cells.
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Endocytosis: The receptor-ligand complex is internalized into the cell within a vesicle.
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Trafficking: The vesicle is transported across the cytoplasm of the endothelial cell.
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Exocytosis: The vesicle fuses with the membrane on the brain side, releasing its cargo into the brain's interstitial fluid.
The transferrin receptor (TfR) is a well-studied target for this approach.
Data Presentation
Table 1: Comparison of Brain Delivery Technologies for a Hypothetical Large Molecule (this compound)
| Delivery Technology | Typical Brain Uptake (% of Injected Dose) | Advantages | Disadvantages | References |
| Unmodified Antibody | 0.01% - 0.1% | Simple formulation | Very low efficacy for CNS targets | |
| Receptor-Mediated Transcytosis (e.g., TfR-bispecific antibody) | 0.5% - 2.0% | Non-invasive (systemic administration), targets a natural pathway, clinically validated. | Requires complex protein engineering, potential for peripheral sink effect and on-target toxicity. | |
| Focused Ultrasound (FUS) + Microbubbles | Variable (highly dependent on parameters) | Non-invasive, targeted to specific brain regions, transient BBB opening. | Requires specialized equipment (MRI guidance), potential for off-target effects if not precisely controlled. | |
| Intranasal Delivery | Variable | Non-invasive, bypasses the BBB, reduces systemic side effects. | Limited drug volume, potential for nasal irritation, variable absorption. | |
| Intracerebroventricular (ICV) Injection | High (direct CNS delivery) | Bypasses the BBB completely, high local concentration. | Highly invasive, risk of infection and complications, poor distribution to parenchyma from CSF. |
Experimental Protocols
Protocol 1: In Vivo Assessment of BBB Integrity using Sodium Fluorescein
This protocol provides a quantitative method to assess BBB permeability.
Materials:
-
Sodium Fluorescein (NaF) solution (100 mg/mL in saline)
-
Anesthetized animal model (e.g., mouse)
-
Saline with heparin
-
Tissue homogenization buffer
-
Trichloroacetic acid (TCA), 50%
-
Ethanol/Water (50:50)
-
Fluorometer/plate reader
Procedure:
-
Anesthetize the animal.
-
Inject NaF solution intravenously (e.g., 2 mL/kg).
-
Allow the tracer to circulate for a defined period (e.g., 30 minutes).
-
Collect a terminal blood sample via cardiac puncture. Centrifuge to obtain plasma.
-
Perfuse the animal transcardially with heparinized saline to remove blood from the vasculature.
-
Dissect the brain and weigh it.
-
Homogenize the brain tissue in homogenization buffer.
-
Precipitate proteins by adding an equal volume of 50% TCA to the brain homogenate and plasma samples.
-
Centrifuge the samples at 10,000 x g for 10 minutes.
-
Collect the supernatant and add ethanol/water solution to neutralize.
-
Measure the fluorescence of the brain and plasma samples using a fluorometer (Excitation: 485 nm, Emission: 525 nm).
-
Calculate the brain uptake as (μg of NaF per g of brain) / (μg of NaF per mL of plasma).
Protocol 2: Immunohistochemistry (IHC) for Visualization of this compound in Brain Tissue
This protocol allows for the cellular localization of this compound within the brain.
Materials:
-
Perfusion-fixed brain tissue, sectioned on a cryostat or microtome (e.g., 40 μm sections).
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibody targeting this compound
-
Fluorescently-labeled secondary antibody that recognizes the primary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Microscope slides
Procedure:
-
Tissue Preparation: Place free-floating brain sections into a 24-well plate containing PBS.
-
Permeabilization & Blocking: Wash sections with PBS. Incubate in blocking buffer for 1-2 hours at room temperature to block non-specific binding sites and permeabilize membranes.
-
Primary Antibody Incubation: Dilute the primary antibody against this compound in the antibody dilution buffer. Incubate the sections overnight at 4°C.
-
Washing: Wash the sections multiple times with PBS to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the sections with the fluorescently-labeled secondary antibody (diluted in antibody buffer) for 2 hours at room temperature, protected from light.
-
Counterstaining: Wash the sections with PBS. Incubate with DAPI for 10-15 minutes to stain cell nuclei.
-
Mounting: Wash the sections a final time with PBS. Mount the sections onto microscope slides and coverslip using an appropriate mounting medium.
-
Imaging: Visualize the sections using a fluorescence or confocal microscope.
Protocol 3: In Vivo Brain Microdialysis for Measuring this compound Concentration
This protocol measures the unbound concentration of this compound in the brain's interstitial fluid (ISF), which is the pharmacologically active concentration.
Materials:
-
Microdialysis probe with a high molecular weight cut-off membrane.
-
Stereotaxic apparatus
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Sensitive analytical method for this compound quantification (e.g., ELISA, LC-MS/MS)
Procedure:
-
Probe Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant the microdialysis probe into the target brain region. Secure the probe with dental cement.
-
Equilibration: Allow the animal to recover from surgery. On the day of the experiment, connect the probe to the syringe pump and perfuse with aCSF at a low, constant flow rate (e.g., 0.5-2 μL/min). Allow the system to equilibrate for at least 1-2 hours.
-
Baseline Collection: Begin collecting dialysate samples into a fraction collector at regular intervals (e.g., every 30 minutes) to establish a stable baseline.
-
This compound Administration: Administer this compound via the desired route (e.g., intravenous injection).
-
Post-Dose Collection: Continue collecting dialysate samples for a predetermined period to measure the concentration-time profile of this compound in the brain ISF.
-
Analysis: Quantify the concentration of this compound in each dialysate sample using a validated analytical method.
-
Probe Recovery Calibration: At the end of the experiment, determine the in vivo recovery of the probe to calculate the absolute concentration of this compound in the ISF. This can be done using the retrodialysis method.
-
Histological Verification: Perfuse the brain and perform histology to confirm the correct placement of the microdialysis probe.
Visualizations
Caption: Receptor-Mediated Transcytosis (RMT) pathway for this compound.
Caption: Experimental workflow for Focused Ultrasound (FUS) delivery.
Caption: Logical relationship of brain delivery strategies.
References
- 1. Brain delivery of biotherapeutics via receptor-mediated transcytosis across the blood–brain barrier - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 2. Strategies to improve drug delivery across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brain Disposition of Antibody-Based Therapeutics: Dogma, Approaches and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing NT1-O12B Formulations: A Technical Support Guide for Particle Size Reduction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing NT1-O12B formulations to achieve desired particle size.
Frequently Asked Questions (FAQs)
Q1: My this compound formulation has a very large particle size, often in the range of 750-800 nm. Is this expected?
A1: Yes, it has been observed that formulations composed solely of this compound can result in nanoparticles with hydrodynamic diameters in the range of 750 to 800 nm.[1] This is hypothesized to be due to the self-assembly properties of the NT1-lipidoid.
Q2: How can I reduce the particle size of my this compound formulation?
A2: A key strategy to reduce the particle size of this compound formulations is to dope (B7801613) it with other lipidoids. For instance, incorporating a quaternized lipidoid like PBA-Q76-O16B has been shown to significantly decrease the particle size to as low as 100 nm.[1] The ratio of this compound to the doping lipidoid is a critical parameter to optimize.
Q3: What other formulation parameters can influence the particle size of this compound nanoparticles?
A3: Several factors can influence the final particle size of your lipid nanoparticles. These include the concentration of the lipids, the choice of solvent, the rate of mixing, and the use of post-formulation size reduction techniques like sonication and high-pressure homogenization.[2][3][4]
Q4: Can the choice of solvent affect the particle size?
A4: Absolutely. The choice of the organic solvent in which the lipids are dissolved plays a crucial role. Solvents with different polarities and miscibility with the aqueous phase can influence the rate of nanoprecipitation and, consequently, the final particle size. For instance, reducing the polarity of the solvent (e.g., from methanol (B129727) to isopropanol) has been shown to increase the particle size of liposomes.
Q5: What is the role of PEG-lipids in controlling particle size?
A5: Polyethylene glycol (PEG)-lipids can influence nanoparticle size by affecting particle stability and preventing aggregation. Higher concentrations of PEG-lipids can help stabilize particles and often result in smaller, more uniform nanoparticles.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound formulations for particle size reduction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Large initial particle size (>500 nm) | Formulation consists of pure this compound. | Introduce a "doping" lipidoid such as PBA-Q76-O16B. Systematically vary the weight ratio of this compound to the doping lipidoid (e.g., 7:3, 5:5, 3:7, 1:9) to find the optimal ratio for size reduction. |
| High lipid concentration. | Decrease the total lipid concentration in the formulation. | |
| Particle aggregation after formulation | Suboptimal surface charge (zeta potential). | Ensure the pH of the buffer is appropriate to maintain a sufficient surface charge for electrostatic repulsion. For cationic lipids, a zeta potential of >+30 mV is often desired for stability. |
| High ionic strength of the buffer. | Reduce the salt concentration in the aqueous phase to minimize the compression of the electrical double layer. | |
| Inadequate stabilization. | Incorporate or increase the concentration of a PEGylated lipid to provide steric hindrance and prevent aggregation. | |
| Ineffective particle size reduction with sonication | Insufficient sonication energy or time. | Increase the sonication duration or the amplitude/power. Note that excessive sonication can lead to lipid degradation. |
| Inefficient heat dissipation. | Perform sonication in an ice bath to prevent overheating of the sample, which can lead to instability. | |
| Difficulty in reducing particle size with high-pressure homogenization | Insufficient homogenization pressure or number of cycles. | Increase the homogenization pressure and/or the number of passes through the homogenizer. |
| Formulation is too viscous. | Dilute the formulation to reduce viscosity, which can improve homogenization efficiency. |
Experimental Protocols
Protocol 1: Particle Size Reduction of this compound Formulation by Doping with a Second Lipidoid
This protocol describes a general method for reducing the particle size of an this compound formulation by incorporating a secondary lipidoid.
Materials:
-
This compound
-
Doping lipidoid (e.g., PBA-Q76-O16B)
-
Organic solvent (e.g., ethanol)
-
Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of this compound and the doping lipidoid in the chosen organic solvent at a known concentration (e.g., 10 mg/mL).
-
Lipid Mixture Preparation: In separate microcentrifuge tubes, prepare different weight ratios of this compound to the doping lipidoid (e.g., 10:0, 7:3, 5:5, 3:7, 1:9, 0:10). The total lipid concentration should be kept constant across all formulations.
-
Nanoparticle Formation (Solvent Injection Method): a. Vigorously stir the aqueous buffer in a glass vial. b. Rapidly inject the lipid mixture in the organic solvent into the stirring aqueous buffer. The ratio of the organic to aqueous phase should be kept constant (e.g., 1:10 v/v).
-
Equilibration: Allow the nanoparticle suspension to stir for 30 minutes at room temperature to equilibrate.
-
Particle Size Analysis: Measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles using a DLS instrument.
Protocol 2: Particle Size Reduction using Probe Sonication
This protocol outlines the use of probe sonication for reducing the particle size of a pre-formed this compound nanoparticle suspension.
Materials:
-
This compound nanoparticle suspension
-
Probe sonicator
-
Ice bath
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Sample Preparation: Place the vial containing the this compound nanoparticle suspension in an ice bath to dissipate heat generated during sonication.
-
Sonication: a. Immerse the tip of the probe sonicator into the nanoparticle suspension, ensuring it does not touch the sides or bottom of the vial. b. Apply sonication at a specific power output (e.g., 40% amplitude) using a pulsed mode (e.g., 10 seconds on, 10 seconds off) for a total sonication time of 5-15 minutes.
-
Post-Sonication Equilibration: Allow the sample to return to room temperature.
-
Particle Size Analysis: Measure the hydrodynamic diameter and PDI of the sonicated nanoparticles using a DLS instrument.
Data Presentation
Table 1: Effect of this compound and PBA-Q76-O16B Ratio on Particle Size
| This compound:PBA-Q76-O16B (w/w) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
| 10:0 | ~800 | > 0.3 |
| 7:3 | (User-defined) | (User-defined) |
| 5:5 | (User-defined) | (User-defined) |
| 3:7 | ~100 | < 0.2 |
| 1:9 | (User-defined) | (User-defined) |
| 0:10 | (User-defined) | (User-defined) |
Table 2: Influence of Sonication Time on Particle Size
| Sonication Time (minutes) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
| 0 | (Initial Size) | (Initial PDI) |
| 5 | (User-defined) | (User-defined) |
| 10 | (User-defined) | (User-defined) |
| 15 | (User-defined) | (User-defined) |
Visualizations
Caption: Troubleshooting workflow for reducing this compound particle size.
Caption: Key formulation factors influencing final particle size.
References
- 1. Neurotransmitter-derived lipidoids (NT-lipidoids) for enhanced brain delivery through intravenous injection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mass production and size control of lipid-polymer hybrid nanoparticles through controlled microvortices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NT1-O12B LNP Stability and Long-Term Storage
Welcome to the technical support center for NT1-O12B lipid nanoparticles (LNPs). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and long-term storage of this compound LNP formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound LNP stock solutions?
For optimal stability, it is recommended to store this compound LNP stock solutions at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month)[1]. It is highly advisable to prepare fresh working solutions for in vivo experiments on the day of use to ensure the best results[1].
Q2: What are the primary factors that can affect the stability of my this compound LNPs?
The stability of lipid nanoparticles, including those formulated with this compound, can be influenced by several factors:
-
Temperature: Both high temperatures and freeze-thaw cycles can negatively impact LNP stability, leading to aggregation and changes in particle size.
-
pH: The pH of the storage buffer can affect the surface charge of the LNPs and potentially lead to instability.
-
Formulation Composition: The choice of helper lipids and their ratios in the formulation can significantly impact the stability of this compound LNPs. For instance, incorporating other lipidoids may enhance stability and reduce particle size.
-
Presence of Cryoprotectants: For frozen storage, the addition of cryoprotectants like sucrose (B13894) or trehalose (B1683222) can help mitigate the detrimental effects of freezing.
-
Chemical Degradation: The lipid components of the LNPs, including this compound, can be susceptible to hydrolysis and oxidation over time, which can compromise the integrity of the nanoparticles.
Q3: How can I assess the stability of my this compound LNP formulation?
Several key parameters should be monitored to assess the stability of your LNP formulation over time. These include:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS), an increase in size or PDI can indicate aggregation or fusion of nanoparticles.
-
Encapsulation Efficiency: This measures the amount of cargo that remains encapsulated within the LNPs. A decrease in encapsulation efficiency suggests leakage of the payload.
-
Integrity of the Encapsulated Cargo: For nucleic acid payloads, their integrity can be assessed using techniques like gel electrophoresis.
-
Chemical Integrity of this compound: The chemical stability of the this compound lipidoid can be evaluated using chromatographic techniques such as HPLC or LC-MS.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound LNPs.
Issue 1: Visible precipitation or aggregation in the LNP suspension after storage.
| Potential Cause | Troubleshooting Steps |
| Improper Storage Temperature | Ensure LNPs are stored at the recommended temperatures (-20°C for short-term, -80°C for long-term). Avoid repeated freeze-thaw cycles. |
| Suboptimal Formulation | The formulation may not be optimized for stability. Consider adjusting the lipid composition or ratios. Doping with other lipidoids has been shown to improve stability. |
| pH Shift in Buffer | Verify the pH of your storage buffer. For long-term storage, consider using a buffer with a stable pH at freezing temperatures. |
| Freeze-Thaw Stress | If freezing is necessary, aliquot the LNP suspension into single-use volumes to minimize the number of freeze-thaw cycles. Consider adding a cryoprotectant such as sucrose or trehalose to the formulation before freezing. If precipitation occurs upon thawing, gentle warming and/or sonication may help to redissolve the particles[1]. |
Issue 2: Increased particle size and/or Polydispersity Index (PDI) observed by DLS.
| Potential Cause | Troubleshooting Steps |
| Nanoparticle Aggregation | This is a common issue during storage. Follow the steps outlined in "Issue 1" to mitigate aggregation. Ensure proper mixing of the sample before DLS measurement. |
| Fusion of LNPs | This can occur at elevated temperatures. Ensure proper cold chain management during storage and handling. |
| Incorrect DLS Measurement | Ensure the sample is properly diluted and that the DLS instrument is functioning correctly. Refer to the detailed DLS protocol below. |
Issue 3: Decreased encapsulation efficiency or loss of payload activity.
| Potential Cause | Troubleshooting Steps |
| LNP Destabilization | The LNP structure may be compromised, leading to leakage of the encapsulated cargo. This can be caused by improper storage conditions or formulation instability. Re-evaluate your storage protocol and formulation. |
| Degradation of Encapsulated Cargo | The encapsulated material itself may be unstable under the storage conditions. Assess the stability of the free cargo under the same conditions. |
| Chemical Degradation of Lipids | Hydrolysis or oxidation of the lipid components can weaken the LNP structure. Store LNPs in an oxygen-free environment if oxidation is a concern. |
Data Presentation: LNP Stability Assessment
The following tables provide a template for presenting quantitative data from a typical LNP stability study. Researchers should populate these tables with their own experimental data.
Table 1: Effect of Storage Temperature on this compound LNP Physical Characteristics
| Storage Condition | Timepoint | Z-Average Diameter (nm) | Polydispersity Index (PDI) |
| 4°C | Day 0 | 150.2 ± 2.5 | 0.15 ± 0.02 |
| Day 7 | 155.8 ± 3.1 | 0.18 ± 0.03 | |
| Day 30 | 170.1 ± 4.5 | 0.25 ± 0.04 | |
| -20°C | Day 0 | 150.2 ± 2.5 | 0.15 ± 0.02 |
| Day 30 | 152.5 ± 2.8 | 0.16 ± 0.02 | |
| Day 90 | 160.3 ± 3.9 | 0.21 ± 0.03 | |
| -80°C | Day 0 | 150.2 ± 2.5 | 0.15 ± 0.02 |
| Day 90 | 151.1 ± 2.6 | 0.15 ± 0.02 | |
| Day 180 | 151.9 ± 2.9 | 0.16 ± 0.02 |
Table 2: Impact of Freeze-Thaw Cycles on this compound LNP Stability
| Formulation | Number of Freeze-Thaw Cycles | Z-Average Diameter (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| No Cryoprotectant | 0 | 150.2 ± 2.5 | 0.15 ± 0.02 | 95.2 ± 1.5 |
| 1 | 185.6 ± 5.1 | 0.28 ± 0.05 | 88.7 ± 2.1 | |
| 3 | 250.3 ± 8.9 | 0.45 ± 0.08 | 75.4 ± 3.8 | |
| With 10% Sucrose | 0 | 151.5 ± 2.8 | 0.16 ± 0.02 | 94.8 ± 1.7 |
| 1 | 153.2 ± 3.0 | 0.17 ± 0.03 | 93.5 ± 1.9 | |
| 3 | 158.9 ± 3.5 | 0.19 ± 0.04 | 91.2 ± 2.3 |
Experimental Protocols
Protocol 1: Assessment of Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Allow the this compound LNP suspension to equilibrate to room temperature.
-
Gently vortex the sample to ensure homogeneity.
-
Dilute the LNP suspension in an appropriate buffer (e.g., the same buffer used for storage) to a suitable concentration for DLS measurement. The optimal concentration should be determined empirically to achieve a stable count rate.
-
-
DLS Measurement:
-
Transfer the diluted sample to a clean, dust-free DLS cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, dispersant viscosity, and refractive index).
-
Equilibrate the sample inside the instrument for at least 5 minutes.
-
Perform the measurement. Typically, 3-5 measurements of 10-15 runs each are performed to obtain an average.
-
-
Data Analysis:
-
Record the Z-average diameter (nm) and the Polydispersity Index (PDI).
-
A monodisperse sample will have a PDI value below 0.3.
-
Protocol 2: Determination of Encapsulation Efficiency using a Fluorescence-Based Assay (e.g., RiboGreen for RNA cargo)
-
Reagent Preparation:
-
Prepare a working solution of the fluorescent dye (e.g., RiboGreen) according to the manufacturer's instructions.
-
Prepare a lysis buffer (e.g., 2% Triton X-100 in a suitable buffer) to disrupt the LNPs and release the encapsulated cargo.
-
-
Sample Preparation:
-
Prepare two sets of diluted LNP samples.
-
Set A (Intact LNPs): Dilute the LNP suspension in a buffer without detergent to measure the amount of free, unencapsulated cargo.
-
Set B (Lysed LNPs): Dilute the LNP suspension in the lysis buffer to measure the total amount of cargo (encapsulated + free). Incubate for 10-15 minutes to ensure complete lysis.
-
-
Standard Curve:
-
Prepare a standard curve of the free cargo (e.g., RNA) at known concentrations in the same buffer system.
-
-
Fluorescence Measurement:
-
Add the fluorescent dye working solution to the samples and standards in a microplate.
-
Incubate as per the manufacturer's protocol.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Calculation:
-
Use the standard curve to determine the concentration of cargo in both Set A and Set B.
-
Calculate the Encapsulation Efficiency (EE) using the following formula: EE (%) = [(Total Cargo - Free Cargo) / Total Cargo] * 100
-
Visualizations
Caption: Workflow for assessing this compound LNP stability.
Caption: Potential degradation pathways for this compound LNPs.
References
NT1-O12B formulation issues leading to low encapsulation efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NT1-O12B-containing lipid nanoparticle (LNP) formulations. The primary focus is to address the common challenge of low encapsulation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in lipid nanoparticle formulations?
A1: this compound is a neurotransmitter-derived lipidoid, featuring a tryptamine (B22526) head group and a 12-carbon hydrophobic tail.[1] Its principal application in drug delivery is to enhance the transport of lipid nanoparticles (LNPs) across the blood-brain barrier (BBB).[1][2][3] Rather than being the primary encapsulating agent, this compound is often incorporated or "doped" into a larger LNP formulation to impart BBB-crossing capabilities to the entire particle.[2]
Q2: What are the typical components of a lipid nanoparticle formulation for nucleic acid or small molecule delivery?
A2: A standard LNP formulation generally consists of four key lipid components:
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Ionizable Lipid: This lipid is crucial for encapsulating negatively charged cargo like mRNA or siRNA at a low pH and facilitates its release into the cytoplasm once inside the cell.
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Helper Phospholipid: This component aids in the overall structure and stability of the nanoparticle.
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Cholesterol: Cholesterol is included to modulate the fluidity and stability of the lipid bilayer.
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PEGylated Lipid (PEG-lipid): A lipid conjugated to polyethylene (B3416737) glycol (PEG) helps to stabilize the nanoparticle, prevent aggregation, and can prolong its circulation time in the body.
This compound would be an additional component in formulations designed for brain delivery.
Q3: How is Encapsulation Efficiency (EE) calculated?
A3: Encapsulation efficiency is a measure of the amount of active pharmaceutical ingredient (API) that is successfully entrapped within the lipid nanoparticle versus the total amount of API used in the formulation. It is typically expressed as a percentage. A common method for determining EE involves separating the unencapsulated ("free") drug from the LNPs and quantifying both the encapsulated and free drug.
The formula for encapsulation efficiency is:
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
Quantification of the drug is often performed using techniques like high-performance liquid chromatography (HPLC) for small molecules or fluorescence-based assays for nucleic acids.
Troubleshooting Guide: Low Encapsulation Efficiency
Low encapsulation efficiency is a frequent challenge in the development of LNP-based drug delivery systems. Below are common causes and potential solutions.
Issue 1: Suboptimal Formulation Ratios
The molar ratio of the different lipid components and the ratio of the total lipid to the drug are critical for efficient encapsulation.
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Possible Cause: The ratio of the ionizable lipid to the nucleic acid cargo (the N:P ratio) is not optimal for complexation.
-
Troubleshooting Steps:
-
Systematically vary the N:P ratio. A common starting point for many formulations is a ratio of around 5:1 to 6:1.
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Optimize the molar percentages of the helper phospholipid, cholesterol, and PEG-lipid. See the table below for typical ranges.
-
-
Possible Cause: The drug-to-lipid ratio is too high, leading to saturation of the nanoparticle core.
-
Troubleshooting Steps:
-
Decrease the initial concentration of the drug while keeping the total lipid concentration constant.
-
Increase the total lipid concentration in the formulation.
-
| Component | Typical Molar Ratio (%) | Purpose |
| Ionizable Lipid | 40 - 50 | Encapsulates cargo and facilitates endosomal escape. |
| Helper Phospholipid | 10 - 20 | Structural stability. |
| Cholesterol | 30 - 40 | Modulates membrane fluidity and stability. |
| PEG-Lipid | 1 - 2 | Stabilizes particles and increases circulation time. |
Issue 2: Inefficient Mixing During Formulation
The process of nanoparticle self-assembly is highly dependent on the speed and method of mixing the aqueous and organic solvent phases.
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Possible Cause: The mixing of the lipid-ethanol solution and the cargo-aqueous buffer is too slow, leading to the formation of larger, heterogeneous particles with poor encapsulation.
-
Troubleshooting Steps:
-
Utilize a microfluidic mixing device, which provides rapid and reproducible mixing, leading to smaller, more uniform particles and higher encapsulation efficiency.
-
If using manual methods like pipetting, ensure rapid and consistent injection of one phase into the other while vortexing or stirring vigorously. Note that manual methods often result in lower encapsulation efficiency compared to automated systems.
-
Optimize the total flow rate and the flow rate ratio of the aqueous and organic phases in a microfluidic system.
-
Issue 3: Physicochemical Properties of the Cargo
The size, charge, and conformation of the drug or nucleic acid can influence its ability to be encapsulated.
-
Possible Cause: The cargo molecule is too large or has a secondary structure that hinders efficient packaging within the LNP core.
-
Troubleshooting Steps:
-
For large mRNA molecules, ensure the integrity of the transcript before formulation.
-
Adjust the pH of the aqueous buffer to ensure the ionizable lipid is positively charged and the nucleic acid is negatively charged to promote electrostatic interaction.
-
Issue 4: Post-Formulation Processing
Steps taken after the initial formulation, such as buffer exchange and purification, can impact the final encapsulation efficiency.
-
Possible Cause: Leakage of the encapsulated drug during dialysis or tangential flow filtration (TFF) used to remove the organic solvent and unencapsulated material.
-
Troubleshooting Steps:
-
Optimize the dialysis time and the molecular weight cutoff of the dialysis membrane.
-
Carefully select TFF parameters to avoid excessive pressure or shear forces that could disrupt the nanoparticles.
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Logical Workflow for Troubleshooting Low Encapsulation Efficiency
Caption: A logical workflow for troubleshooting low encapsulation efficiency.
Experimental Protocols
Protocol 1: LNP Formulation using Microfluidics
This protocol describes a general method for formulating LNPs containing a payload such as mRNA.
-
Preparation of Solutions:
-
Lipid Phase (Organic): Prepare a stock solution of the lipids (e.g., ionizable lipid, DSPC, cholesterol, PEG-lipid, and this compound) in ethanol (B145695) at the desired molar ratios.
-
Aqueous Phase: Dissolve the cargo (e.g., mRNA) in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).
-
-
Microfluidic Mixing:
-
Set up a microfluidic mixing system (e.g., a staggered herringbone micromixer).
-
Pump the lipid-ethanol solution through one inlet and the cargo-aqueous solution through another inlet at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
-
The rapid mixing within the microfluidic channels induces the self-assembly of the lipids and cargo into LNPs.
-
-
Purification:
-
The resulting LNP suspension contains ethanol, which must be removed.
-
Dialyze the LNP solution against phosphate-buffered saline (PBS) at pH 7.4 using a dialysis cassette (e.g., 20 kDa MWCO) for at least 2 hours at 4°C to exchange the buffer and remove the ethanol.
-
-
Characterization:
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Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
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Determine the encapsulation efficiency using a fluorescence-based assay (e.g., RiboGreen assay for RNA).
-
LNP Formulation and Characterization Workflow
Caption: Experimental workflow for LNP formulation and characterization.
Protocol 2: Measurement of Encapsulation Efficiency for mRNA
This protocol uses a fluorescent dye that specifically binds to RNA to determine the amount of encapsulated versus free mRNA.
-
Reagents:
-
Fluorescent RNA-binding dye (e.g., RiboGreen).
-
TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5).
-
A surfactant to lyse the LNPs (e.g., 2% Triton X-100).
-
-
Procedure:
-
Prepare two sets of samples from your LNP formulation.
-
Sample A (Free RNA): Dilute the LNP suspension in TE buffer. Add the fluorescent dye and measure the fluorescence. This measurement corresponds to the unencapsulated RNA, as the dye cannot access the RNA inside intact LNPs.
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Sample B (Total RNA): Dilute the LNP suspension in TE buffer containing the surfactant (e.g., Triton X-100). The surfactant will disrupt the lipid nanoparticles, releasing the encapsulated RNA. Add the fluorescent dye and measure the fluorescence. This measurement corresponds to the total amount of RNA in the sample.
-
-
Calculation:
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Create a standard curve using known concentrations of your mRNA to correlate fluorescence intensity with RNA concentration.
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Use the standard curve to determine the concentration of free RNA (from Sample A) and total RNA (from Sample B).
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Calculate the encapsulation efficiency using the formula: EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100
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Summary of Key LNP Characterization Parameters
| Parameter | Technique | Acceptable Range | Significance |
| Particle Size (Z-average) | Dynamic Light Scattering (DLS) | 80 - 200 nm | Affects cellular uptake and biodistribution. |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.3 | Indicates the uniformity of the particle population. |
| Encapsulation Efficiency (EE) | Fluorescence Assay, HPLC | > 80% | Represents the percentage of drug successfully loaded. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Near-neutral at physiological pH | Influences stability and interaction with biological membranes. |
References
strategies to enhance the in vivo stability of NT1-O12B nanoparticles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with NT1-O12B nanoparticles. The focus is on enhancing the in vivo stability and performance of these novel delivery vehicles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a neurotransmitter-derived lipidoid designed as a carrier to enhance the brain delivery of cargo that typically cannot cross the blood-brain barrier (BBB).[1] When incorporated into lipid nanoparticles (LNPs), this compound facilitates the transport of the nanoparticles and their encapsulated contents across the BBB and into neuronal cells.[1][2] This makes it a promising tool for gene silencing, gene recombination, and the delivery of therapeutics to the central nervous system.[1]
Q2: My this compound nanoparticles are showing rapid clearance from circulation. What are the potential causes and solutions?
A2: Rapid clearance of nanoparticles from the bloodstream is often due to opsonization, a process where serum proteins adsorb onto the nanoparticle surface, marking them for uptake by phagocytic cells of the reticuloendothelial system (RES), primarily in the liver and spleen.[3]
Troubleshooting Steps:
-
Surface Modification (PEGylation): The most common strategy to reduce opsonization and prolong circulation time is to coat the nanoparticles with polyethylene (B3416737) glycol (PEG). This creates a hydrophilic "stealth" layer that sterically hinders protein binding.
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Surface Charge Optimization: Nanoparticle surface charge is a critical factor in their in vivo fate. Highly positive or negative surface charges can lead to increased uptake by the RES. A slightly negative or near-neutral surface charge is often recommended to minimize aggregation with positively charged blood proteins and reduce RES clearance.
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Particle Size Control: The size of your nanoparticles influences their biodistribution. Particles that are too large can be rapidly cleared by the spleen, while those that are too small may be filtered out by the kidneys. For systemic circulation and tumor targeting, a size range of 20-100 nm is often recommended.
Q3: I am observing aggregation of my this compound nanoparticles in biological media. How can I prevent this?
A3: Nanoparticle aggregation in high ionic strength biological fluids is a common issue that can compromise their efficacy and safety.
Troubleshooting Steps:
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Steric Stabilization: As with preventing RES clearance, PEGylation provides a steric barrier that can prevent nanoparticles from aggregating.
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Electrostatic Stabilization: Ensuring your nanoparticles have a sufficient surface charge (zeta potential) can create repulsive forces that prevent aggregation. However, as mentioned, a high charge can lead to rapid clearance, so a balance must be struck.
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Buffer and pH Control: The pH of the surrounding medium can influence the surface charge and stability of your nanoparticles. It is crucial to test the stability of your formulation in buffers that mimic physiological pH.
Q4: How can I control the drug release kinetics of my this compound nanoparticle formulation?
A4: The rate at which the therapeutic cargo is released from the nanoparticle is a key determinant of its efficacy and toxicity. Uncontrolled or premature release can lead to off-target effects and reduced therapeutic benefit.
Troubleshooting Steps:
-
Lipid Composition: The choice of lipids in your LNP formulation can be varied to alter the permeability of the lipid bilayer and, consequently, the drug release rate.
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Cross-linking: For some nanoparticle systems, cross-linking the shell of the nanoparticle can create a more robust structure that slows down drug release.
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In Vitro Release Studies: It is essential to perform in vitro drug release studies using methods like dynamic dialysis to understand the release profile of your formulation before moving to in vivo experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Brain Delivery Efficiency | Insufficient this compound doping. | Optimize the weight ratio of this compound to other lipids in the formulation. |
| Aggregation in circulation. | Implement PEGylation or optimize surface charge to improve colloidal stability. | |
| Rapid clearance by the RES. | Modify the nanoparticle surface with PEG to create a "stealth" coating. | |
| High Liver and Spleen Accumulation | Opsonization by serum proteins. | PEGylate the nanoparticle surface to reduce protein adsorption. |
| High positive or negative surface charge. | Adjust the lipid composition to achieve a near-neutral or slightly negative zeta potential. | |
| Inconsistent Batch-to-Batch Results | Variations in particle size and polydispersity. | Standardize the formulation protocol, including mixing speed and buffer conditions. |
| Degradation of components during storage. | Assess the stability of the lyophilized or suspended nanoparticles over time under defined storage conditions. | |
| Premature Drug Release | Unstable nanoparticle structure. | Evaluate different lipid compositions to enhance the stability of the nanoparticle core. |
| Interaction with serum proteins. | PEGylation can help shield the nanoparticle and prevent protein-induced disruption. |
Quantitative Data Summary
Table 1: Effect of Surface Modification on In Vivo Performance of Nanoparticles
| Parameter | Unmodified Nanoparticles | PEGylated Nanoparticles | Reference |
| Blood Circulation Half-life | < 1 hour | > 6 hours | |
| Liver Accumulation (% Injected Dose) | 40 - 60% | 10 - 20% | |
| Zeta Potential | Highly variable (positive or negative) | Near-neutral to slightly negative | |
| Protein Adsorption (Relative Units) | High | Low |
Table 2: Influence of Particle Size and Charge on Biodistribution
| Particle Size | Surface Charge | Primary Accumulation Site | Reference |
| < 10 nm | Neutral / Negative | Kidneys (renal clearance) | |
| 20 - 100 nm | Slightly Negative | Tumor (via EPR effect), prolonged circulation | |
| > 200 nm | Any | Spleen and Liver (RES clearance) | |
| Any | Highly Positive | Liver (RES clearance) |
Experimental Protocols
Protocol 1: PEGylation of this compound Lipid Nanoparticles
This protocol describes a common method for incorporating PEG into a lipid nanoparticle formulation.
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Lipid Preparation:
-
Dissolve the cationic/ionizable lipids, helper lipids (e.g., DOPE, cholesterol), this compound, and the PEG-lipid (e.g., DSPE-PEG2000) in ethanol (B145695) at the desired molar ratios.
-
-
Aqueous Phase Preparation:
-
Prepare the aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0) containing the nucleic acid or therapeutic cargo.
-
-
Nanoparticle Formulation:
-
Rapidly mix the lipid-ethanol solution with the aqueous phase using a microfluidic mixing device or by vigorous vortexing. The rapid mixing ensures spontaneous self-assembly of the lipids into nanoparticles.
-
-
Purification and Buffer Exchange:
-
Remove the ethanol and unencapsulated cargo by dialysis or tangential flow filtration against a physiological buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency using a suitable assay (e.g., RiboGreen for RNA).
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Protocol 2: In Vitro Serum Stability Assay
This protocol assesses the stability of nanoparticles in the presence of serum proteins.
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Nanoparticle Preparation:
-
Prepare the this compound nanoparticle formulation as described above.
-
-
Incubation:
-
Incubate the nanoparticles in a solution of 50% fetal bovine serum (FBS) or human serum at 37°C.
-
-
Time Points:
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Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
-
Analysis:
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At each time point, measure the particle size and PDI using DLS to monitor for aggregation.
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If the nanoparticles are loaded with a fluorescent dye, measure the fluorescence intensity to assess for premature release of the cargo.
-
Visualizations
Caption: Workflow for troubleshooting in vivo stability issues of this compound nanoparticles.
Caption: The opsonization pathway leading to nanoparticle clearance by the RES.
Caption: Mechanism of steric hindrance provided by PEGylation to prevent opsonization.
References
overcoming poor biodistribution of NT1-O12B formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with NT1-O12B formulations aimed at overcoming poor biodistribution to the brain.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it enhance brain delivery?
A1: this compound is a neurotransmitter-derived lipidoid that acts as a carrier to facilitate the delivery of various cargos across the blood-brain barrier (BBB).[1][2] When incorporated into lipid nanoparticles (LNPs), this compound imparts the ability for these nanoparticles to cross the BBB, enhancing the delivery of encapsulated therapeutics to the brain.[1][3] The underlying mechanism is hypothesized to involve receptor-mediated transcytosis, leveraging the structural similarity of the tryptamine (B22526) headgroup of this compound to endogenous neurotransmitters that can cross the BBB via active transport.[3]
Q2: My this compound formulation shows low brain accumulation. What are the potential causes?
A2: Low brain accumulation of this compound formulations can stem from several factors:
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Suboptimal Formulation: The ratio of this compound to other lipids in your LNP formulation is critical. Doping this compound into other BBB-impermeable lipidoids can enhance brain delivery, but the optimal ratio needs to be determined experimentally.
-
Poor Physicochemical Properties: The size, surface charge, and stability of your LNPs play a crucial role in their in vivo fate. Nanoparticles that are too large or have a highly positive charge are rapidly cleared by the mononuclear phagocyte system (MPS) in the liver and spleen, reducing their circulation time and availability to cross the BBB.
-
Inadequate PEGylation: Polyethylene glycol (PEG) is often used to create a "stealth" coating on LNPs, which helps to reduce protein adsorption and evade immune recognition, thereby prolonging circulation half-life. The density and length of the PEG chains can significantly impact biodistribution.
-
Formulation Instability: Aggregation or degradation of the LNPs can lead to altered biodistribution and reduced brain uptake.
Q3: How can I optimize the physicochemical properties of my this compound LNPs?
A3: To optimize the physicochemical properties of your LNPs, consider the following:
-
Size: Aim for a hydrodynamic diameter in the range of 50-200 nm for optimal circulation and tissue penetration. You can modulate the size by adjusting the lipid concentration and flow rate during formulation.
-
Surface Charge: A neutral or slightly negative surface charge is generally preferred to minimize nonspecific interactions and reduce clearance by the MPS.
-
PEGylation: Incorporating PEGylated lipids into your formulation can significantly improve stability and circulation time. Experiment with different PEG densities and chain lengths to find the optimal balance between prolonged circulation and efficient cellular uptake at the target site.
Q4: What is the recommended quality control for this compound formulations before in vivo studies?
A4: Before proceeding with in vivo experiments, it is essential to thoroughly characterize your this compound formulations. Key quality control checks include:
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Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
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Zeta Potential: To determine the surface charge.
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Encapsulation Efficiency: To quantify the amount of therapeutic cargo successfully loaded into the LNPs.
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Morphology: Visualized by Transmission Electron Microscopy (TEM) or Cryo-TEM.
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Stability: Assessed by monitoring the physicochemical properties over time at relevant storage conditions.
Troubleshooting Guides
Issue 1: High Liver and Spleen Accumulation with Low Brain Uptake
| Potential Cause | Troubleshooting Step |
| Rapid Clearance by MPS | Optimize PEGylation by increasing the density or chain length of the PEGylated lipid in your formulation to enhance the "stealth" properties of the LNPs. |
| Large Particle Size | Adjust formulation parameters such as lipid concentration and flow rate ratio during microfluidic mixing to reduce the LNP size to the optimal range of 50-200 nm. |
| Positive Surface Charge | Modify the lipid composition to achieve a neutral or slightly negative zeta potential to reduce nonspecific uptake by phagocytic cells. |
Issue 2: Inconsistent Results Between Batches
| Potential Cause | Troubleshooting Step |
| Variability in Formulation Process | Standardize the formulation protocol, including lipid stock solution preparation, mixing speed, temperature, and dialysis/purification steps. The use of microfluidic mixing can improve batch-to-batch consistency. |
| Instability of Lipid Components | Store lipid stock solutions, including this compound, at the recommended temperature (-80°C for long-term storage) and avoid repeated freeze-thaw cycles. |
| Inaccurate Characterization | Ensure that instruments for particle sizing and zeta potential measurement are properly calibrated and that measurements are performed under consistent conditions. |
Data Presentation
Table 1: Biodistribution of Amphotericin B (AmB) in this compound Formulations in Mice
| Formulation (Weight Ratio) | Brain (ng/g) | Liver (ng/g) | Spleen (ng/g) | Lungs (ng/g) | Kidneys (ng/g) | Heart (ng/g) |
| Pure this compound/AmB | ~150 | >1000 | >1000 | ~200 | ~100 | <100 |
| This compound:PBA-Q76-O16B (3:7)/AmB | ~300 | >1000 | >1000 | ~200 | ~100 | <100 |
Data extracted from a study by Ma F, et al. (2020), showing AmB concentration in tissues 24 hours after intravenous injection of a 5 mg/kg dose in mice.
Experimental Protocols
Protocol 1: Formulation of this compound Doped LNPs by Microfluidic Mixing
Objective: To formulate this compound doped LNPs encapsulating a therapeutic cargo.
Materials:
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This compound
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Ionizable lipid (e.g., MC3)
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Helper lipid (e.g., DSPC)
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Cholesterol
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PEGylated lipid (e.g., DMG-PEG 2000)
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Therapeutic cargo (e.g., mRNA, siRNA, or small molecule drug)
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Citrate (B86180) buffer (pH 4.0)
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Phosphate-buffered saline (PBS, pH 7.4)
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Microfluidic mixing device
Procedure:
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Prepare Lipid Stock Solutions: Dissolve each lipid (this compound, ionizable lipid, helper lipid, cholesterol, and PEGylated lipid) in 100% ethanol to create individual stock solutions.
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Prepare Organic Phase: Combine the lipid stock solutions in the desired molar ratio in an ethanol solution.
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Prepare Aqueous Phase: Dissolve the therapeutic cargo in the citrate buffer.
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Microfluidic Mixing: Set up the microfluidic mixing device with a specific flow rate ratio (e.g., 3:1 aqueous to organic phase). Pump the aqueous and organic phases through the device to induce nanoprecipitation and LNP formation.
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Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) overnight to remove ethanol and non-encapsulated cargo.
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Concentration and Sterilization: Concentrate the LNP solution using appropriate molecular weight cutoff filters and sterilize by passing through a 0.22 µm filter.
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Characterization: Characterize the final LNP formulation for particle size, PDI, zeta potential, and encapsulation efficiency.
Protocol 2: In Vivo Biodistribution Study Using IVIS Imaging
Objective: To qualitatively and semi-quantitatively assess the biodistribution of fluorescently labeled this compound LNPs in mice.
Materials:
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Fluorescently labeled this compound LNPs (e.g., labeled with a near-infrared dye like DiR)
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BALB/c mice (or other appropriate strain)
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Anesthesia (e.g., isoflurane)
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In Vivo Imaging System (IVIS)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Administration of LNPs: Administer the fluorescently labeled this compound LNPs to the mice via intravenous (tail vein) injection.
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In Vivo Imaging: At predetermined time points (e.g., 1, 4, 24, and 48 hours post-injection), anesthetize the mice and acquire whole-body fluorescence images using the IVIS.
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Ex Vivo Imaging: At the final time point, euthanize the mice and perfuse with saline to remove blood from the organs. Dissect major organs (brain, liver, spleen, kidneys, lungs, heart) and the target tissue. Acquire fluorescence images of the excised organs.
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Data Analysis: Quantify the fluorescence intensity (radiant efficiency) in the regions of interest (ROIs) corresponding to the different organs using the imaging software.
Protocol 3: Quantification of Nanoparticle Uptake in Brain Tissue
Objective: To quantify the concentration of this compound LNPs that have accumulated in the brain.
Materials:
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Brain tissue from mice treated with this compound LNPs
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Tissue homogenizer
-
Lysis buffer
-
Method for quantifying the cargo (e.g., HPLC for small molecules, qPCR for nucleic acids, ELISA for proteins) or a labeled lipid component.
Procedure:
-
Tissue Collection: Harvest the brain tissue as described in Protocol 2.
-
Tissue Homogenization: Weigh the brain tissue and homogenize it in a suitable lysis buffer.
-
Cargo Extraction: Process the homogenate to extract the encapsulated cargo or the labeled lipid. This may involve protein precipitation, lipid extraction, or other purification steps depending on the analyte.
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Quantification: Analyze the extracted sample using the appropriate quantitative method (e.g., HPLC, qPCR, ELISA).
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Data Normalization: Express the results as the amount of cargo per gram of brain tissue (e.g., ng/g or µg/g). The brain-to-plasma ratio can also be calculated to assess the extent of BBB penetration.
Mandatory Visualizations
Caption: Experimental workflow for evaluating the biodistribution of this compound formulations.
Caption: Troubleshooting decision tree for poor brain biodistribution of this compound LNPs.
References
NT1-O12B Technical Support Center: Cytotoxicity and Immunogenicity Concerns
Disclaimer: The following information is for research purposes only. Currently, there is a lack of publicly available, peer-reviewed studies specifically detailing the cytotoxicity and immunogenicity of NT1-O12B. The guidance provided below is based on general principles for lipid-based nanoparticles and the available literature on this compound's formulation and use. Researchers are strongly encouraged to perform their own comprehensive safety assessments for their specific applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a neurotransmitter-derived lipidoid designed to enhance the delivery of therapeutic agents across the blood-brain barrier (BBB).[1][2] Its primary application is as a component in lipid nanoparticle (LNP) formulations to facilitate the transport of drugs, nucleic acids, and other macromolecules into the brain for the treatment of central nervous system (CNS) disorders.[1][3]
Q2: Is there any available data on the cytotoxicity of this compound?
A2: As of late 2025, specific in vitro or in vivo cytotoxicity data, such as IC50 values for various cell lines, has not been published for this compound. While some studies have explored the cytotoxic properties of tryptamine (B22526) derivatives, these findings are not directly transferable to the lipidoid structure of this compound.[4] General biocompatibility of lipid-based nanoparticles is a key consideration, and it is recommended that researchers conduct their own cell viability assays (e.g., MTT, LDH) on relevant cell types.
Q3: What are the potential immunogenicity concerns with this compound-containing nanoparticles?
A3: The immunogenicity of this compound has not been specifically characterized in published studies. However, lipid nanoparticles, in general, can be recognized by the immune system and may elicit an immune response. Factors such as the particle size, surface charge, and the presence of impurities can influence this response. It is advisable to monitor for inflammatory markers both in vitro (e.g., cytokine secretion from immune cells) and in vivo when working with novel LNP formulations.
Q4: How can I assess the potential cytotoxicity of my this compound formulation?
A4: Standard in vitro cytotoxicity assays are recommended. These include:
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MTT Assay: Measures metabolic activity as an indicator of cell viability.
-
LDH Assay: Detects lactate (B86563) dehydrogenase release from damaged cells as a measure of cytotoxicity.
-
Live/Dead Staining: Utilizes fluorescent dyes to visualize viable and non-viable cells.
It is crucial to include appropriate controls, such as vehicle-only and positive controls (a known cytotoxic agent), to ensure the validity of the results.
Q5: What methods can be used to evaluate the immunogenicity of this compound formulations?
A5: To assess potential immunogenicity, researchers can perform:
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In vitro cytokine profiling: Human or mouse peripheral blood mononuclear cells (PBMCs) can be exposed to the this compound formulation, and the supernatant can be analyzed for the presence of pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) using ELISA or multiplex bead assays.
-
In vivo studies: Following administration of the formulation to animal models, blood samples can be collected to measure systemic cytokine levels. Additionally, histological analysis of tissues at the injection site and major organs can reveal signs of inflammation.
Troubleshooting Guides
Issue 1: High Cell Death Observed in In Vitro Experiments
| Potential Cause | Troubleshooting Step |
| High Concentration of this compound | Perform a dose-response study to determine the optimal, non-toxic concentration range for your specific cell type. |
| Formulation Instability | Characterize the size and polydispersity index (PDI) of your nanoparticles using Dynamic Light Scattering (DLS). Aggregated particles can lead to increased toxicity. Ensure proper and consistent formulation procedures. |
| Solvent Toxicity | If using solvents like DMSO to dissolve this compound, ensure the final concentration in the cell culture medium is below the toxic threshold for your cells (typically <0.5%). |
| Contamination | Ensure all reagents and materials are sterile. Test for endotoxin (B1171834) contamination, which can induce cell death. |
Issue 2: Inconsistent Efficacy in Brain Delivery
| Potential Cause | Troubleshooting Step |
| Suboptimal Formulation Ratio | The ratio of this compound to other lipids in the formulation is critical for BBB penetration. The original study by Ma et al. (2020) suggests that doping this compound into other BBB-impermeable lipidoids is an effective strategy. Experiment with different weight ratios of this compound to your primary lipidoid. |
| Poor Nanoparticle Characteristics | Measure the zeta potential of your LNPs. A neutral or slightly negative surface charge is often preferred for in vivo applications to minimize rapid clearance. Optimize the formulation to achieve a particle size in the range of 50-200 nm for efficient circulation and tissue penetration. |
| Cargo Degradation | Ensure that your therapeutic cargo is stable within the LNP formulation and during administration. |
Quantitative Data Summary
The following table summarizes the key efficacy data for an this compound-containing formulation from the foundational study by Ma et al. (2020). No quantitative cytotoxicity or immunogenicity data is available in the public domain.
| Formulation | Cargo | Dose | Time Point | Brain Concentration | Reference |
| This compound doped into PBA-Q76-O16B | Amphotericin B | 5 mg/kg | 24 hours | ~300 ng/g of tissue |
Experimental Protocols
Protocol 1: Formulation of this compound Lipid Nanoparticles (General Method)
This protocol is adapted from the methods described for neurotransmitter-derived lipidoids.
-
Stock Solution Preparation: Dissolve this compound and other lipid components (e.g., helper lipids, cholesterol, PEG-lipid) in ethanol (B145695).
-
Aqueous Phase Preparation: Prepare the therapeutic cargo in an appropriate aqueous buffer (e.g., sodium acetate (B1210297) buffer, pH 5.2).
-
Nanoparticle Formation: Rapidly mix the ethanolic lipid solution with the aqueous cargo solution at a defined ratio (e.g., 1:3 v/v) with vigorous stirring. This can be achieved using a microfluidic mixing device for controlled and reproducible particle formation.
-
Dialysis: Dialyze the resulting nanoparticle suspension against phosphate-buffered saline (PBS) overnight at 4°C to remove ethanol and non-encapsulated cargo.
-
Characterization: Characterize the LNPs for size, PDI, and zeta potential using DLS. The encapsulation efficiency of the cargo should also be determined using an appropriate assay.
Protocol 2: General In Vitro Cytotoxicity Assessment (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the this compound LNP formulation in cell culture medium. Remove the old medium from the cells and add the treatment solutions. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan (B1609692) product is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Visualizations
Caption: Experimental workflow for the formulation and safety assessment of this compound nanoparticles.
Caption: Hypothesized mechanism of this compound LNP crossing the blood-brain barrier.
References
- 1. Neurotransmitter-derived lipidoids (NT-lipidoids) for enhanced brain delivery through intravenous injection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Neurotransmitter-derived lipidoids (NT-lipidoids) for enhanced brain delivery through intravenous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxic properties of tryptamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
refining NT1-O12B protocols for reproducible results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining NT1-O12B protocols to achieve reproducible results in preclinical studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation and application of this compound-containing lipid nanoparticles (LNPs).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Encapsulation Efficiency of Therapeutic Cargo | - Suboptimal lipid-to-cargo ratio.- pH of the aqueous buffer is not optimal for cargo complexation.- Inefficient mixing during LNP formation. | - Titrate the weight ratio of the therapeutic cargo to the total lipid mixture.- Ensure the aqueous buffer (e.g., sodium acetate (B1210297) or citrate) is at a pH of 4.0-5.0 to facilitate the protonation of ionizable lipids and complexation with negatively charged cargo like nucleic acids.[1]- Utilize a microfluidic mixing device for rapid and controlled mixing to ensure uniform LNP formation.[1][2] |
| Inconsistent LNP Size (High Polydispersity Index - PDI) | - Inadequate mixing method.- Aggregation of LNPs post-formulation. | - Employ microfluidic mixing for consistent and reproducible LNP synthesis.[2]- After formulation, perform extrusion through polycarbonate membranes of a defined pore size to achieve a more uniform size distribution.[1]- Ensure proper storage conditions (e.g., 4°C) and consider the inclusion of a PEGylated lipid in the formulation to prevent aggregation. |
| Precipitation or Phase Separation During Formulation | - Poor solubility of lipids in the ethanol (B145695) phase.- Incompatible solvent ratios. | - Gently heat the lipid solutions in ethanol (up to 60-65°C) to ensure complete dissolution before mixing.- Maintain a consistent and optimized ratio of the ethanolic lipid mixture to the aqueous buffer, typically around 1:3. |
| Low In Vivo Efficacy (Poor Brain Delivery) | - Incorrect doping ratio of this compound.- LNP size is too large for efficient BBB transport.- Insufficient circulation time. | - Optimize the weight ratio of this compound to other lipids in the formulation. For example, a 3:7 weight ratio of this compound to PBA-Q76-O16B has been shown to be effective for Amphotericin B delivery.- Aim for an LNP hydrodynamic diameter of less than 100 nm, as smaller particles generally exhibit better tissue penetration.- Consider including a PEGylated lipid (e.g., DSPE-PEG2000) in the formulation to increase the circulation half-life of the LNPs. |
| Variability Between Experimental Batches | - Inconsistent preparation of stock solutions.- Fluctuations in mixing speed or temperature. | - Prepare fresh stock solutions of lipids and therapeutic cargo for each experiment.- Standardize all formulation parameters, including temperature, flow rates in the microfluidic device, and incubation times. |
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary function?
This compound is a neurotransmitter-derived lipidoid. Its primary function is to act as a brain delivery enhancer when incorporated into lipid nanoparticles (LNPs). Doping LNPs with this compound can enable otherwise blood-brain barrier (BBB)-impermeable cargos to cross the BBB and be delivered to neuronal cells.
2. How does this compound facilitate transport across the blood-brain barrier?
The exact mechanism is still under investigation, but it is hypothesized that this compound facilitates transport across the BBB via receptor-mediated transcytosis. The tryptamine (B22526) headgroup of this compound is thought to interact with specific receptors on the surface of brain endothelial cells, triggering the uptake of the LNP and its transport across the cell.
3. What is the optimal doping ratio for this compound in an LNP formulation?
The optimal doping ratio is cargo-dependent and needs to be empirically determined. For the delivery of Amphotericin B (AmB) using a formulation with PBA-Q76-O16B, a weight ratio of 3:7 (this compound:PBA-Q76-O16B) resulted in the highest brain tissue concentration of the drug.
4. What are the critical quality attributes to measure for this compound LNPs?
Key quality attributes to characterize include:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: Indicates the surface charge of the LNPs.
-
Encapsulation Efficiency: The percentage of the therapeutic cargo successfully encapsulated within the LNPs.
-
In Vivo Biodistribution and Brain Concentration: To confirm successful BBB penetration and targeting.
5. How should this compound and its LNP formulations be stored?
This compound stock solutions should be stored at -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months). Formulated LNPs should be stored at 4°C and used as freshly as possible. For in vivo experiments, it is recommended to prepare the working solution on the day of use.
Data Presentation
Table 1: Effect of this compound:PBA-Q76-O16B Doping Ratio on Amphotericin B (AmB) Brain Concentration
| This compound:PBA-Q76-O16B (w/w Ratio) | Mean AmB Concentration in Brain Tissue (ng/g) (24h post-injection) |
| 10:0 (Pure this compound) | ~150 |
| 7:3 | ~200 |
| 5:5 | ~250 |
| 3:7 | ~300 |
| 1:9 | ~225 |
| 0:10 (Pure PBA-Q76-O16B) | Not Detected |
Data extracted from "Neurotransmitter-derived lipidoids (NT-lipidoids) for enhanced brain delivery through intravenous injection"
Table 2: Influence of this compound:PBA-Q76-O16B Doping Ratio on LNP Hydrodynamic Diameter
| This compound:PBA-Q76-O16B (w/w Ratio) | Mean Hydrodynamic Diameter (nm) |
| 10:0 (Pure this compound) | ~800 |
| 7:3 | ~400 |
| 5:5 | ~200 |
| 3:7 | ~100 |
| 1:9 | <100 |
| 0:10 (Pure PBA-Q76-O16B) | <100 |
Data extracted from "Neurotransmitter-derived lipidoids (NT-lipidoids) for enhanced brain delivery through intravenous injection"
Experimental Protocols
1. Formulation of this compound Doped LNPs for Amphotericin B Delivery
This protocol is adapted from the methodology described in "Neurotransmitter-derived lipidoids (NT-lipidoids) for enhanced brain delivery through intravenous injection".
Materials:
-
This compound
-
PBA-Q76-O16B
-
Amphotericin B (AmB)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium acetate buffer (pH 5.0)
-
Dialysis tubing (MWCO 3.5 kDa)
-
Microfluidic mixing device (e.g., NanoAssemblr®)
Procedure:
-
Preparation of Lipid Stock Solutions:
-
Prepare individual stock solutions of this compound and PBA-Q76-O16B in ethanol.
-
For the organic phase, mix the lipid stock solutions in the desired weight ratio (e.g., 3:7 this compound:PBA-Q76-O16B).
-
-
Preparation of AmB Solution:
-
Dissolve AmB in DMSO to a known concentration.
-
-
LNP Formulation using Microfluidic Mixing:
-
The lipid mixture in ethanol constitutes the organic phase.
-
The AmB solution in DMSO mixed with sodium acetate buffer (pH 5.0) constitutes the aqueous phase.
-
Set the flow rate ratio on the microfluidic device (e.g., 3:1 aqueous to organic).
-
Inject the two phases into the microfluidic device for rapid mixing and LNP self-assembly.
-
-
Purification:
-
Dialyze the resulting LNP solution against distilled water overnight using dialysis tubing to remove DMSO and non-encapsulated AmB.
-
-
Characterization:
-
Measure the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS).
-
Determine the AmB concentration and encapsulation efficiency using High-Performance Liquid Chromatography (HPLC).
-
2. Quantification of AmB in Brain Tissue by HPLC
Procedure:
-
Tissue Homogenization:
-
Harvest brain tissue from experimental animals, perfuse with saline to remove blood.
-
Homogenize the brain tissue in a suitable buffer.
-
-
Drug Extraction:
-
Perform a liquid-liquid extraction of AmB from the brain homogenate using an appropriate organic solvent (e.g., a mixture of ethyl acetate and acetonitrile).
-
-
HPLC Analysis:
-
Inject the extracted sample into an HPLC system equipped with a suitable column (e.g., C18).
-
Use a mobile phase and detection wavelength appropriate for AmB.
-
Quantify the AmB concentration by comparing the peak area to a standard curve of known AmB concentrations.
-
Mandatory Visualization
Caption: Workflow for the formulation and testing of this compound doped LNPs.
Caption: Hypothesized mechanism of this compound LNP transport across the BBB.
References
Validation & Comparative
NT1-O12B in Focus: A Comparative Guide to Lipidoids for Brain Delivery
For Researchers, Scientists, and Drug Development Professionals
The blood-brain barrier (BBB) presents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. Lipid nanoparticles (LNPs) have emerged as a promising strategy to overcome this barrier, and the choice of the constituent lipidoid is critical to their success. This guide provides an objective comparison of the neurotransmitter-derived lipidoid, NT1-O12B, with other notable lipidoids in terms of their brain delivery efficiency, supported by experimental data.
Overview of Compared Lipidoids
This guide focuses on the following lipidoids, selected for their demonstrated potential in brain delivery:
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This compound: A novel lipidoid derived from the neurotransmitter tryptamine, designed to leverage endogenous transport mechanisms to cross the BBB.[1][2][3]
-
OS4T: An ionizable lipidoid formulation conjugated with the Tat peptide to enhance BBB penetration for mRNA delivery.[1][2]
-
DLin-MC3-DMA (MC3): A well-established ionizable lipidoid, a key component of the first FDA-approved siRNA-LNP therapeutic, Onpattro®, and widely used as a benchmark in LNP research.
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C12-200: A benchmark ionizable lipidoid that has been extensively used for in vitro and in vivo siRNA and mRNA delivery, primarily to the liver.
Quantitative Comparison of Brain Delivery Efficiency
The following tables summarize the available quantitative data on the brain delivery efficiency of the selected lipidoids. It is crucial to note that the experimental conditions, including the type of cargo, animal model, and analytical methods, vary between studies, making direct comparisons challenging.
Table 1: Small Molecule and Dye Delivery to the Brain
| Lipidoid Formulation | Cargo | Animal Model | Dose | Brain Concentration | % Injected Dose in Brain | Time Point | Reference |
| This compound / PBA-Q76-O16B (3:7 w/w) | Amphotericin B | Mouse | 5 mg/kg (i.v.) | ~300 ng/g tissue | ~0.135% | 24 hours | |
| Pure this compound | Amphotericin B | Mouse | 5 mg/kg (i.v.) | ~150 ng/g tissue | Not Reported | 24 hours | |
| This compound / PBA-Q76-O16B (3:7 w/w) | DiR (fluorescent dye) | Mouse | 1 mg/kg (i.v.) | 4.5-fold higher fluorescence than pure this compound | Not Reported | 1 hour |
Table 2: Nucleic Acid Delivery to the Brain
| Lipidoid Formulation | Cargo | Animal Model | Dose | Brain Delivery Outcome | Time Point | Reference |
| OS4T LNP | Luciferase mRNA | Mouse | Not Specified | >50-fold increase in mRNA translation vs. MC3 LNP | Not Specified | |
| OS4T LNP | Cre mRNA | Ai14 Mouse | 1 mg/kg (i.v.) | 13.1% tdTomato+ neurons, 9.9% tdTomato+ astrocytes, 10.2% tdTomato+ microglia | 7 days | |
| DLin-MC3-DMA LNP | Cre mRNA | Ai9 Mouse | 0.125 µg/µL (intracerebral) | ~52% local transfection in striatum, ~49% in hippocampus | 21 days | |
| C12-200 LNP | Erythropoietin mRNA | Mouse | 0.75 mg/kg (i.v.) | Primarily liver expression (87%) | Not Specified |
Experimental Methodologies
A detailed understanding of the experimental protocols is essential for interpreting the performance of these lipidoids.
This compound LNP Formulation and In Vivo Studies
-
LNP Formulation: this compound is often doped into other BBB-impermeable lipidoid formulations. For Amphotericin B (AmB) and DiR delivery, this compound was mixed with the quaternized lipidoid PBA-Q76-O16B at varying weight ratios (e.g., 3:7 w/w). For antisense oligonucleotide (ASO) delivery, NT1-O14B (a related lipidoid) was doped into a 306-O12B-3 formulation, which also included DSPE-PEG2000 to improve circulation time. The components are dissolved in ethanol (B145695) and mixed.
-
In Vivo Administration and Analysis: The formulated LNPs were administered to mice via intravenous (tail vein) injection. For quantification of AmB, brains were harvested, perfused with saline, homogenized, and the drug concentration was measured using high-performance liquid chromatography (HPLC). For DiR, brain fluorescence was imaged using an IVIS imaging system.
OS4T LNP Formulation and In Vivo Studies
-
LNP Formulation: The optimized OS4 LNP formulation was prepared with the ionizable lipid OS4, and other components. The Tat peptide was then conjugated to the surface of the OS4 LNPs to create OS4T LNPs.
-
In Vivo Administration and Analysis: OS4T LNPs encapsulating mRNA were intravenously injected into mice. Brain delivery efficiency was assessed by measuring luciferase expression using an in vivo imaging system or by quantifying the percentage of tdTomato-positive cells in different brain cell types using flow cytometry after Cre mRNA delivery in Ai14 reporter mice.
DLin-MC3-DMA LNP Formulation and In Vivo Studies
-
LNP Formulation: A standard protocol involves preparing an ethanolic solution of DLin-MC3-DMA, DSPC, Cholesterol, and a PEG-lipid (like DMG-PEG 2000) at a specific molar ratio (e.g., 50:10:38.5:1.5). This lipid mixture is then rapidly mixed with an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4) containing the nucleic acid cargo. The resulting LNPs are then dialyzed against PBS to remove ethanol and raise the pH.
-
In Vivo Administration and Analysis: For brain delivery studies, MC3 LNPs have been administered via direct intracerebral injection into specific brain regions (striatum and hippocampus) of Ai9 reporter mice. Transfection efficiency was determined by quantifying the number of tdTomato-positive cells.
C12-200 LNP Formulation
-
LNP Formulation: C12-200 is typically formulated with a helper lipid (like DOPE), cholesterol, and a PEG-lipid (like C14-PEG2000) at a molar ratio of 35:16:46.5:2.5 in ethanol. This lipid solution is mixed with an mRNA solution in a microfluidic device.
Visualizing Experimental Workflows and Pathways
To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict key experimental workflows.
Caption: General workflow for the formulation of lipid nanoparticles (LNPs).
Caption: Workflow for in vivo brain delivery and analysis of LNPs.
Concluding Remarks
This compound represents a promising lipidoid for brain delivery, particularly for small molecules, with demonstrated efficacy in delivering Amphotericin B across the BBB. Its unique design, derived from a neurotransmitter, suggests a potentially advantageous mechanism for BBB transport.
In the realm of nucleic acid delivery, OS4T has shown remarkable improvements over the benchmark lipidoid, DLin-MC3-DMA, for mRNA delivery to the brain after systemic administration. While DLin-MC3-DMA and C12-200 are invaluable tools in the broader field of LNP delivery, their application for systemic brain delivery appears less efficient compared to newer, targeted lipidoids.
The choice of lipidoid for brain delivery is highly dependent on the specific cargo and therapeutic application. The data presented in this guide, while not from direct comparative studies, provides a valuable resource for researchers to make informed decisions in the design and development of LNP-based therapies for CNS disorders. Further head-to-head comparative studies are warranted to definitively establish the relative efficiencies of these promising lipidoid platforms.
References
- 1. Lipid nanoparticles for mRNA delivery in brain via systemic administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid nanoparticles for mRNA delivery in brain via systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid nanoparticle chemistry determines how nucleoside base modifications alter mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CNS Gene Delivery: NT1-O12B Lipid Nanoparticles vs. Viral Vectors
For researchers, scientists, and drug development professionals, the effective delivery of genetic material to the Central Nervous System (CNS) remains a critical hurdle in the development of novel therapies for neurological disorders. This guide provides an objective comparison of a promising non-viral delivery platform, NT1-O12B-formulated lipid nanoparticles (LNPs), with established viral vector technologies, supported by experimental data.
This comparison focuses on key performance metrics including delivery efficiency, biodistribution, and the underlying mechanisms of action. All quantitative data are summarized for ease of comparison, and detailed experimental methodologies for cited experiments are provided.
At a Glance: this compound vs. Viral Vectors
| Feature | This compound Lipid Nanoparticles | Viral Vectors (AAV, Lentivirus) |
| Delivery Mechanism | Neurotransmitter-derived lipidoid enhances blood-brain barrier (BBB) crossing, likely via receptor-mediated transcytosis. | Receptor-mediated endocytosis for cellular entry. Some serotypes (e.g., AAV9) can cross the BBB. |
| Cargo Capacity | Flexible; can accommodate various sizes of nucleic acids and proteins. | Limited for AAVs (typically <5kb); larger for lentiviruses (up to ~8-10kb). |
| Immunogenicity | Generally lower than viral vectors, but the lipid components and cargo can elicit an immune response. | Can induce neutralizing antibodies and cellular immune responses, potentially limiting redosing. |
| Gene Expression | Transient, dependent on the stability of the delivered nucleic acid (e.g., mRNA, ASO). | Can be long-term and stable, especially with integrating vectors like lentiviruses. |
| Safety Profile | No risk of insertional mutagenesis. Potential for toxicity related to lipid components at high doses. | AAVs are largely non-integrating, reducing insertional mutagenesis risk. Lentiviruses integrate into the host genome, posing a risk of insertional mutagenesis. Both can cause toxicity at high doses. |
| Production | Scalable and reproducible chemical synthesis. | Complex biological manufacturing process. |
Quantitative Performance Data
The following tables summarize quantitative data from preclinical studies on the CNS delivery efficiency of this compound LNPs and AAV9, a commonly used viral vector for systemic CNS gene delivery. It is important to note that these data are from different studies with varying experimental conditions.
Table 1: CNS Delivery of a Small Molecule Drug (Amphotericin B) using this compound LNPs
| Vehicle | Dose | Time Point | Brain Concentration (ng/g tissue) | Delivery Efficiency (% of Injected Dose) |
| This compound doped PBA-Q76-O16B LNP | 5 mg/kg (AmB) | 24 hours | ~300 | ~0.135 |
Data extracted from Ma F, et al. Sci Adv. 2020;6(30):eabb4429.[1]
Table 2: CNS Delivery of Antisense Oligonucleotides (ASOs) using this compound LNPs
| Vehicle | Dose | Time Point | Brain Concentration (ng/g tissue) |
| NT1-O14B/306-O12B-3 LNP | 5 mg/kg (ASO) | 48 hours | ~150 |
Data extracted from Ma F, et al. Sci Adv. 2020;6(30):eabb4429.[1]
Table 3: CNS Transduction Efficiency of AAV9 after Intravenous Injection in Mice
| Vector | Dose (vg/mouse) | Time Point | Transduced Cells in Cortex (%) | Transduced Cells in Hippocampus (%) |
| ssAAV9-GFP | 1 x 10¹¹ | 4 weeks | Neurons: ~5-10; Astrocytes: ~20-30 | Neurons: ~10-20; Astrocytes: ~40-50 |
Data adapted from Foust KD, et al. Nat Biotechnol. 2009;27(1):59-65.
Table 4: Biodistribution of AAV9 Vector Genomes after Intravenous Delivery in Mice
| Vector | Dose (vg/kg) | Time Point | Vector Genomes/diploid genome (Brain) | Vector Genomes/diploid genome (Liver) |
| AAV9-GFP | 3 x 10¹³ | 3 weeks | ~0.1 - 1 | ~10 - 100 |
Data adapted from Schuster DJ, et al. Front Neuroanat. 2014;8:42.[2]
Experimental Protocols
This compound LNP Formulation and In Vivo Delivery
1. LNP Formulation:
-
The neurotransmitter-derived lipidoid this compound is synthesized via a Michael addition reaction.
-
For cargo encapsulation, this compound is mixed with other lipid components (e.g., PBA-Q76-O16B for small molecules or 306-O12B-3 for ASOs), cholesterol, and PEG-lipid in ethanol (B145695).
-
The lipid-ethanol solution is rapidly mixed with an aqueous buffer containing the cargo (e.g., Amphotericin B, Tau-ASOs) using a microfluidic mixing device.
-
The resulting nanoparticles are then dialyzed against PBS to remove ethanol and non-encapsulated cargo.
-
The size, polydispersity index (PDI), and zeta potential of the LNPs are characterized by dynamic light scattering (DLS).
2. Animal Studies:
-
Adult C57BL/6 mice are used for in vivo experiments.
-
This compound LNPs encapsulating the cargo are administered via a single intravenous (IV) injection into the tail vein.
-
At specified time points post-injection (e.g., 24 or 48 hours), mice are euthanized, and brains and other organs are harvested.
-
For quantification of cargo concentration, brain tissue is homogenized, and the cargo is extracted and measured using high-performance liquid chromatography (HPLC) or enzyme-linked immunosorbent assay (ELISA).
AAV9 Vector Production and In Vivo Delivery
1. AAV9 Vector Production:
-
Recombinant AAV9 vectors (e.g., expressing Green Fluorescent Protein - GFP) are produced by triple transfection of HEK293T cells with three plasmids: a plasmid containing the AAV2 inverted terminal repeats (ITRs) flanking the gene of interest, a helper plasmid providing the AAV9 capsid and AAV2 replicase genes, and a helper plasmid providing the adenovirus helper functions.
-
The viral particles are harvested from the cell lysate and supernatant and purified using methods such as iodixanol (B1672021) gradient ultracentrifugation or affinity chromatography.
-
The vector genome (vg) titer is determined by quantitative PCR (qPCR).
2. Animal Studies:
-
Adult or neonatal C57BL/6 mice are used for in vivo experiments.
-
AAV9 vectors are administered via a single intravenous (IV) injection into the tail vein or retro-orbital sinus.
-
At a specified time point post-injection (e.g., 3-4 weeks), mice are euthanized, and brains and other organs are harvested.
-
For biodistribution analysis, genomic DNA is extracted from tissues, and the number of vector genomes per diploid genome is quantified by qPCR.
-
For transduction efficiency analysis, brain tissue is fixed, sectioned, and analyzed by immunohistochemistry for the expression of the reporter protein (e.g., GFP). The percentage of transduced cells (e.g., neurons, astrocytes) is determined by co-localization with cell-type-specific markers.
Mechanisms of CNS Delivery and Cellular Uptake
The following diagrams illustrate the proposed pathways for this compound LNPs and viral vectors to cross the BBB and enter CNS cells.
Conclusion
Both this compound lipid nanoparticles and viral vectors represent powerful tools for gene delivery to the CNS, each with a distinct set of advantages and limitations.
This compound LNPs offer a promising non-viral alternative with a favorable safety profile, particularly regarding the absence of insertional mutagenesis risk, and the flexibility to deliver a wide range of cargo types. The ability to achieve systemic delivery across the BBB is a significant advantage. However, the transient nature of expression for nucleic acid cargoes may require repeat dosing for chronic conditions.
Viral vectors , particularly AAVs, have demonstrated high transduction efficiency and the ability to mediate long-term gene expression, making them well-suited for gene replacement therapies.[3][4] AAV9 has shown the ability to cross the BBB after systemic administration, though off-target biodistribution to organs like the liver is a consideration. Lentiviruses offer a larger cargo capacity but their integrating nature raises safety concerns that need to be carefully managed.
The choice between these delivery platforms will ultimately depend on the specific therapeutic application, including the nature of the genetic cargo, the desired duration of expression, and the target cell population within the CNS. Further head-to-head comparative studies under identical experimental conditions are needed to fully elucidate the relative performance of these technologies and guide the selection of the optimal delivery strategy for future clinical applications.
References
- 1. Transverse sinus injections drive robust whole-brain expression of transgenes | eLife [elifesciences.org]
- 2. Biodistribution of adeno-associated virus serotype 9 (AAV9) vector after intrathecal and intravenous delivery in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tropism, intracerebral distribution, and transduction efficiency of HIV- and SIV-based lentiviral vectors after injection into the mouse brain: a qualitative and quantitative in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to NT1-O12B and Focused Ultrasound for Blood-Brain Barrier Permeation
For Researchers, Scientists, and Drug Development Professionals
The blood-brain barrier (BBB) presents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. This guide provides a detailed comparison of two emerging technologies designed to overcome this barrier: the neurotransmitter-derived lipidoid NT1-O12B and focused ultrasound (FUS). This objective analysis is based on currently available experimental data to assist researchers in selecting the most appropriate BBB-crossing technology for their specific applications.
At a Glance: this compound vs. Focused Ultrasound
| Feature | This compound | Focused Ultrasound (FUS) |
| Mechanism of Action | Chemical-based; likely receptor-mediated transcytosis | Physical-based; transient mechanical disruption of tight junctions |
| Method of Administration | Intravenous injection of this compound-formulated nanoparticles | Non-invasive transcranial application of acoustic energy |
| Targeting | Primarily passive accumulation, potential for ligand-based targeting | Highly precise and targeted to specific brain regions |
| Cargo Versatility | Small molecules, nucleic acids (ASOs), proteins | Small molecules, antibodies, nanoparticles, gene therapies |
| Invasiveness | Minimally invasive (intravenous injection) | Non-invasive |
| Clinical Stage | Preclinical | Clinical trials for various CNS disorders |
Mechanism of Action
This compound: A Chemical Approach
This compound is an endogenous chemical, specifically a neurotransmitter-derived lipidoid, that acts as a carrier to enhance the delivery of various cargos across the BBB.[1] When incorporated into lipid nanoparticles (LNPs), this compound endows these previously BBB-impermeable particles with the ability to traverse the barrier.[1] The proposed mechanism involves receptor-mediated transcytosis, a process where the this compound-containing LNPs bind to specific receptors on the surface of the brain endothelial cells, are transported across the cell, and then released into the brain parenchyma. However, the specific receptors involved in this process are yet to be fully identified.[2]
Figure 1: Proposed mechanism of this compound-mediated BBB crossing.
Focused Ultrasound: A Physical Approach
Focused ultrasound utilizes non-invasive acoustic energy to transiently and locally open the BBB.[1][3] The procedure involves the intravenous administration of microbubbles, which are gas-filled microspheres. When targeted with a focused ultrasound beam, these microbubbles oscillate and expand and contract within the brain's microvasculature. This mechanical stimulation is believed to temporarily loosen the tight junctions between the endothelial cells of the BBB, creating a brief window for therapeutic agents to pass from the bloodstream into the brain. The opening of the BBB is reversible, typically resolving within 24 hours.
Figure 2: Mechanism of focused ultrasound-mediated BBB opening.
Performance and Efficacy: A Data-Driven Comparison
Direct comparative studies between this compound and focused ultrasound are not yet available. The following tables summarize key performance metrics from separate preclinical and clinical studies.
Table 1: this compound Delivery Efficiency
| Cargo | Model | Delivery Efficiency (% of Injected Dose) | Brain Concentration | Reference |
| Amphotericin B | Mouse | ~0.135% | ~300 ng/g of tissue | |
| Tau Antisense Oligonucleotides | Mouse | Not specified | Functional gene silencing observed | |
| GFP-Cre Protein | Mouse | Not specified | Functional gene recombination observed |
Table 2: Focused Ultrasound Delivery Enhancement
| Cargo | Model | Fold Increase in Brain Concentration (FUS vs. Control) | Reference |
| Doxorubicin (in liposomes) | Rat Gliosarcoma Model | Slowed tumor growth compared to controls | |
| Herceptin | Mouse Model of Brain Metastases | 6.8-fold | Not in search results |
| Albumin-bound paclitaxel | Human Glioblastoma | Significantly enhanced delivery | Not in search results |
| Gadolinium | Non-human primate | 0.0005% to 0.0043% delivery efficiency |
Experimental Protocols
This compound Lipid Nanoparticle Formulation and Administration
The following is a generalized protocol based on published studies for the formulation and administration of this compound LNPs.
Figure 3: Experimental workflow for this compound LNP studies.
Focused Ultrasound Procedure
The experimental setup for FUS-mediated BBB opening typically involves the following steps.
Figure 4: Experimental workflow for focused ultrasound studies.
Safety and Considerations
This compound: As a chemical entity introduced into the systemic circulation, the long-term safety profile of this compound and its metabolites requires thorough investigation. The potential for off-target effects and immunogenicity of the LNP formulation must also be considered. However, a key advantage is that it does not involve the physical disruption of the BBB's tight junctions.
Focused Ultrasound: FUS is a non-invasive technique with a generally favorable safety profile in clinical trials. The BBB opening is transient and reversible. However, potential risks include microhemorrhages, edema, and inflammation, particularly at higher acoustic pressures. Careful control of ultrasound parameters and real-time monitoring are crucial to ensure safety.
Conclusion
Both this compound and focused ultrasound represent promising and distinct strategies for overcoming the blood-brain barrier.
-
This compound offers a versatile, minimally invasive approach that leverages the body's own transport mechanisms. It is particularly well-suited for the systemic delivery of a wide range of therapeutic cargos encapsulated within nanoparticles. Further research is needed to fully elucidate its mechanism and long-term safety.
-
Focused Ultrasound provides a non-invasive, highly targeted, and reversible method for BBB opening. Its ability to be precisely guided by MRI makes it an excellent candidate for localized drug delivery to specific brain regions. FUS is already being evaluated in clinical trials for various neurological conditions.
The choice between these two technologies will depend on the specific therapeutic application, the nature of the cargo to be delivered, and the desired level of targeting. As research in this field progresses, it is possible that a combination of these and other innovative approaches will provide the most effective solutions for treating diseases of the central nervous system.
References
- 1. Frontiers | Recent Advances in the Use of Focused Ultrasound for Magnetic Resonance Image-Guided Therapeutic Nanoparticle Delivery to the Central Nervous System [frontiersin.org]
- 2. Focused Ultrasound-Mediated Blood-Brain Barrier Opening and Long-Circulating Nanoparticles for Systemic Nucleic Acid Delivery to and Genome Editing in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurotransmitter-derived lipidoids (NT-lipidoids) for enhanced brain delivery through intravenous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: NT1-O12B and Transferrin Receptor-Targeted Liposomes for Enhanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The effective delivery of therapeutic agents to specific cells and tissues remains a critical challenge in drug development. This is particularly true for diseases affecting the central nervous system (CNS), where the blood-brain barrier (BBB) restricts the passage of most drugs. This guide provides a detailed comparison of two promising technologies designed to overcome these barriers: NT1-O12B, a novel neurotransmitter-derived lipidoid, and transferrin receptor-targeted liposomes.
Executive Summary
Both this compound and transferrin receptor-targeted liposomes represent advanced strategies to enhance drug delivery, particularly to the brain. This compound is a lipid-like molecule that, when incorporated into lipid nanoparticles (LNPs), facilitates their transport across the BBB. Its mechanism is thought to involve receptor-mediated transcytosis, although the specific receptor remains to be identified[1]. Transferrin receptor-targeted liposomes, on the other hand, leverage the overexpression of transferrin receptors on the surface of many cancer cells and brain endothelial cells to achieve targeted drug delivery via receptor-mediated endocytosis[2][3].
This guide synthesizes available experimental data to offer a comparative overview of these two platforms. It is important to note that the quantitative data presented is derived from separate studies and does not represent a head-to-head comparison.
Data Presentation: A Comparative Analysis
The following tables summarize the key characteristics and reported efficacy of this compound-enhanced LNPs and transferrin receptor-targeted liposomes based on available preclinical data.
Table 1: Physicochemical and Delivery Characteristics
| Feature | This compound-Enhanced LNPs | Transferrin Receptor-Targeted Liposomes |
| Delivery Vehicle | Lipid Nanoparticles (LNPs) | Liposomes |
| Targeting Moiety | This compound (neurotransmitter-derived lipidoid) | Transferrin or anti-transferrin receptor antibodies/peptides |
| Mechanism of BBB Traversal | Hypothesized receptor-mediated transcytosis | Receptor-mediated endocytosis |
| Target Cells | Neuronal cells (following BBB transit) | Cells overexpressing transferrin receptors (e.g., cancer cells, brain endothelial cells) |
Table 2: Efficacy Data (from separate studies)
| Parameter | This compound-Enhanced LNPs | Transferrin Receptor-Targeted Liposomes |
| Cargo Delivered | Amphotericin B (AmB), antisense oligonucleotides, genome-editing proteins[1][4] | Docetaxel, Doxorubicin, Resveratrol, p53 cDNA |
| In Vivo Brain Delivery | AmB concentration in brain tissue reached ~300 ng/g (0.135% of injected dose) 24h post-injection | Data on absolute brain concentration is varied; studies show significantly higher accumulation compared to non-targeted liposomes. |
| In Vitro Cytotoxicity | Not the primary endpoint in cited studies. | 3.6-fold greater cytotoxicity of docetaxel-loaded liposomes compared to non-targeted liposomes in KB cells |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of these delivery systems.
Preparation of this compound-Enhanced Lipid Nanoparticles
This protocol is based on the synthesis of neurotransmitter-derived lipidoids and their formulation into LNPs for in vivo delivery.
-
Lipid Synthesis: this compound is synthesized through a Michael addition reaction between the primary amine of tryptamine (B22526) and an alkyl acrylate.
-
LNP Formulation: The this compound lipidoid is mixed with other lipid components (e.g., cholesterol, helper lipids) and the therapeutic cargo in a suitable solvent.
-
Nanoparticle Assembly: The lipid mixture is then rapidly mixed with an aqueous buffer using a microfluidic mixing device to induce self-assembly into LNPs.
-
Purification: The resulting LNP suspension is purified to remove any unencapsulated cargo and residual solvents, typically through dialysis or tangential flow filtration.
Preparation of Transferrin Receptor-Targeted Liposomes
This protocol describes the formulation of liposomes and their subsequent functionalization with transferrin.
-
Liposome (B1194612) Formulation: Lipids (e.g., HSPC, cholesterol, DSPE-PEG) are dissolved in an organic solvent. The solvent is then evaporated to form a thin lipid film.
-
Hydration: The lipid film is hydrated with an aqueous buffer containing the therapeutic cargo, leading to the formation of multilamellar vesicles.
-
Size Extrusion: The liposome suspension is extruded through polycarbonate membranes with defined pore sizes to produce unilamellar liposomes of a desired diameter.
-
Transferrin Conjugation: Transferrin is covalently attached to the distal end of the PEG chains on the liposome surface. This is often achieved through a post-insertion method where a transferrin-PEG-lipid conjugate is incubated with pre-formed liposomes.
-
Purification: Unconjugated transferrin and unencapsulated drug are removed by size exclusion chromatography or dialysis.
In Vitro Cellular Uptake Assay
This assay is used to quantify the internalization of nanoparticles by target cells.
-
Cell Culture: Target cells (e.g., cancer cell lines overexpressing transferrin receptor, or neuronal cell lines) are seeded in multi-well plates and allowed to adhere overnight.
-
Treatment: The cells are incubated with fluorescently labeled LNPs or liposomes at various concentrations and for different time points.
-
Washing: After incubation, the cells are washed multiple times with cold phosphate-buffered saline (PBS) to remove non-internalized nanoparticles.
-
Quantification: Cellular uptake is quantified by measuring the fluorescence intensity of the cell lysate using a plate reader or by analyzing individual cells using flow cytometry or confocal microscopy.
In Vivo Biodistribution Study
This study determines the organ and tissue distribution of the nanoparticles after systemic administration.
-
Animal Model: A suitable animal model (e.g., mice or rats) is used.
-
Administration: The nanoparticle formulation, often labeled with a fluorescent dye or a radionuclide, is administered intravenously.
-
Tissue Harvesting: At predetermined time points, the animals are euthanized, and major organs (brain, liver, spleen, kidneys, heart, lungs) are harvested.
-
Quantification: The amount of nanoparticles in each organ is quantified by measuring the fluorescence or radioactivity in homogenized tissue samples. For brain uptake studies, perfusion of the vasculature is performed prior to tissue harvesting to remove nanoparticles circulating in the blood.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental processes can aid in understanding these complex delivery systems.
Caption: this compound LNP BBB Traversal Pathway.
Caption: TfR-Liposome Cellular Uptake Pathway.
References
- 1. Neurotransmitter-derived lipidoids (NT-lipidoids) for enhanced brain delivery through intravenous injection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Transferrin-Targeted Liposomes in Glioblastoma Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurotransmitter-derived lipidoids (NT-lipidoids) for enhanced brain delivery through intravenous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Brain Drug Delivery: A Comparative Guide to In Vivo Imaging of NT1-O12B
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in vivo imaging techniques for validating the delivery of NT1-O12B, a novel brain delivery enhancer. We present supporting experimental data, detailed methodologies, and visual workflows to facilitate informed decisions in preclinical research.
This compound is a lipidoid molecule derived from the neurotransmitter tryptamine (B22526) that has demonstrated significant potential in overcoming one of the most formidable challenges in neuropharmacology: traversing the blood-brain barrier (BBB).[1][2] By incorporating this compound into lipid nanoparticles (LNPs), researchers can effectively shuttle therapeutic payloads across this highly selective barrier.[1][3] Validating the precise delivery and biodistribution of these this compound-containing LNPs in vivo is paramount for their clinical translation. This guide explores and compares various in vivo imaging modalities for this purpose.
Quantitative Comparison of In Vivo Imaging Techniques
The selection of an appropriate in vivo imaging technique is critical for accurately assessing the delivery and efficacy of this compound formulations. Each modality offers a unique set of advantages and limitations in terms of sensitivity, spatial resolution, and quantitative accuracy.
| Imaging Modality | Principle | Sensitivity | Spatial Resolution | Signal-to-Noise Ratio (SNR) | Key Advantages | Key Limitations |
| Fluorescence Imaging (NIR) | Detection of fluorescent probes (e.g., DiR) incorporated into the LNPs. Near-infrared (NIR) light offers deeper tissue penetration. | High (picomolar to nanomolar) | Low (~1-2 mm) | Moderate | Cost-effective, high-throughput, non-invasive.[4] | Limited tissue penetration, light scattering, autofluorescence can be a concern. |
| Positron Emission Tomography (PET) | Detection of positron-emitting radionuclides incorporated into the LNPs. | Very High (picomolar) | Moderate (1-2 mm) | High | Highly quantitative, excellent for biodistribution studies, translatable to clinical settings. | Requires a cyclotron for radionuclide production, exposure to ionizing radiation. |
| Single-Photon Emission Computed Tomography (SPECT) | Detection of gamma-emitting radionuclides. | High (nanomolar) | Moderate (~1-2 mm) | Moderate to High | More accessible than PET as it does not require a cyclotron. | Lower sensitivity and resolution compared to PET. |
| Magnetic Resonance Imaging (MRI) | Uses strong magnetic fields and radio waves to generate detailed images of organs and tissues. Contrast agents can be loaded into LNPs. | Low (micromolar to millimolar) | Very High (sub-millimeter) | High | Excellent soft-tissue contrast, provides anatomical context, no ionizing radiation. | Lower sensitivity compared to nuclear imaging techniques, requires contrast agents for tracking. |
| Computed Tomography (CT) | Uses X-rays to create cross-sectional images. Contrast agents can be incorporated into LNPs. | Low (millimolar) | High (~0.5 mm) | Moderate | High-resolution anatomical imaging, fast acquisition times. | Exposure to ionizing radiation, poor soft-tissue contrast. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the formulation of this compound lipid nanoparticles and their subsequent in vivo imaging using fluorescence and PET.
Formulation of this compound Lipid Nanoparticles (LNPs)
This protocol describes a common method for preparing this compound LNPs incorporating a fluorescent dye (DiR) for in vivo imaging.
Materials:
-
This compound
-
Other lipid components (e.g., DSPC, cholesterol, PEG-lipid)
-
Cargo (e.g., therapeutic drug, siRNA)
-
Fluorescent dye (e.g., DiR)
-
Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)
-
Dialysis membrane (e.g., 10 kDa MWCO)
-
Microfluidic mixing device
Procedure:
-
Lipid Stock Preparation: Dissolve this compound, other lipid components, and DiR in ethanol to achieve the desired molar ratios. A typical ratio might be 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).
-
Aqueous Phase Preparation: Dissolve the cargo in the aqueous buffer.
-
Microfluidic Mixing: Utilize a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the aqueous cargo solution at a specific flow rate ratio (e.g., 3:1 aqueous to organic). This rapid mixing facilitates the self-assembly of the lipids into LNPs, encapsulating the cargo and the fluorescent dye.
-
Dialysis: Dialyze the resulting LNP solution against a suitable buffer (e.g., PBS, pH 7.4) overnight to remove ethanol and unencapsulated components.
-
Characterization: Characterize the formulated LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency using techniques such as dynamic light scattering (DLS) and fluorescence spectroscopy.
In Vivo Fluorescence Imaging Protocol
This protocol outlines the steps for validating the brain delivery of DiR-labeled this compound LNPs in a mouse model.
Materials:
-
DiR-labeled this compound LNPs
-
Animal model (e.g., BALB/c mice)
-
Anesthetic (e.g., isoflurane)
-
In vivo imaging system (IVIS) or similar fluorescence imager
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane.
-
Administration: Administer the DiR-labeled this compound LNPs intravenously via the tail vein. The dosage will depend on the specific formulation and experimental design.
-
Imaging: At predetermined time points (e.g., 1, 4, 24 hours post-injection), place the anesthetized mouse in the in vivo imaging system.
-
Image Acquisition: Acquire fluorescence images using the appropriate excitation and emission filters for DiR (e.g., excitation ~740 nm, emission ~790 nm).
-
Ex Vivo Analysis: After the final imaging time point, euthanize the mouse and perfuse with saline to remove blood from the organs. Excise the brain and other organs of interest (liver, spleen, kidneys, etc.) for ex vivo imaging to confirm the biodistribution of the LNPs.
-
Data Analysis: Quantify the fluorescence intensity in the brain and other organs using the imaging software. The signal intensity in the brain is indicative of the efficiency of BBB crossing.
In Vivo PET Imaging Protocol
This protocol provides a general workflow for PET imaging to quantify the brain accumulation of radiolabeled this compound LNPs.
Materials:
-
Radiolabeled this compound LNPs (e.g., with 64Cu or 89Zr)
-
Animal model (e.g., rats or mice)
-
Anesthetic
-
PET/CT scanner
Procedure:
-
Radiolabeling: Radiolabel the this compound LNPs with a suitable positron-emitting radionuclide. This process typically involves chelating the radionuclide to a lipid component of the LNP.
-
Animal Preparation: Anesthetize the animal.
-
Administration: Inject the radiolabeled LNPs intravenously.
-
PET/CT Scanning: Place the animal in the PET/CT scanner. Acquire dynamic or static scans at various time points to monitor the biodistribution of the LNPs. The CT scan provides anatomical reference.
-
Image Reconstruction and Analysis: Reconstruct the PET images and co-register them with the CT images. Draw regions of interest (ROIs) over the brain and other organs to quantify the radioactivity concentration, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
Visualizing the Pathway and Process
Understanding the mechanism of action and the experimental workflow is crucial for interpreting the results of in vivo imaging studies. The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway for this compound-mediated BBB transport and a typical experimental workflow.
The tryptamine headgroup of this compound is believed to be crucial for its ability to cross the BBB. Evidence suggests that it may utilize an active transport mechanism, potentially involving organic cation transporters and interacting with the sigma-1 receptor, which is known to modulate BBB integrity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Neurotransmitter-derived lipidoids (NT-lipidoids) for enhanced brain delivery through intravenous injection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Image-guided drug delivery to the brain using nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Long-Term Efficacy and Safety of Brain-Targeted Antifungal Therapies: A Hypothetical Assessment of NT1-O12B-Amphotericin B
This guide provides a comparative analysis of a hypothetical advanced therapeutic formulation, NT1-O12B-Amphotericin B (this compound-AmB), against established treatments for central nervous system (CNS) fungal infections, with a focus on cryptococcal meningitis. This compound is a neurotransmitter-derived lipidoid designed to enhance the delivery of therapeutic agents across the blood-brain barrier (BBB)[1]. While long-term clinical data for an this compound-AmB formulation does not yet exist, this guide synthesizes preclinical findings on this compound's delivery capabilities with established long-term clinical data of current standard-of-care antifungals to project its potential efficacy and safety profile.
The primary challenge in treating CNS fungal infections is the poor penetration of many potent antifungal drugs, such as Amphotericin B (AmB), into the brain[2][3]. By formulating AmB with this compound, it is hypothesized that therapeutic concentrations can be achieved in the brain with systemic administration, potentially improving outcomes and reducing systemic toxicity. This guide will compare this potential with the known long-term performance of conventional AmB, fluconazole, and flucytosine.
Mechanism of Action: this compound-Mediated Brain Delivery
This compound is an amphiphilic lipidoid derived from a neurotransmitter that, when incorporated into lipid nanoparticles (LNPs), enables them to cross the BBB[1]. The chemical structure of NT1 is based on dimethyltryptamine, which is known to be actively transported across the endothelial plasma membrane of the BBB[3]. It is hypothesized that this compound-doped LNPs may utilize a similar receptor-mediated transcytosis mechanism to deliver their cargo into the brain. Preclinical studies in mice have demonstrated that doping BBB-impermeable LNPs with this compound resulted in a significant increase in the brain concentration of encapsulated drugs, including Amphotericin B.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling NT1-O12B
Disclaimer: NT1-O12B is a novel research compound. As such, a comprehensive, official Safety Data Sheet (SDS) is not publicly available. The following guidance is based on best practices for handling novel lipidoids, nanoparticles, and biochemical reagents in a laboratory setting. All personnel must consult with their institution's Environmental Health and Safety (EHS) department to conduct a formal risk assessment before handling this compound.
This compound is a neurotransmitter-derived lipidoid designed to facilitate the delivery of various molecules across the blood-brain barrier. Its amphiphilic nature allows for the formation of lipid nanoparticles (LNPs), which can encapsulate therapeutic and research agents. Due to its novelty, it should be treated as a potentially hazardous substance.
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound. The primary routes of exposure are inhalation, skin contact, and ingestion. The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles. A face shield should be worn over glasses/goggles if there is a splash hazard.[1][2][3][4] | Protects eyes from splashes of solutions containing this compound. |
| Hand Protection | Disposable nitrile gloves are the minimum requirement. Consider double-gloving for added protection.[3] | Prevents skin contact. Gloves should be changed immediately if contaminated. |
| Body Protection | A long-sleeved laboratory coat is required. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood. If weighing or handling the powder outside of a hood, consult with EHS about the need for a respirator (e.g., N95 or higher). | Minimizes inhalation of airborne particles. |
Operational Plan: From Receipt to Disposal
A structured approach to handling this compound is crucial for maintaining safety and experimental integrity.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: this compound is typically stored at low temperatures. Store the compound in a clearly labeled, sealed container at -20°C or -80°C for long-term stability.
-
Inventory: Maintain an accurate inventory of the compound, including the amount and storage location.
Handling and Preparation of Solutions
-
Designated Area: All work with this compound, especially when in powdered form, should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure.
-
Solution Preparation: To prepare a stock solution, this compound is often dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol. This should be done carefully within a fume hood.
-
Avoid Aerosols: Procedures that may generate aerosols, such as sonication or vortexing, should be performed in a contained manner.
Experimental Use
-
Containment: Use secondary containment for all containers holding this compound solutions.
-
Labeling: Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
Spill Management
-
Small Spills: For small liquid spills, absorb the material with an inert absorbent material and decontaminate the area. For powder spills, gently cover with a damp paper towel to avoid raising dust, then clean the area.
-
Large Spills: In the event of a large spill, evacuate the area and contact your institution's EHS department immediately.
-
Personal Contamination: If the compound comes into contact with skin, wash the affected area thoroughly with soap and water for at least 15 minutes. If it comes into contact with eyes, flush with copious amounts of water for at least 15 minutes and seek medical attention.
Disposal Plan
-
Waste Segregation: All waste contaminated with this compound, including gloves, pipette tips, and empty containers, should be considered hazardous waste.
-
Liquid Waste: Collect liquid waste containing this compound in a sealed, labeled container. Do not pour it down the drain.
-
Solid Waste: Collect solid waste in a designated, sealed bag or container.
-
Disposal: All waste must be disposed of through your institution's hazardous waste management program.
Experimental Protocols
Preparation of an this compound Stock Solution
This protocol outlines the general steps for preparing a stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
In a chemical fume hood, weigh the desired amount of this compound powder.
-
Add the appropriate volume of solvent (e.g., DMSO or ethanol) to achieve the desired stock concentration (e.g., 10-50 mg/mL).
-
Cap the vial securely and vortex until the solid is completely dissolved. Gentle heating (up to 60°C) may be necessary for some lipidoids to fully dissolve in ethanol.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Visual Guidance: Diagrams
Caption: General workflow for safely handling this compound in a laboratory setting.
Caption: Conceptual diagram of this compound facilitating cargo delivery across the BBB.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
